MRS2768 tetrasodium salt
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C15H16N2Na4O18P4 |
|---|---|
Molecular Weight |
728.14 g/mol |
IUPAC Name |
tetrasodium;[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [oxido-[oxido(phenoxy)phosphoryl]oxyphosphoryl] phosphate |
InChI |
InChI=1S/C15H20N2O18P4.4Na/c18-11-6-7-17(15(21)16-11)14-13(20)12(19)10(31-14)8-30-36(22,23)33-38(26,27)35-39(28,29)34-37(24,25)32-9-4-2-1-3-5-9;;;;/h1-7,10,12-14,19-20H,8H2,(H,22,23)(H,24,25)(H,26,27)(H,28,29)(H,16,18,21);;;;/q;4*+1/p-4/t10-,12-,13-,14-;;;;/m1..../s1 |
InChI Key |
ASYFBNZFGLWLNC-YYXHNCPRSA-J |
Isomeric SMILES |
C1=CC=C(C=C1)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
MRS2768 Tetrasodium Salt: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, MRS2768 tetrasodium (B8768297) salt is a valuable pharmacological tool for investigating the P2Y2 purinergic receptor. This guide provides an in-depth overview of its chemical properties, mechanism of action, and key experimental findings, presented with the technical detail required for advanced research applications.
MRS2768 tetrasodium salt is a selective and moderately potent agonist for the P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP.[1][2][3][4][5][6][7] Its chemical designation is Uridine-5'-tetraphosphate δ-phenyl ester tetrasodium salt.[1][2] The stability of MRS2768 is enhanced by the terminal δ-phosphate being blocked as a phosphoester, rendering it resistant to cleavage by ectonucleoside triphosphate diphosphohydrolase-1 (E-NTPDase1)/CD39. This increased stability makes it a reliable tool for in vitro and in vivo studies.
Core Properties and Specifications
A summary of the key chemical and pharmacological properties of this compound is provided below.
| Property | Value | Reference |
| Chemical Name | Uridine-5'-tetraphosphate δ-phenyl ester tetrasodium salt | [1][2] |
| Molecular Formula | C15H16N2Na4O18P4 | [2][4] |
| Molecular Weight | 728.14 g/mol | [1][2][4] |
| Purity | ≥98% (HPLC) | [1][2] |
| CAS Number | 2567869-47-8 | [2][4] |
| Primary Target | P2Y2 Receptor Agonist | [1][2][3][4][5][6][7][8] |
| EC50 (P2Y2 Receptor) | 1.89 μM | [1][2][6] |
| EC50 (PANC-1 cell proliferation) | 0.8 ± 1.7 μM | [3][4] |
| Solubility | Soluble in water | [2][6] |
| Storage | Store at -80°C | [2][6] |
Mechanism of Action and Signaling Pathway
MRS2768 selectively binds to and activates the P2Y2 receptor, which is coupled to the Gq/11 family of G proteins. This activation initiates a downstream signaling cascade through phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). The subsequent increase in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.
Key Experimental Findings and Protocols
MRS2768 has been utilized in a range of studies to elucidate the physiological and pathophysiological roles of the P2Y2 receptor. Below are summaries of key findings and detailed experimental protocols.
Cardioprotective Effects
In a mouse model of myocardial infarction, pretreatment with MRS2768 was shown to protect cardiomyocytes and heart tissue from ischemic damage and reduce circulating levels of TNF-α.[1][2]
-
Animal Model: Male wild-type C57BL mice.
-
Procedure:
-
Mice are anesthetized, and the left anterior descending (LAD) coronary artery is ligated to induce myocardial infarction (MI).
-
MRS2768 is administered intravenously at a dose of 4.44 μg/kg, one hour before the MI procedure.
-
A sham group undergoes the same surgical procedure without LAD ligation. A control MI group receives a vehicle injection.
-
24 hours post-MI, cardiac function is assessed by echocardiography, and infarct size is determined.
-
-
Infarct Size Measurement:
-
Hearts are excised and stained with triphenyltetrazolium (B181601) chloride (TTC).
-
Viable tissue stains red, while the infarcted area remains pale.
-
The infarct size is expressed as a percentage of the total left ventricular area.
-
-
Results: Pretreatment with MRS2768 significantly reduced the infarct size compared to the untreated MI group.
-
Cell Culture: Primary cultures of neonatal rat cardiomyocytes are used.
-
Procedure:
-
Cardiomyocytes are incubated with MRS2768 (10 μM or 50 μM) for 1 hour prior to inducing hypoxia.
-
Hypoxia is induced for 120 minutes.
-
Cell injury is assessed by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium and by propidium (B1200493) iodide (PI) staining to identify dead cells.
-
-
Results: MRS2768 pretreatment significantly reduced LDH release and the number of PI-positive cells, indicating protection against hypoxia-induced cell death. This protective effect was inhibited by the P2Y2 receptor antagonist AR-C118925.
Regulation of Pancreatic Cell Proliferation
MRS2768 has been shown to stimulate the proliferation of human pancreatic ductal adenocarcinoma (PANC-1) cells.
-
Cell Culture: Human pancreatic cancer PANC-1 cells are cultured in appropriate media.
-
Procedure:
-
PANC-1 cells are seeded in 96-well plates.
-
Cells are treated with varying concentrations of MRS2768 (e.g., 0.01 μM to 10 mM) for 24 hours.
-
Cell proliferation is measured using a Cell Counting Kit-8 (CCK-8) assay.
-
-
CCK-8 Assay Principle: The assay utilizes a tetrazolium salt that is reduced by cellular dehydrogenases to produce a colored formazan (B1609692) product. The amount of formazan is directly proportional to the number of viable cells.
-
Results: MRS2768 significantly increased the proliferation of PANC-1 cells in a dose-dependent manner.
Modulation of Intestinal Ion Transport
Studies using Caco-2 cell monolayers, a model for the intestinal epithelium, have demonstrated that P2Y2 receptor activation by MRS2768 can suppress Mg2+ transport and stimulate HCO3- secretion.
-
Cell Culture: Caco-2 cells are cultured on permeable supports to form a polarized monolayer.
-
Ussing Chamber Setup:
-
The Caco-2 monolayer is mounted in an Ussing chamber, which separates the apical and basolateral compartments.
-
The transepithelial electrical resistance (TEER) is monitored to ensure monolayer integrity.
-
-
Mg2+ Transport Measurement:
-
MRS2768 (10 μM) is added to the apical side.
-
Samples are collected from the basolateral side at various time points to measure the flux of Mg2+.
-
-
HCO3- Secretion Measurement:
-
The rate of apical HCO3- secretion is measured after the addition of MRS2768.
-
-
Results: Activation of the P2Y2 receptor by MRS2768 suppressed Mg2+ transport across the Caco-2 monolayer, an effect that was linked to the stimulation of apical HCO3- secretion via the Gq-PLC-IP3-Ca2+ signaling pathway.
This technical guide provides a comprehensive overview of this compound for research professionals. Its selectivity and stability make it an invaluable tool for investigating the diverse roles of the P2Y2 receptor in health and disease.
References
- 1. P2Y2 receptor agonist with enhanced stability protects the heart from ischemic damage in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibitory role of purinergic P2Y receptor on Mg2+ transport across intestinal epithelium-like Caco-2 monolayer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MiR-573 suppresses cell proliferation, migration and invasion via regulation of E2F3 in pancreatic cancer [jcancer.org]
- 4. P2Y receptors regulate proliferation of human pancreatic duct epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | P2Y2 Receptor Promotes High-Fat Diet-Induced Obesity [frontiersin.org]
- 6. Important roles of P2Y receptors in the inflammation and cancer of digestive system - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purinergic receptors in the endocrine and exocrine pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P2Y2 receptor agonist with enhanced stability protects the heart from ischemic damage in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of MRS2768 Tetrasodium Salt: A Selective P2Y2 Receptor Agonist
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial research inquiries may incorrectly associate MRS2768 tetrasodium (B8768297) salt with histone deacetylase (HDAC) inhibition. This guide clarifies and presents evidence-based information on its true mechanism of action.
Executive Summary
MRS2768 tetrasodium salt is a potent and selective agonist for the P2Y2 purinergic receptor, a G protein-coupled receptor (GPCR). It is not an HDAC inhibitor. Its mechanism of action is centered on the activation of P2Y2 receptors, which are widely expressed and play crucial roles in various physiological and pathophysiological processes, including cardioprotection, inflammation, and cell proliferation. This technical guide provides a comprehensive overview of the molecular mechanisms, key signaling pathways, quantitative data, and experimental methodologies associated with MRS2768's function as a P2Y2 receptor agonist.
Core Mechanism of Action: P2Y2 Receptor Agonism
MRS2768 selectively binds to and activates the P2Y2 receptor, mimicking the effects of its endogenous ligands, adenosine (B11128) triphosphate (ATP) and uridine (B1682114) triphosphate (UTP). The P2Y2 receptor is coupled to multiple G protein subtypes, primarily Gq/11, but also Go and G12, leading to the initiation of diverse intracellular signaling cascades.[1][2][3] Unlike many endogenous nucleotides, MRS2768 exhibits enhanced stability against degradation by ectonucleotidases, making it a robust tool for research and potential therapeutic development.
The activation of the P2Y2 receptor by MRS2768 triggers a cascade of downstream events, with the most prominent being the activation of phospholipase C (PLC).[1][2] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][3] IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+).[1][4] The subsequent increase in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates a multitude of downstream target proteins, modulating a wide range of cellular responses.[1][3]
Key Signaling Pathways Activated by MRS2768
The binding of MRS2768 to the P2Y2 receptor initiates a complex network of signaling pathways that are cell-type and context-dependent. The primary pathways are detailed below.
Gq/11-PLC-Ca2+ Mobilization Pathway
This is the canonical signaling pathway for the P2Y2 receptor.[1][5]
Go and G12-Mediated Pathways
In addition to Gq/11, the P2Y2 receptor can also couple to Go and G12 proteins, leading to the activation of small GTPases such as RhoA and Rac.[1][2] This pathway is crucial for regulating cytoskeletal rearrangements, cell migration, and other cellular processes.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from published studies.
| Parameter | Value | Cell/System | Reference |
| EC50 | 1.89 µM | P2Y2 Receptor | |
| Receptor Selectivity | No affinity for human P2Y4 or P2Y6 receptors | Human P2Y Receptors |
| Experimental Model | Key Findings | Quantitative Results | Reference |
| In vivo mouse model of myocardial infarction | Pre-treatment with MRS2768 protects cardiomyocytes and heart tissue from ischemic damage. | Reduced circulating levels of TNF-α. | |
| In vitro study on human pancreatic duct epithelial cells (PANC-1) | Significantly increases cell proliferation. | EC50 for proliferation stimulation: 0.8 ± 1.7 µM. | [6] |
| In vivo study in a mouse model of myocardial infarction | Pre-treatment reduces myocardial damage. | Infarct size significantly smaller in treated mice (25.6 ± 4.5%) compared to untreated mice (39.2 ± 6.3%). | [6] |
Experimental Protocols
In Vitro Intracellular Calcium Mobilization Assay
This assay is fundamental for confirming the agonist activity of MRS2768 at the P2Y2 receptor.[4][7][8]
Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing the P2Y2 receptor are seeded in 96-well plates and cultured to an appropriate confluency.
-
Dye Loading: The culture medium is removed, and cells are incubated with a loading buffer containing a fluorescent calcium indicator dye (e.g., Fura-2-AM, Fluo-4 AM) for a specified time at 37°C.
-
Washing: Cells are washed with a physiological buffer to remove any unloaded dye.
-
Compound Addition: A baseline fluorescence is recorded before the automated addition of different concentrations of MRS2768 to the wells.
-
Fluorescence Measurement: The fluorescence intensity is measured kinetically using a fluorescence plate reader (e.g., FlexStation, FLIPR). An increase in fluorescence indicates a rise in intracellular calcium concentration.
-
Data Analysis: The change in fluorescence is plotted against the concentration of MRS2768 to generate a dose-response curve, from which the EC50 value is calculated.
In Vivo Mouse Model of Myocardial Infarction
This model is used to evaluate the cardioprotective effects of MRS2768.[6][9][10][11]
Methodology:
-
Animal Model: Adult male mice (e.g., C57BL/6) are used.
-
Anesthesia and Surgery: Mice are anesthetized, and a thoracotomy is performed to expose the heart. The left anterior descending (LAD) coronary artery is ligated to induce myocardial ischemia.
-
MRS2768 Administration: MRS2768 is administered intravenously at a specified dose (e.g., 4.44 µg/kg) a set time before the LAD ligation.[6]
-
Reperfusion (optional): For ischemia-reperfusion models, the ligature is removed after a defined period of ischemia.
-
Post-operative Monitoring and Analysis: Animals are monitored for a period (e.g., 24 hours) before being euthanized.
-
Infarct Size Measurement: The heart is excised, and the ventricles are sliced and stained with triphenyltetrazolium (B181601) chloride (TTC). Viable tissue stains red, while infarcted tissue remains pale. The infarct size is then quantified as a percentage of the total ventricular area.
-
Biochemical Analysis: Blood samples can be collected to measure cardiac injury markers (e.g., troponin T) and inflammatory cytokines (e.g., TNF-α).
Conclusion
This compound is a valuable pharmacological tool for studying the P2Y2 receptor. Its mechanism of action is firmly established as a selective P2Y2 receptor agonist, leading to the activation of well-defined intracellular signaling pathways, most notably the Gq/11-PLC-Ca2+ cascade. The cardioprotective and pro-proliferative effects observed in various experimental models are a direct consequence of this receptor activation. It is imperative for researchers and drug development professionals to base their investigations on this correct mechanism of action to ensure the accurate interpretation of experimental results and to guide future research and therapeutic strategies.
References
- 1. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Guidelines for in vivo mouse models of myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 11. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
MRS2768 Tetrasodium Salt: A Selective P2Y2 Receptor Agonist for Research and Drug Development
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
MRS2768 tetrasodium (B8768297) salt is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP.[1][2] This compound has emerged as a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the P2Y2 receptor in various biological systems. Its enhanced stability compared to endogenous ligands makes it particularly suitable for in vitro and in vivo studies.[3] This technical guide provides a comprehensive overview of MRS2768, including its pharmacological properties, mechanism of action, key experimental data, and detailed protocols for its use in research.
Core Properties of MRS2768 Tetrasodium Salt
MRS2768 is a synthetic analog of UTP, characterized by a δ-phenyl ester modification on the terminal phosphate. This structural feature contributes to its enhanced stability and selectivity for the P2Y2 receptor.
Quantitative Pharmacological Data
The following table summarizes the key quantitative parameters of this compound, providing a clear comparison of its potency and selectivity.
| Parameter | Value | Species/Cell Line | Assay Type | Reference |
| EC50 | 1.89 μM | Human P2Y2 receptor expressed in 1321N1 astrocytoma cells | Calcium mobilization | [1][3] |
| 0.8 ± 1.7 μM | Human pancreatic cancer cells (PANC-1) | Cell proliferation | [2] | |
| Selectivity | No affinity | Human P2Y4 and P2Y6 receptors | Not specified | [1] |
Mechanism of Action and Signaling Pathways
Activation of the P2Y2 receptor by MRS2768 initiates a cascade of intracellular signaling events, primarily through the coupling to Gq/11 proteins. This canonical pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Beyond the canonical Gq pathway, the P2Y2 receptor can also couple to other G proteins, such as Gαo and Gα12, leading to the activation of small GTPases like Rac and RhoA. These pathways are involved in regulating cytoskeletal dynamics, cell migration, and other cellular processes.
P2Y2 Receptor Signaling Cascade
Caption: Canonical P2Y2 receptor signaling pathway activated by MRS2768.
Alternative P2Y2 Receptor Signaling
Caption: Alternative signaling pathways of the P2Y2 receptor involving Gαo and Gα12.
Experimental Protocols
This section provides detailed methodologies for key experiments where MRS2768 has been utilized to probe P2Y2 receptor function.
In Vivo Model: Myocardial Ischemia/Reperfusion in Mice
This protocol describes the use of MRS2768 in a murine model of myocardial infarction to assess its cardioprotective effects.
1. Animal Model:
-
Species: Male C57BL/6 mice.
-
Anesthesia: Anesthesia is induced with isoflurane (B1672236) (4-5%) and maintained with 1.5-2% isoflurane.[4]
-
Ventilation: Mice are intubated and connected to a rodent ventilator.[4]
2. Surgical Procedure for Myocardial Infarction:
-
A left thoracotomy is performed to expose the heart.[4]
-
The left anterior descending (LAD) coronary artery is ligated with a suture.[5]
-
For ischemia-reperfusion models, the ligature is released after a defined period (e.g., 30 minutes). For permanent infarction models, the ligature remains in place.[5]
-
The chest is closed in layers.[4]
3. MRS2768 Administration:
-
Dosage: 4.44 μg/kg.[2]
-
Route: Intravenous (i.v.) injection.[2]
-
Timing: Administered 1 hour prior to the induction of myocardial infarction.[2]
4. Assessment of Cardioprotection:
-
Infarct Size Measurement: 24 hours post-surgery, the heart is excised. The area at risk and the infarcted area are determined using staining methods like Triphenyltetrazolium chloride (TTC) staining, where viable tissue stains red and infarcted tissue remains pale.[6] Infarct size is often expressed as a percentage of the area at risk or the total left ventricular area.[3][7]
-
TNF-α Levels: Blood is collected, and serum is separated. TNF-α levels are quantified using a commercially available ELISA kit according to the manufacturer's instructions.[8][9][10][11]
Experimental Workflow for In Vivo Cardioprotection Study
Caption: Workflow for assessing the cardioprotective effects of MRS2768 in a mouse model of MI.
In Vitro Model: Ion Transport in Caco-2 Cells
This protocol details the investigation of MRS2768's effect on bicarbonate (HCO3-) secretion in a Caco-2 cell monolayer model of the intestinal epithelium.
1. Cell Culture:
-
Cell Line: Caco-2 cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics.[12][13]
-
Seeding: Cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to allow for differentiation and formation of a polarized monolayer.[14]
2. Ussing Chamber Assay for Bicarbonate Secretion:
-
Mounting: The Caco-2 monolayer on the permeable support is mounted in an Ussing chamber, separating the apical and basolateral compartments.[15][16]
-
Solutions: The basolateral side is bathed in a bicarbonate-buffered solution, while the apical side is bathed in a bicarbonate-free solution. Solutions are gassed with 95% O2/5% CO2 and maintained at 37°C.[17]
-
Measurement: A pH-stat titration method is used to measure bicarbonate secretion. The pH of the apical solution is maintained at a constant value (e.g., 7.4) by the automated addition of a titrant (e.g., HCl). The rate of titrant addition is equivalent to the rate of bicarbonate secretion.
-
Stimulation: After a baseline measurement, MRS2768 is added to the apical or basolateral chamber to stimulate P2Y2 receptors, and the change in bicarbonate secretion is recorded.
3. Intracellular Calcium Measurement:
-
Dye Loading: Differentiated Caco-2 cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.[18][19][20]
-
Measurement: The cells are placed on a fluorescence microscope or in a fluorescence plate reader. The ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2) is measured over time.[21]
-
Stimulation: MRS2768 is added to the cells, and the change in the fluorescence ratio is recorded to determine the kinetics of the intracellular calcium response.
Summary and Future Directions
This compound is a selective and stable agonist of the P2Y2 receptor, making it an indispensable tool for elucidating the receptor's role in health and disease. The data and protocols presented in this guide highlight its utility in studying cardioprotection and intestinal ion transport. Future research utilizing MRS2768 will likely focus on further dissecting the complex signaling networks downstream of the P2Y2 receptor and exploring its therapeutic potential in a broader range of pathological conditions, including inflammation, cancer, and neurodegenerative diseases. The detailed methodologies provided herein should serve as a valuable resource for researchers embarking on such investigations.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Using Caco-2 Cells to Study Lipid Transport by the Intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Myocardial infarct size and area at risk assessment in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. transonic.com [transonic.com]
- 5. Protocol for the establishment of a mouse myocardial infarction and ischemia-reperfusion model via heart compression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced methods for quantification of infarct size in mice using three-dimensional high-field late gadolinium enhancement MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. biogot.com [biogot.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. rndsystems.com [rndsystems.com]
- 11. chondrex.com [chondrex.com]
- 12. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 13. Frontiers | Experimental Evaluation of the Transport Mechanisms of PoIFN-α in Caco-2 Cells [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Caco-2/HT29-MTX co-cultured cells as a model for studying physiological properties and toxin-induced effects on intestinal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of Ussing Chamber and Caco-2 Model in Evaluation of Intestinal Absorption Mechanism of Compounds from Different BCS Classifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Bicarbonate-dependent chloride transport drives fluid secretion by the human airway epithelial cell line Calu-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 19. moodle2.units.it [moodle2.units.it]
- 20. protocols.io [protocols.io]
- 21. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MRS2768 Tetrasodium Salt: A Selective P2Y2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS2768 tetrasodium (B8768297) salt is a potent and selective agonist for the P2Y2 purinergic receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP. As a chemically stable analog, MRS2768 offers significant advantages for in vitro and in vivo studies. This technical guide provides a comprehensive overview of the structure, biological activity, and experimental applications of MRS2768 tetrasodium salt, with a focus on its roles in cardioprotection and cancer cell proliferation. Detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams are presented to facilitate further research and drug development efforts.
Core Compound Information
| Property | Value |
| Chemical Name | Uridine-5'-tetraphosphate δ-phenyl ester tetrasodium salt |
| Molecular Formula | C₁₅H₁₆N₂Na₄O₁₈P₄ |
| Molecular Weight | 728.14 g/mol |
| CAS Number | 2567869-47-8 |
| Appearance | Colorless to light yellow liquid |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in water |
| Storage | Store at -80°C |
| Biological Activity | Selective P2Y₂ receptor agonist (EC₅₀ = 1.89 μM)[1] |
Mechanism of Action: P2Y₂ Receptor Activation
MRS2768 selectively binds to and activates the P2Y₂ receptor, a Gq protein-coupled receptor. This activation initiates a cascade of intracellular signaling events, primarily through the stimulation of phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These signaling pathways are pivotal in mediating the diverse physiological and pathophysiological effects of MRS2768.
Figure 1: General P2Y₂ Receptor Signaling Pathway.
Application 1: Cardioprotection
MRS2768 has demonstrated significant cardioprotective effects in preclinical models of myocardial infarction.[2][3] Pre-treatment with MRS2768 protects cardiomyocytes from ischemic damage both in vitro and in vivo.[2][3]
Quantitative Data
| Parameter | Control (MI) | MRS2768 + MI | Outcome | Reference |
| Infarct Size (%) | 39.2 ± 6.3 | 25.6 ± 4.5 | Significant reduction in myocardial damage. | [3] |
| Fractional Shortening (%) | 33.4 ± 2.7 | 40.0 ± 3.1 | Improved heart function post-myocardial infarction. | [3] |
| TNF-α Levels | Elevated | Reduced | Attenuation of inflammatory response. | [1][2] |
| c-Jun Phosphorylation | Increased | Further Increased | Implicated as part of the cardioprotective signaling mechanism. | [2][3] |
Signaling Pathway in Cardioprotection
In the context of cardioprotection, the activation of the P2Y₂ receptor by MRS2768 is associated with the phosphorylation of c-Jun, a component of the AP-1 transcription factor.[2][3] This signaling event is believed to be a key part of the mechanism that reduces myocardial damage following an ischemic event.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. P2Y2 receptor agonist with enhanced stability protects the heart from ischemic damage in vitro and in vivo [ouci.dntb.gov.ua]
- 3. P2Y Receptors for Extracellular Nucleotides: Contributions to Cancer Progression and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of MRS2768 tetrasodium salt.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physicochemical properties, biological activity, and mechanism of action of MRS2768 tetrasodium (B8768297) salt, a selective P2Y2 receptor agonist. The information is compiled from publicly available scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of pharmacology, cell biology, and drug discovery.
Physicochemical Properties
MRS2768 tetrasodium salt is a uridine (B1682114) tetraphosphate (B8577671) analogue. Its key physicochemical properties are summarized in the table below, providing a quick reference for experimental design and formulation.
| Property | Value |
| Molecular Weight | 728.14 g/mol |
| Molecular Formula | C₁₅H₁₆N₂Na₄O₁₈P₄ |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| Purity | ≥95% (typically analyzed by HPLC) |
| CAS Number | 2567869-47-8 |
| Chemical Name | Uridine 5'-(tetraphosphate δ-phenyl) ester, tetrasodium salt |
| Storage Conditions | Store at -20°C for long-term stability. |
Biological Activity and Mechanism of Action
MRS2768 is a potent and selective agonist for the P2Y2 receptor, a G-protein coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP.
Quantitative Biological Data
The following table summarizes the key quantitative data regarding the biological activity of MRS2768.
| Parameter | Species | Assay System | Value |
| EC₅₀ | Human | P2Y2 Receptor Activation | 1.89 µM |
| Effect | Mouse | Myocardial Infarct Size Reduction | 25.6 ± 4.5% (vs. 39.2 ± 6.3% in control) |
| Effect | Human | PANC-1 Cell Proliferation | EC₅₀ = 0.8 ± 1.7 µM |
Signaling Pathway
Activation of the P2Y2 receptor by MRS2768 initiates a downstream signaling cascade primarily through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is crucial for various cellular responses, including cell proliferation, migration, and cardioprotection.
Caption: P2Y2 Receptor Signaling Pathway Activated by MRS2768.
Experimental Protocols
This section provides detailed methodologies for key experiments involving MRS2768. While specific parameters may require optimization for individual experimental setups, these protocols offer a robust starting point.
Chemical Synthesis of this compound (Generalized)
Generalized Workflow:
MRS2768 Tetrasodium Salt: A Technical Guide to a Selective P2Y2 Receptor Agonist
Introduction
MRS2768 tetrasodium (B8768297) salt, chemically known as Uridine-5'-tetraphosphate δ-phenyl ester tetrasodium salt, is a potent and selective agonist for the P2Y2 purinergic receptor. Since its initial description, MRS2768 has become a valuable pharmacological tool for investigating the diverse physiological and pathophysiological roles of the P2Y2 receptor. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of MRS2768, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways. It is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Synthesis
MRS2768 was first synthesized and characterized by Ko and colleagues in 2008 as part of a study to develop potent and selective agonists for P2Y receptors. While the detailed, step-by-step synthesis protocol is contained within the original publication, it is not publicly available in its entirety. The general approach involved structural modifications of uracil (B121893) nucleotides to enhance potency and selectivity for the P2Y2 receptor.
Mechanism of Action
MRS2768 exerts its biological effects by selectively binding to and activating the P2Y2 receptor, a G protein-coupled receptor (GPCR). The P2Y2 receptor is primarily coupled to the Gq/11 family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade culminates in various cellular responses, including proliferation, migration, and secretion.
P2Y2 Receptor Signaling Pathway
Caption: P2Y2 Receptor Signaling Pathway activated by MRS2768.
Quantitative Data
The following tables summarize the key quantitative data for MRS2768 tetrasodium salt from various preclinical studies.
Table 1: Receptor Potency and Selectivity
| Parameter | Species | Receptor | Value | Reference |
| EC50 | Human | P2Y2 | 1.89 µM | Ko et al., 2008 |
| Affinity | Human | P2Y4 | No affinity | Ko et al., 2008 |
| Affinity | Human | P2Y6 | No affinity | Ko et al., 2008 |
Table 2: In Vitro Efficacy in Cancer Cell Lines
| Cell Line | Effect | Concentration Range | EC50 | Reference |
| PANC-1 (Pancreatic) | Increased proliferation | 0.01-1000 µM | Not Reported | MedChemExpress |
Table 3: In Vivo Efficacy in a Mouse Model of Myocardial Infarction
| Animal Model | Treatment | Outcome | Result | Reference |
| Mouse | MRS2768 (4.44 µg/kg, i.v.) pretreatment | Myocardial damage | 25.6 ± 4.5% (treated) vs. 39.2 ± 6.3% (untreated) | MedChemExpress |
Experimental Protocols
Detailed methodologies for key experiments involving MRS2768 are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
In Vitro Intracellular Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization in response to MRS2768 using a fluorescent indicator like Fura-2 AM.
Materials:
-
Cells expressing the P2Y2 receptor
-
This compound
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence plate reader or microscope with ratiometric imaging capabilities
Procedure:
-
Cell Culture: Plate cells in a 96-well black, clear-bottom plate and culture until they reach the desired confluency.
-
Dye Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and Pluronic F-127 (0.02-0.05%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fura-2 AM loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Remove the loading buffer and wash the cells 2-3 times with HBSS to remove extracellular dye.
-
Add fresh HBSS to each well.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader or on a microscope stage.
-
Measure the baseline fluorescence ratio by exciting at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Add MRS2768 at various concentrations to the wells.
-
Immediately begin recording the fluorescence ratio (340/380 nm) over time to measure the change in intracellular calcium concentration.
-
Caption: Workflow for Calcium Mobilization Assay.
In Vivo Mouse Model of Myocardial Infarction
This protocol outlines the creation of a myocardial infarction model in mice via left anterior descending (LAD) coronary artery ligation to evaluate the cardioprotective effects of MRS2768.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
This compound
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Ventilator
-
Suture material (e.g., 8-0 silk)
Procedure:
-
Anesthesia and Ventilation:
-
Anesthetize the mouse using isoflurane.
-
Intubate the mouse and connect it to a ventilator.
-
-
Surgical Procedure:
-
Make a left thoracotomy to expose the heart.
-
Identify the left anterior descending (LAD) coronary artery.
-
Pass a suture needle under the LAD.
-
Ligate the LAD to induce myocardial ischemia. Successful ligation is confirmed by the blanching of the anterior ventricular wall.
-
-
Drug Administration:
-
Administer MRS2768 (e.g., 4.44 µg/kg) intravenously at a predetermined time point before, during, or after LAD ligation, depending on the study design (pretreatment, treatment, or reperfusion).
-
-
Closure and Recovery:
-
Close the chest wall in layers.
-
Allow the mouse to recover from anesthesia.
-
-
Assessment of Infarct Size:
-
After a set period (e.g., 24 hours), euthanize the mouse.
-
Excise the heart and stain with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between infarcted (pale) and viable (red) tissue.
-
Quantify the infarct size as a percentage of the total ventricular area.
-
Caption: Workflow for In Vivo Myocardial Infarction Model.
Development Status and Future Directions
Based on the available scientific literature, this compound is primarily utilized as a preclinical research tool to elucidate the function of the P2Y2 receptor. There is currently no publicly available information to suggest that MRS2768 is undergoing clinical development as a therapeutic agent. Future research may focus on optimizing the pharmacokinetic properties of MRS2768 or similar P2Y2 agonists to explore their therapeutic potential in conditions where P2Y2 receptor activation is beneficial, such as in certain cardiovascular or inflammatory diseases.
Conclusion
This compound is a well-characterized, selective P2Y2 receptor agonist that has proven to be an invaluable tool for in vitro and in vivo pharmacological studies. Its ability to potently and selectively activate the P2Y2 receptor has allowed for a deeper understanding of the role of this receptor in a variety of biological processes. This technical guide provides a core summary of the existing knowledge on MRS2768, which can serve as a valuable resource for scientists and researchers in the field.
An In-Depth Technical Guide to the Biological Activity of MRS2768 Tetrasodium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS2768 tetrasodium (B8768297) salt is a potent and selective agonist for the P2Y2 purinergic receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP. This technical guide provides a comprehensive overview of the biological activity of MRS2768, with a particular focus on its well-documented cardioprotective effects. This document details its mechanism of action, presents quantitative data on its potency and selectivity, and outlines key in vitro and in vivo experimental findings. Detailed experimental protocols and visualizations of signaling pathways and experimental workflows are provided to facilitate further research and development.
Mechanism of Action: P2Y2 Receptor Agonism
MRS2768 exerts its biological effects by selectively binding to and activating the P2Y2 receptor. The P2Y2 receptor is coupled to Gq/11 proteins, and its activation initiates a downstream signaling cascade. Upon agonist binding, the activated G protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events lead to various cellular responses, including the modulation of ion channels, activation of transcription factors, and regulation of cell survival pathways.
Caption: P2Y2 Receptor Signaling Pathway Activated by MRS2768.
Quantitative Biological Data
The potency and selectivity of MRS2768 have been characterized in various studies. The following table summarizes the key quantitative data.
| Parameter | Species | Value | Receptor Selectivity | Reference |
| EC50 | Human | 1.89 μM | Selective for P2Y2. Displays no affinity for human P2Y4 or P2Y6 receptors. | [1][2] |
In Vitro Biological Activity: Cardioprotection in Hypoxic Cardiomyocytes
In vitro studies using cultured rat cardiomyocytes have demonstrated the protective effects of MRS2768 against hypoxic damage. Pre-treatment with MRS2768 significantly reduced cell death, as measured by lactate (B86563) dehydrogenase (LDH) release and propidium (B1200493) iodide (PI) uptake. These protective effects were attenuated by a P2Y2 receptor antagonist, confirming the mechanism of action.
| Experimental Model | Key Findings | Assays Used | Reference |
| Cultured Rat Cardiomyocytes | Pre-treatment with MRS2768 (10 μM and 50 μM) protected against hypoxia-induced cell death. | Lactate Dehydrogenase (LDH) Release Assay, Propidium Iodide (PI) Staining | [3] |
In Vivo Biological Activity: Cardioprotection in a Mouse Model of Myocardial Infarction
The cardioprotective effects of MRS2768 have been confirmed in a mouse model of myocardial infarction (MI). Pre-treatment with MRS2768 led to a reduction in infarct size, improved cardiac function, and a decrease in circulating markers of cardiac damage and inflammation.
| Animal Model | Treatment | Key Findings | Biomarkers/Metrics | Reference |
| Mouse Model of Myocardial Infarction | Pre-treatment with MRS2768 | Reduced infarct size, improved cardiac function, and decreased circulating levels of TNF-α and Troponin T. | Triphenyltetrazolium Chloride (TTC) Staining, Echocardiography (Fractional Shortening), ELISA (TNF-α), Troponin T Measurement | [3] |
Experimental Protocols
In Vitro Cardioprotection Assay
Objective: To assess the protective effect of MRS2768 against hypoxia-induced cell death in cultured cardiomyocytes.
5.1.1. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
-
Cell Culture: Plate neonatal rat ventricular cardiomyocytes in 96-well plates at an optimal density and culture until confluent.
-
Pre-treatment: Treat the cells with varying concentrations of MRS2768 or vehicle control for a specified period (e.g., 30 minutes) before inducing hypoxia.
-
Hypoxia Induction: Place the cell culture plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) for a duration sufficient to induce significant cell death in the control group (e.g., 24 hours).
-
Sample Collection: After the hypoxic period, collect the cell culture supernatant.
-
LDH Measurement:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a dye).
-
Add the reaction mixture to the collected supernatants in a new 96-well plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add a stop solution.
-
Measure the absorbance at 490 nm and a reference wavelength (e.g., 680 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to control cells (spontaneous release) and maximum LDH release (induced by a lysis buffer).
5.1.2. Propidium Iodide (PI) Staining for Cell Death
-
Cell Culture and Treatment: Follow steps 1-3 from the LDH assay protocol.
-
Staining:
-
After the hypoxic incubation, remove the culture medium.
-
Wash the cells gently with phosphate-buffered saline (PBS).
-
Add a staining solution containing propidium iodide (e.g., 1 µg/mL in PBS) to each well.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
-
Imaging:
-
Wash the cells with PBS to remove excess PI.
-
Visualize and capture images using a fluorescence microscope with the appropriate filter set for PI (excitation ~535 nm, emission ~617 nm).
-
-
Quantification: Quantify the number of PI-positive (dead) cells relative to the total number of cells (e.g., counterstained with Hoechst 33342 for all nuclei) in multiple fields of view.
In Vivo Myocardial Infarction Model
Objective: To evaluate the cardioprotective effect of MRS2768 in a mouse model of MI.
5.2.1. Surgical Procedure (Myocardial Infarction)
-
Anesthesia and Ventilation: Anesthetize the mouse (e.g., with isoflurane) and place it on a heating pad to maintain body temperature. Intubate and ventilate the mouse.
-
Surgical Incision: Make a left thoracotomy to expose the heart.
-
Coronary Artery Ligation: Ligate the left anterior descending (LAD) coronary artery with a suture. Successful ligation is confirmed by the blanching of the anterior ventricular wall.
-
Drug Administration: Administer MRS2768 or vehicle control (e.g., via intravenous injection) at a predetermined time before or after LAD ligation.
-
Closure and Recovery: Close the chest wall and skin. Allow the animal to recover from anesthesia. Provide post-operative care, including analgesics.
5.2.2. Echocardiography for Cardiac Function
-
Anesthesia: Lightly anesthetize the mouse.
-
Imaging:
-
Remove the chest hair to ensure good probe contact.
-
Apply ultrasound gel and acquire two-dimensional M-mode images of the left ventricle in the short-axis view at the level of the papillary muscles using a high-frequency ultrasound system.
-
-
Analysis: Measure the left ventricular internal dimensions at end-diastole (LVIDd) and end-systole (LVIDs) from the M-mode images. Calculate the fractional shortening (FS) as: FS (%) = [(LVIDd - LVIDs) / LVIDd] x 100.
5.2.3. Triphenyltetrazolium Chloride (TTC) Staining for Infarct Size
-
Heart Extraction: At the end of the experiment (e.g., 24 hours post-MI), euthanize the mouse and excise the heart.
-
Perfusion and Slicing: Cannulate the aorta and perfuse the heart with saline to remove blood. Slice the ventricles into uniform transverse sections (e.g., 1-2 mm thick).
-
Staining:
-
Incubate the heart slices in a 1% TTC solution in phosphate (B84403) buffer at 37°C for 15-20 minutes.
-
-
Imaging and Analysis:
-
Viable myocardium will stain red, while the infarcted area will remain pale white.
-
Image both sides of each slice.
-
Use image analysis software to measure the area of the infarct and the total area of the left ventricle for each slice.
-
Calculate the infarct size as a percentage of the total left ventricular area.
-
Experimental Workflow Visualization
Caption: Experimental workflow for evaluating MRS2768.
Conclusion
MRS2768 tetrasodium salt is a valuable pharmacological tool for studying the roles of the P2Y2 receptor in various physiological and pathological processes. Its demonstrated cardioprotective effects in both in vitro and in vivo models highlight its potential as a lead compound for the development of novel therapeutics for ischemic heart disease. The detailed methodologies and data presented in this guide are intended to support and facilitate further investigation into the promising biological activities of MRS2768.
References
An In-depth Technical Guide to MRS2768 Tetrasodium Salt in Purinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of MRS2768 tetrasodium (B8768297) salt, a key chemical probe in the study of purinergic signaling. It details its mechanism of action, presents quantitative data on its activity, outlines experimental protocols for its use, and visualizes the signaling pathways it modulates.
Core Function: A Selective P2Y2 Receptor Agonist
Contrary to a general role in purinergic signaling, MRS2768 tetrasodium salt is a moderately potent and selective agonist of the P2Y2 purinergic receptor.[1][2] It does not exhibit affinity for the human P2Y4 or P2Y6 receptors.[2] Its primary function is to mimic the action of endogenous nucleotides like ATP and UTP at the P2Y2 receptor, initiating a cascade of intracellular signaling events. P2Y receptors, a family of G protein-coupled receptors (GPCRs), are crucial in a variety of physiological processes, including vasodilation, blood clotting, and immune responses.[3]
The activation of the P2Y2 receptor by MRS2768 has been shown to have protective effects on cardiomyocytes against ischemic damage, both in in-vitro and in-vivo models.[1][2] Additionally, it has been demonstrated to increase the proliferation of certain cell types, such as human pancreatic duct epithelial cells (PANC-1).[1]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the efficacy and effects of this compound.
| Parameter | Value | Cell/Animal Model | Experimental Context | Reference |
| EC50 | 1.89 μM | - | P2Y2 Receptor Agonism | [2][4] |
| EC50 | 0.8 ± 1.7 μM | Human pancreatic duct epithelial cells (PANC-1) | Stimulation of cell proliferation | [1] |
| In Vivo Efficacy | 25.6 ± 4.5% vs. 39.2 ± 6.3% (Treated vs. Untreated) | Male wild-type mice (C57BL) | Reduction in myocardial damage | [1] |
Signaling Pathway of MRS2768
Activation of the P2Y2 receptor by MRS2768 initiates a canonical Gq-protein coupled signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is central to the diverse cellular responses mediated by P2Y2 receptor activation.[5][6][7]
Figure 1: P2Y2 Receptor Signaling Pathway Activated by MRS2768.
Experimental Protocols
In Vitro Cell Proliferation Assay
This protocol outlines a general method for assessing the effect of MRS2768 on cell proliferation, based on studies with PANC-1 cells.[1]
-
Cell Culture: Human pancreatic duct epithelial cells (PANC-1) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of MRS2768 (e.g., 0.01 µM to 10 mM). A vehicle control is also included.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours).
-
Proliferation Assessment: Cell proliferation is measured using a standard assay such as MTT, XTT, or BrdU incorporation.
-
Data Analysis: The results are quantified by measuring absorbance or fluorescence, and the EC50 value is calculated from the dose-response curve.
In Vivo Myocardial Infarction Model
This protocol describes a general approach to evaluating the cardioprotective effects of MRS2768 in a mouse model of myocardial infarction.[1]
-
Animal Model: Male wild-type mice (e.g., C57BL/6) are used.
-
Pre-treatment: A solution of MRS2768 (e.g., 4.44 μg/kg) or a vehicle control is administered intravenously (i.v.) a set time (e.g., 1 hour) before the induction of myocardial infarction.
-
Induction of Myocardial Infarction (MI): MI is induced by ligating a coronary artery for a specific duration, followed by a period of reperfusion.
-
Assessment of Myocardial Damage: After the reperfusion period, the hearts are excised. The area of infarction is determined using histological staining techniques (e.g., TTC staining).
-
Data Analysis: The size of the infarct is quantified as a percentage of the total ventricular area and compared between the MRS2768-treated and control groups.
Figure 2: General Experimental Workflow for Evaluating MRS2768.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MRS 2768 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. P2Y receptor - Wikipedia [en.wikipedia.org]
- 4. news-medical.net [news-medical.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
- 7. The inhibitory role of purinergic P2Y receptor on Mg2+ transport across intestinal epithelium-like Caco-2 monolayer - PMC [pmc.ncbi.nlm.nih.gov]
MRS2768 Tetrasodium Salt: A Technical Guide to Target Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2768 tetrasodium (B8768297) salt is a synthetic nucleotide derivative that has been identified as a selective agonist for the P2Y2 purinergic receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP. This technical guide provides an in-depth overview of the target receptor selectivity of MRS2768, compiling quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and the workflows used for its characterization.
Core Data: Receptor Selectivity Profile
The selectivity of MRS2768 has been primarily characterized at the human P2Y2, P2Y4, and P2Y6 receptors. The compound demonstrates clear selectivity for the P2Y2 receptor.
| Receptor Subtype | Agonist Activity (EC50) | Antagonist Activity | Species | Reference |
| P2Y2 | 1.89 µM | Not Reported | Human | [1][2] |
| P2Y4 | No affinity observed | Not Reported | Human | [1][2] |
| P2Y6 | No affinity observed | Not Reported | Human | [1][2] |
Experimental Protocols
The selectivity of MRS2768 was determined through functional assays measuring the activation of phospholipase C (PLC), a key downstream effector of the Gq-coupled P2Y2 receptor.
Assay Type: Measurement of Inositol (B14025) Phosphate (B84403) Accumulation
Cell Line: 1321N1 human astrocytoma cells stably expressing the human P2Y2, P2Y4, or P2Y6 receptors. These cells are often used for studying P2Y receptor signaling as they do not endogenously express most P2Y receptor subtypes.
Methodology:
-
Cell Culture and Labeling: 1321N1 cells expressing the receptor of interest are cultured in appropriate media. To measure inositol phosphate production, the cells are metabolically labeled by incubation with [³H]-myo-inositol for 24-48 hours. This allows for the incorporation of the radiolabel into the cellular phosphoinositide pool.
-
Agonist Stimulation: Following labeling, the cells are washed and then incubated with various concentrations of MRS2768 tetrasodium salt in a buffer containing lithium chloride (LiCl). LiCl is used to inhibit inositol monophosphatases, leading to the accumulation of intracellular inositol phosphates.
-
Extraction of Inositol Phosphates: The stimulation is terminated by the addition of an acid, such as perchloric acid or trichloroacetic acid, to lyse the cells and precipitate macromolecules. The soluble inositol phosphates are then separated from the precipitate by centrifugation.
-
Quantification: The total inositol phosphates in the soluble fraction are purified using anion-exchange chromatography (e.g., Dowex columns). The amount of accumulated [³H]-inositol phosphates is then quantified by liquid scintillation counting.
-
Data Analysis: The data are analyzed to determine the concentration-response relationship for MRS2768 at each receptor subtype. The EC50 value, which represents the concentration of the agonist that produces 50% of the maximal response, is calculated to quantify the potency of the compound. For receptors where no response is observed, it is reported as "no affinity" or "inactive" up to the highest concentration tested.
Signaling Pathway and Experimental Workflow Visualizations
To better illustrate the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.
Caption: P2Y2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Receptor Selectivity.
Discussion and Conclusion
The available data robustly demonstrate that this compound is a selective agonist for the human P2Y2 receptor.[1][2] Its potency at the P2Y2 receptor, with an EC50 in the low micromolar range, combined with a lack of activity at the closely related P2Y4 and P2Y6 receptors, makes it a valuable tool for studying the physiological and pathological roles of the P2Y2 receptor.[1][2] The primary mechanism of action following P2Y2 receptor activation by MRS2768 involves the Gq-mediated activation of phospholipase C, leading to downstream signaling through inositol phosphates and diacylglycerol.
For drug development professionals, the selectivity of MRS2768 is a critical attribute, as off-target effects can lead to undesirable side effects. While the current selectivity profile is favorable, a comprehensive assessment would require screening against a broader panel of P2Y receptor subtypes (e.g., P2Y1, P2Y11, P2Y12, P2Y13, and P2Y14) and other unrelated receptors. Researchers utilizing MRS2768 should be mindful of its potency and use appropriate concentrations to maintain its selective effects in their experimental systems.
References
MRS2768 Tetrasodium Salt: A Technical Guide for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MRS2768 tetrasodium (B8768297) salt, a selective P2Y2 receptor agonist, and its applications in cardiovascular research. This document synthesizes key data on its mechanism of action, experimental protocols for its use, and its therapeutic potential in ischemic heart disease.
Core Compound Profile
MRS2768 is a selective and potent agonist for the P2Y2 purinergic receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP.[1][2] In cardiovascular contexts, the activation of the P2Y2 receptor by MRS2768 has been shown to confer significant cardioprotective effects against ischemic damage.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the cardiovascular effects of MRS2768.
Table 1: In Vitro Cardioprotective Effects of MRS2768 in Cultured Rat Cardiomyocytes Subjected to Hypoxia
| Parameter | Condition | MRS2768 Concentration | Result | Reference |
| EC50 | P2Y2 Receptor Agonism | N/A | 1.89 µM | [1][2] |
| LDH Release (% of Hypoxia) | Hypoxia | 10 µM | Reduced to 7.3 ± 1.4% (from 21.5 ± 0.6% in hypoxia alone) | [1] |
| Cell Death (% PI Staining) | Hypoxia | 10 µM | Reduced to 16.9 ± 1.8% (from 23.8 ± 1.0% in hypoxia alone) | [1] |
| Cell Death (% PI Staining) | Hypoxia | 50 µM | Reduced to 8.9 ± 1.7% (similar to normoxic control) | [1] |
Table 2: In Vivo Cardioprotective Effects of MRS2768 in a Mouse Model of Myocardial Infarction (24h post-MI)
| Parameter | MI Control Group | MI + MRS2768 Group | P-value | Reference |
| Fractional Shortening (%) | 33.4 ± 2.7 | 40.0 ± 3.1 | < 0.001 | [3] |
| Troponin T Levels | Elevated | Significantly Reduced | < 0.05 | [3] |
| TNF-α Levels | Elevated | Significantly Reduced | < 0.05 | [3] |
Signaling Pathway
Activation of the P2Y2 receptor by MRS2768 initiates a signaling cascade that is crucial for its cardioprotective effects. The P2Y2 receptor is coupled to the Gq/11 protein.[4] Upon agonist binding, the activated Gαq subunit stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4] This signaling pathway ultimately leads to the modulation of downstream effectors that contribute to cell survival and reduced inflammation.
Caption: P2Y2 Receptor Signaling Pathway Activated by MRS2768.
Experimental Protocols
Detailed methodologies for key experiments involving MRS2768 are provided below.
In Vitro Hypoxia Model in Cultured Cardiomyocytes
This protocol outlines the procedure for assessing the cardioprotective effects of MRS2768 on cultured rat cardiomyocytes subjected to hypoxia.[1][3]
-
Cell Culture:
-
Isolate cardiomyocytes from neonatal Sprague-Dawley rat hearts.
-
Culture the cells in an appropriate medium until they form a confluent monolayer.
-
-
Pre-treatment with MRS2768:
-
Prepare stock solutions of MRS2768 tetrasodium salt in a suitable vehicle (e.g., sterile water or PBS).
-
One hour prior to inducing hypoxia, replace the culture medium with a fresh medium containing the desired concentration of MRS2768 (e.g., 10 µM or 50 µM).
-
Include a vehicle-only control group.
-
-
Induction of Hypoxia:
-
Place the culture plates in a hypoxic chamber or a modular incubator chamber.
-
Flush the chamber with a gas mixture of 95% N2 and 5% CO2 to create a hypoxic environment.
-
Maintain the cells under hypoxic conditions for a predetermined duration (e.g., 4-6 hours).
-
A normoxic control group should be maintained in a standard incubator (95% air, 5% CO2).
-
-
Assessment of Cardioprotection:
-
Lactate Dehydrogenase (LDH) Assay: Collect the culture supernatant to measure the release of LDH, an indicator of cell membrane damage, using a commercially available LDH cytotoxicity assay kit.
-
Propidium Iodide (PI) Staining: Stain the cells with PI, a fluorescent dye that enters cells with compromised membranes. Quantify the percentage of PI-positive (dead) cells using fluorescence microscopy or flow cytometry.
-
Caption: Experimental Workflow for In Vitro Hypoxia Studies.
In Vivo Myocardial Infarction Model
This protocol describes the induction of myocardial infarction in mice and the subsequent evaluation of MRS2768's cardioprotective effects.[1][3]
-
Animal Model:
-
Use adult male mice (e.g., C57BL/6).
-
Anesthetize the animals and provide appropriate analgesia.
-
-
Surgical Procedure (Myocardial Infarction Induction):
-
Intubate and ventilate the mice.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture to induce myocardial ischemia.
-
In a sham-operated control group, pass the suture under the LAD without ligating it.
-
-
MRS2768 Administration:
-
Administer MRS2768 via an appropriate route (e.g., intraperitoneal injection) at a specified dose and time relative to the MI procedure (e.g., as a pre-treatment).
-
The control MI group should receive a vehicle injection.
-
-
Post-operative Care and Monitoring:
-
Close the chest and allow the animals to recover.
-
Monitor the animals for a defined period (e.g., 24 hours).
-
-
Assessment of Cardiac Function and Damage:
-
Echocardiography: Perform transthoracic echocardiography on conscious or lightly anesthetized mice to assess cardiac function, including fractional shortening and ejection fraction.
-
Infarct Size Measurement: Euthanize the animals, excise the hearts, and slice them transversely. Stain the slices with triphenyltetrazolium (B181601) chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue. Quantify the infarct size as a percentage of the area at risk or the total left ventricular area.
-
Biomarker Analysis: Collect blood samples to measure cardiac troponin T and TNF-α levels using ELISA or other immunoassays.
-
Caption: Experimental Workflow for In Vivo Myocardial Infarction Studies.
Conclusion
This compound represents a valuable pharmacological tool for investigating the role of the P2Y2 receptor in cardiovascular physiology and pathology. The available data strongly suggest a cardioprotective role for this compound, mediated through the activation of well-defined signaling pathways. The experimental protocols provided herein offer a foundation for researchers to further explore the therapeutic potential of P2Y2 receptor agonism in the context of ischemic heart disease and other cardiovascular disorders.
References
- 1. P2Y2 receptor agonist with enhanced stability protects the heart from ischemic damage in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Interplay of Endothelial P2Y Receptors in Cardiovascular Health: From Vascular Physiology to Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P2Y2 receptor agonist with enhanced stability protects the heart from ischemic damage in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
The Role of MRS2768 Tetrasodium Salt in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS2768 tetrasodium (B8768297) salt, a selective agonist for the P2Y2 purinergic receptor, has emerged as a valuable tool for elucidating the role of this receptor in cancer biology. Activation of the P2Y2 receptor by MRS2768 has been shown to modulate cancer cell proliferation, primarily by initiating a cascade of intracellular signaling events. This technical guide provides an in-depth overview of the function of MRS2768 in cancer cell proliferation, detailing the underlying signaling pathways and providing methodological insights into the key experiments utilized in this area of research.
Introduction: The P2Y2 Receptor in Cancer
The P2Y2 receptor is a G-protein coupled receptor (GPCR) activated by extracellular nucleotides, primarily ATP and UTP. It is implicated in a diverse range of physiological processes, and its dysregulation has been linked to the pathology of several diseases, including cancer. In the context of oncology, the P2Y2 receptor has been shown to play a multifaceted role, influencing cell proliferation, migration, and apoptosis. The selective P2Y2 receptor agonist, MRS2768, provides a means to specifically investigate the consequences of P2Y2 receptor activation in cancer cells.
Mechanism of Action of MRS2768
MRS2768 acts as a selective agonist at the P2Y2 receptor, initiating downstream signaling cascades. Its selectivity for the P2Y2 subtype allows for the specific interrogation of this receptor's function, minimizing off-target effects that can be observed with endogenous ligands like ATP, which activate multiple P2Y receptor subtypes. The primary mechanism of action following MRS2768 binding to the P2Y2 receptor involves the activation of the Gq alpha subunit of the heterotrimeric G protein.
The Canonical P2Y2 Signaling Pathway
The activation of the Gq protein by the MRS2768-bound P2Y2 receptor leads to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.
-
DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).
This canonical pathway is a central component of the proliferative signals induced by MRS2768 in certain cancer cells.
Canonical P2Y2 Receptor Signaling Pathway.
Role of MRS2768 in Pancreatic Cancer Cell Proliferation
Studies utilizing the human pancreatic cancer cell line PANC-1 have demonstrated that MRS2768 can stimulate cell proliferation. This effect is attributed to the activation of the P2Y2 receptor and the subsequent engagement of the PLC/Ca2+ signaling pathway.
Quantitative Data
While specific dose-response data for MRS2768 in PANC-1 cells from peer-reviewed literature is limited, studies have qualitatively shown an increase in proliferation. The effective concentration for P2Y2 receptor activation by MRS2768 is reported to have an EC50 of 1.89 µM.[1]
| Cell Line | Compound | Effect on Proliferation | Downstream Events |
| PANC-1 | MRS2768 | Increased | PLC activation, intracellular Ca²⁺ mobilization |
Experimental Protocols
This protocol provides a general framework for assessing the effect of MRS2768 on the proliferation of PANC-1 cells.
Materials:
-
PANC-1 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MRS2768 tetrasodium salt
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PANC-1 cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: Prepare serial dilutions of MRS2768 in serum-free DMEM. After 24 hours, replace the medium in the wells with 100 µL of the MRS2768 solutions at various concentrations. Include a vehicle control (serum-free DMEM without MRS2768).
-
Incubation: Incubate the plates for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Workflow for MTT-based cell proliferation assay.
Crosstalk with Other Signaling Pathways
The signaling initiated by MRS2768 is not limited to the canonical PLC pathway. In some cancer types, the P2Y2 receptor has been shown to transactivate receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR). This crosstalk can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK1/2) cascade, which is a well-established driver of cell proliferation.
However, in oral squamous cell carcinoma cell lines, MRS2768 alone was not sufficient to induce the MAPK signaling pathway, suggesting that the involvement of this pathway in P2Y2-mediated proliferation may be cell-type specific and potentially require the involvement of other P2Y receptor subtypes.
P2Y2 Receptor crosstalk with the EGFR/MAPK pathway.
Conclusion
This compound is a critical pharmacological tool for dissecting the contribution of the P2Y2 receptor to cancer cell proliferation. Its ability to selectively activate this receptor has revealed a pro-proliferative role in certain cancer types, such as pancreatic cancer, primarily through the activation of the PLC/Ca2+ signaling pathway. The potential for crosstalk with other key oncogenic pathways, like the MAPK cascade, highlights the complexity of P2Y2 receptor signaling in cancer. Further research with MRS2768 is warranted to fully elucidate its effects across a broader range of cancer types and to explore the therapeutic potential of targeting the P2Y2 receptor in oncology.
References
Methodological & Application
Application Notes and Protocols for MRS2768 Tetrasodium Salt
These application notes provide detailed protocols for the dissolution and use of MRS2768 tetrasodium (B8768297) salt, a selective P2Y2 receptor agonist, for both in vitro and in vivo research applications. The information is intended for researchers, scientists, and professionals in the field of drug development.
Product Information and Quantitative Data
MRS2768 tetrasodium salt is a potent and selective agonist for the P2Y2 purinergic receptor.[1][2] It is a valuable tool for studying P2Y2 receptor signaling and its role in various physiological and pathological processes, including cardioprotection.[1]
The key quantitative data for this compound are summarized in the table below for easy reference.
| Parameter | Value | Reference |
| Chemical Name | Uridine-5'-tetraphosphate δ-phenyl ester tetrasodium salt | |
| Molecular Weight | 728.14 g/mol | |
| Purity | ≥98% (HPLC) | |
| Agonist Activity | Selective P2Y2 receptor agonist | |
| EC50 | 1.89 μM | [3] |
| Solubility | Soluble in water | |
| Storage | Store at -80°C |
Experimental Protocols
2.1. Preparation of Stock Solutions
This compound is readily soluble in water. Many suppliers provide this compound pre-dissolved in water, typically at a concentration of 10 mM. If working with a pre-dissolved solution, it can be directly diluted to the desired working concentration using an appropriate buffer or cell culture medium.
If you have the solid form of this compound, follow the protocol below to prepare a stock solution.
Materials:
-
This compound (solid)
-
Nuclease-free water
-
Sterile, conical tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Calculate the required mass: To prepare a 10 mM stock solution, use the molecular weight (728.14 g/mol ) to calculate the mass of this compound needed.
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
For 1 mL of a 10 mM stock solution:
-
Mass = 0.010 mol/L x 0.001 L x 728.14 g/mol = 0.00728 g = 7.28 mg
-
-
-
Dissolution:
-
Aseptically weigh the calculated amount of this compound and place it in a sterile conical tube.
-
Add the required volume of nuclease-free water to the tube.
-
Vortex the solution gently until the solid is completely dissolved.
-
-
Sterilization and Storage:
-
It is recommended to filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube, especially for cell culture experiments.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
2.2. In Vitro Application: Cell Proliferation Assay
This protocol provides an example of using this compound to study its effect on the proliferation of PANC-1 human pancreatic cancer cells.[1]
Materials:
-
PANC-1 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in water)
-
96-well cell culture plates
-
Cell proliferation assay kit (e.g., MTS or WST-1)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed PANC-1 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the complete culture medium to achieve final concentrations ranging from 0.01 µM to 1000 µM.[1]
-
After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of MRS2768. Include a vehicle control (medium without the compound).
-
Incubate the plate for an additional 24 hours.[1]
-
-
Proliferation Assessment:
-
After the treatment period, add the cell proliferation reagent (e.g., 20 µL of MTS reagent) to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
The effect on cell proliferation can be expressed as a percentage relative to the vehicle-treated control cells.
-
The half-maximal effective concentration (EC50) can be calculated from the dose-response curve. For PANC-1 cells, the reported EC50 for proliferation stimulation is approximately 0.8 ± 1.7 μM.[1]
-
2.3. In Vivo Application: Cardioprotection in a Mouse Model
This protocol is an example of an in vivo application of MRS2768 to assess its cardioprotective effects in a mouse model of myocardial infarction.[1]
Materials:
-
This compound stock solution
-
Sterile saline (0.9% NaCl)
-
Mice (as per the experimental model)
-
Surgical instruments for inducing myocardial infarction
-
Analytical tools for assessing cardiac damage (e.g., TTC staining, serum biomarkers)
Protocol:
-
Animal Preparation:
-
Acclimate the mice to the laboratory conditions before the experiment.
-
All animal procedures should be performed in accordance with institutional guidelines and approved protocols.
-
-
Drug Administration:
-
Prepare the dosing solution by diluting the this compound stock solution in sterile saline.
-
A previously reported effective dose is 4.44 μg/kg administered via intravenous (i.v.) injection as a pretreatment before inducing ischemia.[1]
-
-
Induction of Myocardial Infarction:
-
Induce myocardial infarction through a standard surgical procedure, such as ligation of the left anterior descending (LAD) coronary artery.
-
-
Assessment of Cardioprotection:
-
After a designated reperfusion period, assess the extent of myocardial damage.
-
This can be done by measuring the infarct size using triphenyltetrazolium (B181601) chloride (TTC) staining or by quantifying cardiac biomarkers in the serum.
-
In a study, pretreatment with MRS2768 significantly reduced myocardial damage compared to untreated control mice (25.6 ± 4.5% vs. 39.2 ± 6.3%).[1]
-
Signaling Pathway
MRS2768 acts as a selective agonist for the P2Y2 receptor, which is a G-protein coupled receptor (GPCR). The activation of the P2Y2 receptor primarily initiates a signaling cascade through the Gq protein alpha subunit.[4] This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC), which in turn phosphorylates various downstream target proteins, leading to a cellular response.
References
Application Notes and Protocols for MRS2768 Tetrasodium Salt Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2768 tetrasodium (B8768297) salt is a selective and moderately potent agonist for the P2Y2 purinergic receptor.[1][2][3] In preclinical research, it has demonstrated significant promise, particularly in the context of cardioprotection. This document provides detailed application notes and experimental protocols for the administration of MRS2768 tetrasodium salt in mouse models of myocardial infarction (MI), summarizing key quantitative data and outlining the underlying signaling pathways.
Application: Cardioprotection in a Mouse Model of Myocardial Infarction
The primary application of MRS2768 in mouse models is the investigation of its cardioprotective effects against ischemic injury.[1][3] Administration of MRS2768 prior to the induction of myocardial infarction has been shown to reduce infarct size, decrease inflammatory cytokine levels, and improve overall cardiac function.[1][3]
Mechanism of Action
MRS2768 exerts its effects by activating the P2Y2 receptor, a G protein-coupled receptor (GPCR).[4][5] In cardiomyocytes, activation of the P2Y2 receptor triggers a signaling cascade that is believed to be central to its cardioprotective effects. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events are thought to contribute to the activation of downstream pathways that promote cell survival and reduce inflammation.[4][6][7]
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of MRS2768 in a mouse model of myocardial infarction.
Table 1: MRS2768 Administration Details
| Parameter | Value | Reference |
| Compound | This compound | [1] |
| Animal Model | Male wild-type mice (C57BL) | [1] |
| Dosage | 4.44 μg/kg | [1] |
| Administration Route | Intravenous (i.v.) injection | [1] |
| Timing of Administration | 1 hour before myocardial infarct (MI) | [1] |
Table 2: Experimental Outcomes of MRS2768 Pre-treatment in a Mouse MI Model
| Outcome Measure | Control Group (MI only) | MRS2768-treated Group | Percentage Change | Reference |
| Myocardial Infarct Size (%) | 39.2 ± 6.3 | 25.6 ± 4.5 | ↓ 34.7% | [1] |
| Serum TNF-α Levels | Significantly elevated | Significantly reduced | - | [2][8] |
| Cardiac Function | Impaired | Improved | - | [1] |
Experimental Protocols
This section provides detailed methodologies for the in vivo administration of MRS2768 and the induction of myocardial infarction in a mouse model.
Protocol 1: Preparation and Administration of this compound
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in sterile, pyrogen-free saline or phosphate-buffered saline (PBS) to the desired stock concentration. For example, to prepare a 10 mM stock solution, dissolve the appropriate amount of MRS2768 in the calculated volume of saline. Ensure complete dissolution.
-
Dilution: Based on the average weight of the mice to be treated and the target dosage (4.44 μg/kg), calculate the final concentration required for injection.[1] Prepare a fresh dilution of the stock solution in sterile saline for each experiment.
-
Administration:
-
Accurately weigh each mouse to determine the precise volume of the MRS2768 solution to be administered.
-
Administer the calculated volume via intravenous (tail vein) injection.
-
Administer the injection 1 hour prior to the surgical induction of myocardial infarction.[1]
-
Protocol 2: Induction of Myocardial Infarction via Left Anterior Descending (LAD) Coronary Artery Ligation
This protocol describes a standard surgical procedure to induce MI in mice.[9][10]
-
Anesthesia and Preparation:
-
Anesthetize the mouse using isoflurane (B1672236) (3-4% for induction, 1-2% for maintenance) or another appropriate anesthetic regimen.[9] Confirm proper anesthetic depth by the absence of a pedal withdrawal reflex.
-
Place the mouse in a supine position on a heating pad to maintain body temperature.
-
Intubate the mouse and connect it to a small animal ventilator.
-
Shave the chest area and disinfect the surgical site with an appropriate antiseptic solution.[10]
-
-
Surgical Procedure:
-
Make a small incision in the skin over the left side of the chest.
-
Carefully dissect through the pectoral muscles to expose the rib cage.
-
Perform a thoracotomy between the third and fourth ribs to expose the heart.
-
Gently retract the ribs to visualize the left ventricle and the left anterior descending (LAD) coronary artery.
-
Using a fine suture (e.g., 8-0 silk), ligate the LAD artery. Successful ligation is confirmed by the immediate paling of the anterior wall of the left ventricle.[9][10]
-
-
Closure and Post-operative Care:
-
Close the chest wall in layers using appropriate sutures.
-
Evacuate any air from the thoracic cavity to prevent pneumothorax.
-
Close the skin incision.
-
Discontinue anesthesia and allow the mouse to recover on a heating pad.
-
Administer appropriate analgesics as per institutional guidelines.
-
Monitor the animal closely during the recovery period.
-
Protocol 3: Assessment of Experimental Outcomes
-
Measurement of Infarct Size:
-
At the desired endpoint (e.g., 24 hours post-MI), euthanize the mouse.
-
Excise the heart and perfuse it with saline.
-
Slice the ventricles transversely and incubate the slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) to differentiate between viable (red) and infarcted (pale) tissue.
-
Image the heart slices and quantify the infarct area as a percentage of the total ventricular area.
-
-
Assessment of Cardiac Function (Echocardiography):
-
Quantification of Serum Biomarkers:
-
Collect blood samples via cardiac puncture or another appropriate method at the time of euthanasia.
-
Prepare serum by allowing the blood to clot and then centrifuging to separate the serum.
-
Measure the levels of cardiac troponin (a marker of cardiac injury) and TNF-α (an inflammatory cytokine) in the serum using commercially available ELISA kits, following the manufacturer's instructions.[14][15][16][17]
-
Mandatory Visualizations
P2Y2 Receptor Signaling Pathway
Caption: P2Y2 receptor signaling pathway activated by MRS2768.
Experimental Workflow for MRS2768 Administration in a Mouse MI Model
Caption: Experimental workflow for MRS2768 administration.
References
- 1. Left Coronary Artery Ligation: A Surgical Murine Model of Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mouse TNF alpha ELISA Kit (ab108910) | Abcam [abcam.com]
- 3. Murine Left Anterior Descending (LAD) Coronary Artery Ligation: An Improved and Simplified Model for Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. biogot.com [biogot.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. assaygenie.com [assaygenie.com]
- 8. Surgical protocol for permanent ligation of the left anterior descending coronary artery in mice to generate a model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kamiyabiomedical.com [kamiyabiomedical.com]
- 10. Video: Murine Left Anterior Descending LAD Coronary Artery Ligation: An Improved and Simplified Model for Myocardial Infarction [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 14. Myocardial contrast echocardiography assessment of mouse myocardial infarction: comparison of kinetic parameters with conventional methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rndsystems.com [rndsystems.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. chondrex.com [chondrex.com]
Application Notes and Protocols for Studying Ion Transport with MRS2768 Tetrasodium Salt
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing MRS2768 tetrasodium (B8768297) salt, a selective P2Y2 receptor agonist, for the investigation of ion transport phenomena. Detailed protocols for key experiments are provided, along with data presentation tables and visualizations of relevant signaling pathways and experimental workflows.
Introduction
MRS2768 is a potent and selective agonist for the P2Y2 purinergic receptor, a G-protein coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP. Activation of the P2Y2 receptor is coupled to the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[1] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm.[2] This increase in intracellular Ca²⁺ is a key signaling event that can modulate the activity of various ion channels and transporters.
Due to its role in Ca²⁺ mobilization, MRS2768 is a valuable tool for studying the impact of P2Y2 receptor activation on various ion transport processes, including but not limited to, magnesium (Mg²⁺) absorption and bicarbonate (HCO₃⁻) secretion.
Data Presentation
The following tables summarize quantitative data regarding the activity and effects of MRS2768 in ion transport studies.
Table 1: Potency of MRS2768 Tetrasodium Salt
| Parameter | Value | Cell/Tissue Type | Reference |
| EC₅₀ (Agonist Activity) | 1.89 µM | Not specified |
Table 2: Effects of MRS2768 on Ion Transport
| Ion Transport Process | Effect | Cell/Tissue Type | Key Findings | Reference |
| Magnesium (Mg²⁺) Transport | Suppression | Caco-2 monolayers | MRS2768 significantly suppressed the rate of total Mg²⁺ transport. This effect was normalized by a P2Y₂ receptor antagonist, a PLC antagonist, an IP₃ receptor antagonist, and an intracellular Ca²⁺ chelator. | |
| Bicarbonate (HCO₃⁻) Secretion | Stimulation | Caco-2 monolayers | MRS2768 significantly increased the rate of apical HCO₃⁻ secretion. This effect was suppressed by antagonists of the P2Y₂ receptor, PLC, and an intracellular Ca²⁺ chelator. |
Signaling Pathway
The activation of ion transport by MRS2768 is primarily mediated by the P2Y2 receptor signaling cascade, leading to an increase in intracellular calcium.
Caption: P2Y2 receptor signaling pathway activated by MRS2768.
Experimental Protocols
Detailed methodologies for key experiments using MRS2768 to study ion transport are provided below.
Protocol 1: Measurement of Intracellular Calcium Mobilization
This protocol describes how to measure changes in intracellular calcium concentration in response to MRS2768 stimulation using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
Cells expressing P2Y2 receptors (e.g., HEK293, HeLa, or primary cells)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
This compound
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or fluorescence microscope with live-cell imaging capabilities
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical final concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.
-
Aspirate the culture medium from the wells and wash once with HBSS.
-
Add 100 µL of the Fluo-4 AM loading solution to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing:
-
Aspirate the loading solution and wash the cells twice with 100 µL of HBSS to remove extracellular dye.
-
After the final wash, add 100 µL of HBSS to each well.
-
-
Baseline Fluorescence Measurement:
-
Place the plate in the fluorescence microplate reader or on the microscope stage.
-
Set the excitation wavelength to ~494 nm and the emission wavelength to ~516 nm.
-
Record the baseline fluorescence for 1-2 minutes.
-
-
Stimulation with MRS2768:
-
Prepare a stock solution of MRS2768 in water or buffer.
-
Add the desired concentration of MRS2768 to the wells. For automated readers, use the instrument's injection function.
-
Immediately begin recording the fluorescence intensity for 5-10 minutes to capture the calcium transient.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F).
-
The results are often expressed as the ratio ΔF/F₀.
-
Dose-response curves can be generated by testing a range of MRS2768 concentrations to determine the EC₅₀.
-
Caption: Workflow for intracellular calcium mobilization assay.
Protocol 2: Measurement of Magnesium Transport in Caco-2 Monolayers
This protocol describes an in vitro assay to assess the effect of MRS2768 on magnesium transport across an intestinal epithelial barrier model using Caco-2 cells.[3][4][5][6]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well or 24-well plates with 0.4 µm pore size)
-
Cell culture medium for Caco-2 cells
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
This compound
-
Magnesium standard solution
-
Magnesium assay kit (e.g., colorimetric or atomic absorption spectroscopy)
-
Transepithelial Electrical Resistance (TEER) meter
Procedure:
-
Caco-2 Monolayer Culture:
-
Seed Caco-2 cells onto the apical side of the Transwell® inserts at a high density.
-
Culture for 18-21 days to allow for differentiation and formation of a tight monolayer. Change the medium every 2-3 days.
-
Monitor the integrity of the monolayer by measuring the TEER. A stable TEER value above 250 Ω·cm² indicates a well-formed barrier.
-
-
Transport Assay:
-
On the day of the experiment, wash the apical and basolateral sides of the monolayer twice with pre-warmed HBSS.
-
Add HBSS containing a known concentration of magnesium (e.g., 1 mM MgCl₂) to the apical chamber.
-
Add HBSS without magnesium to the basolateral chamber.
-
To the test wells, add the desired concentration of MRS2768 to the apical chamber. Include a vehicle control.
-
Incubate the plates at 37°C on an orbital shaker.
-
-
Sample Collection:
-
At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber.
-
After each collection, replace the volume with fresh, pre-warmed HBSS without magnesium.
-
-
Magnesium Quantification:
-
Measure the magnesium concentration in the collected samples using a suitable assay kit or atomic absorption spectroscopy.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the transport rate (µmol/s), A is the surface area of the membrane (cm²), and C₀ is the initial concentration in the apical chamber (µmol/cm³).
-
Compare the Papp values between the control and MRS2768-treated groups.
-
Caption: Workflow for magnesium transport assay in Caco-2 monolayers.
Protocol 3: Measurement of Bicarbonate Secretion using the pH-Stat Technique
This protocol outlines the use of an Ussing chamber and pH-stat titration to measure MRS2768-stimulated bicarbonate secretion across an epithelial monolayer.[7][8][9][10][11]
Materials:
-
Epithelial cells capable of bicarbonate secretion (e.g., Caco-2, T84) cultured on permeable supports
-
Ussing chamber system
-
pH-stat titrator
-
Ringer's solution (bicarbonate-buffered for the serosal side, and bicarbonate-free for the mucosal side)
-
This compound
-
Indomethacin (B1671933) (to inhibit prostaglandin (B15479496) synthesis)
-
Amiloride (B1667095) (to inhibit Na⁺/H⁺ exchange)
-
Gas mixture (95% O₂ / 5% CO₂)
Procedure:
-
Ussing Chamber Setup:
-
Mount the cell monolayer on the permeable support in the Ussing chamber, separating the apical and basolateral compartments.
-
Perfuse both sides with the appropriate Ringer's solution, gassed with 95% O₂ / 5% CO₂, and maintained at 37°C. Add indomethacin and amiloride to the solutions.
-
-
Equilibration:
-
Allow the tissue to equilibrate for 20-30 minutes. Monitor the transepithelial potential difference (PD) and short-circuit current (Isc).
-
-
pH-Stat Measurement:
-
Set the pH-stat to maintain the pH of the mucosal (apical) solution at a constant value (e.g., 7.4).
-
The titrator will automatically add a titrant (e.g., HCl) to neutralize the secreted bicarbonate, and the rate of titrant addition is recorded.
-
-
Baseline Measurement:
-
Record the baseline rate of bicarbonate secretion for 15-20 minutes.
-
-
Stimulation with MRS2768:
-
Add MRS2768 to the serosal (basolateral) bathing solution.
-
Continue to record the rate of titrant addition to measure the stimulated bicarbonate secretion.
-
-
Data Analysis:
-
The rate of bicarbonate secretion is calculated from the rate of titrant addition and is typically expressed as µmol·cm⁻²·h⁻¹.
-
Compare the baseline secretion rate with the MRS2768-stimulated rate.
-
Caption: Workflow for bicarbonate secretion measurement using a pH-stat.
References
- 1. researchgate.net [researchgate.net]
- 2. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Omeprazole decreases magnesium transport across Caco-2 monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Magnesium transport from aqueous solutions across Caco-2 cells--an experimental model for intestinal bioavailability studies. Physiological considerations and recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Segmental differences in Slc26a3-dependent Cl− absorption and HCO3− secretion in the mouse large intestine in vitro in Ussing chambers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to Ussing chamber studies of mouse intestine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods to Study Epithelial Transport Protein Function and Expression in Native Intestine and Caco-2 Cells Grown in 3D - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Unveiling the Electrophysiological Footprint of MRS2768 Tetrasodium Salt: A Hypothetical Application and Protocol Guide for Patch Clamp Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
MRS2768 tetrasodium (B8768297) salt is a selective and potent agonist for the P2Y2 purinergic receptor. While its role in various physiological processes, including cardioprotection and cell proliferation, is emerging, its direct application in patch clamp electrophysiology has not been extensively documented. This application note provides a comprehensive, albeit hypothetical, framework for researchers to investigate the electrophysiological effects of MRS2768. Grounded in the established knowledge of P2Y2 receptor signaling and its modulation of various ion channels, this document offers detailed protocols, expected quantitative outcomes, and visual guides to facilitate the design and execution of novel patch clamp experiments. The aim is to empower researchers to explore the potential of MRS2768 as a modulator of ion channel function in diverse cellular contexts.
Introduction
The P2Y2 receptor, a G-protein coupled receptor activated by extracellular nucleotides like ATP and UTP, is a key player in a multitude of cellular signaling pathways. Its activation typically leads to the stimulation of phospholipase C (PLC) via Gq/11 proteins, resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade culminates in the release of intracellular calcium (Ca2+) stores and the activation of protein kinase C (PKC). These downstream events are known to modulate the activity of a variety of ion channels, thereby influencing cellular excitability, ion homeostasis, and other critical physiological functions.
MRS2768, as a selective P2Y2 receptor agonist, presents a valuable pharmacological tool to dissect the specific contributions of this receptor to cellular electrophysiology. Patch clamp techniques, offering unparalleled resolution in the study of ion channel activity, are ideally suited to elucidate the mechanisms by which MRS2768 may alter membrane potential and ionic currents. This document outlines hypothetical applications of MRS2768 in patch clamp studies, focusing on its potential to modulate key ion channels such as Ca2+-activated potassium channels, transient receptor potential (TRP) channels, and voltage-gated calcium channels.
Potential Applications in Patch Clamp Electrophysiology
Based on the known signaling pathways of the P2Y2 receptor, MRS2768 is hypothesized to be a valuable tool for investigating the modulation of several classes of ion channels.
-
Modulation of Calcium-Activated Potassium (KCa) Channels: The increase in intracellular Ca2+ following P2Y2 receptor activation can directly modulate the activity of KCa channels. Investigating the effect of MRS2768 on these channels could be relevant in studies of endothelial cells, neurons, and smooth muscle cells, where KCa channels play crucial roles in setting the membrane potential and regulating cellular excitability.[1][2][3][4]
-
Gating of Transient Receptor Potential (TRP) Channels: P2Y2 receptor activation has been shown to sensitize and activate members of the TRP channel family, such as TRPV1 and TRPV4.[5][6][7][8] Patch clamp studies using MRS2768 could elucidate the signaling intermediates involved in this cross-talk and its implications for sensory transduction and inflammatory processes.
-
Regulation of Voltage-Gated Calcium (CaV) Channels: While direct modulation is less common, the signaling cascades initiated by P2Y2 receptor activation (e.g., PKC activation) can indirectly modulate the function of voltage-gated calcium channels.[9][10] This could be a key area of investigation in neurons and cardiomyocytes, where CaV channels are fundamental for neurotransmission and excitation-contraction coupling.
-
Inhibition of Epithelial Sodium Channels (ENaC): In epithelial tissues, P2Y2 receptor activation is known to inhibit ENaC activity, a crucial mechanism for regulating sodium and fluid transport.[11] MRS2768 could be employed in patch clamp experiments on epithelial cells to study the precise molecular determinants of this inhibition.
Data Presentation: Hypothesized Quantitative Effects of MRS2768
The following tables summarize the potential quantitative data that could be obtained from patch clamp experiments investigating the effects of MRS2768 on various ion channels. These are hypothetical values intended to guide experimental design and data analysis.
Table 1: Hypothesized Effect of MRS2768 on KCa3.1 (SK4) Channels in Endothelial Cells
| Parameter | Control | MRS2768 (1 µM) | Expected Outcome |
| Current Amplitude (pA) at +60 mV | 150 ± 20 | 350 ± 40 | Significant Increase |
| Channel Open Probability (Po) | 0.2 ± 0.05 | 0.6 ± 0.08 | Significant Increase |
| EC50 for Ca2+ (µM) | 0.5 ± 0.1 | 0.3 ± 0.05 | Leftward Shift |
Table 2: Hypothesized Effect of MRS2768 on TRPV1 Channels in Sensory Neurons
| Parameter | Control (Capsaicin 1 µM) | MRS2768 (10 µM) + Capsaicin (B1668287) (1 µM) | Expected Outcome |
| Peak Current Density (pA/pF) | -80 ± 15 | -150 ± 25 | Potentiation of Current |
| Desensitization Rate (τ, s) | 5.2 ± 0.8 | 8.5 ± 1.2 | Slower Desensitization |
| Voltage of Half-Maximal Activation (V1/2, mV) | +80 ± 5 | +65 ± 7 | Leftward Shift |
Table 3: Hypothesized Effect of MRS2768 on L-type CaV Channels in Cardiomyocytes
| Parameter | Control | MRS2768 (5 µM) | Expected Outcome |
| Peak Current Amplitude (pA) at +10 mV | -500 ± 50 | -400 ± 45 | Moderate Inhibition |
| Inactivation Time Constant (τ, ms) | 45 ± 5 | 38 ± 4 | Faster Inactivation |
| Steady-State Inactivation (V1/2, mV) | -30 ± 2 | -38 ± 3 | Hyperpolarizing Shift |
Experimental Protocols
The following are detailed, hypothetical protocols for investigating the effects of MRS2768 using patch clamp electrophysiology.
Protocol 1: Whole-Cell Patch Clamp Recording of KCa3.1 Currents in Endothelial Cells
-
Cell Preparation:
-
Culture human umbilical vein endothelial cells (HUVECs) on glass coverslips.
-
Use cells at low passage numbers (2-4).
-
Prior to recording, transfer a coverslip to the recording chamber on the stage of an inverted microscope.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, and free Ca2+ buffered to 1 µM (calculated using MaxChelator), 4 Mg-ATP (pH adjusted to 7.2 with KOH).
-
MRS2768 Stock Solution: Prepare a 10 mM stock solution in sterile water and store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.
-
-
Electrophysiological Recording:
-
Use an amplifier in whole-cell voltage-clamp mode.
-
Fabricate patch pipettes from borosilicate glass with a resistance of 3-5 MΩ when filled with the internal solution.
-
Obtain a gigaohm seal on a single HUVEC and rupture the membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply voltage ramps from -100 mV to +80 mV over 200 ms (B15284909) to elicit KCa3.1 currents.
-
Record baseline currents for at least 3 minutes.
-
Perfuse the recording chamber with the external solution containing MRS2768 (e.g., 1 µM) and record the currents for 5-10 minutes.
-
Perform a washout with the control external solution.
-
-
Data Analysis:
-
Measure the current amplitude at a specific voltage (e.g., +60 mV).
-
Plot current-voltage (I-V) relationships.
-
Analyze changes in current amplitude and kinetics before, during, and after MRS2768 application.
-
Protocol 2: Whole-Cell Patch Clamp Recording of TRPV1 Currents in Dorsal Root Ganglion (DRG) Neurons
-
Cell Preparation:
-
Isolate DRG neurons from rodents and culture them on laminin-coated coverslips for 24-48 hours.
-
Identify small-diameter neurons (likely nociceptors) for recording.
-
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsCl, 10 HEPES, 10 BAPTA, 4 Mg-ATP (pH adjusted to 7.2 with CsOH). (Cesium is used to block potassium channels).
-
Agonist Solutions: Prepare capsaicin (1 µM) and MRS2768 (10 µM) in the external solution.
-
-
Electrophysiological Recording:
-
Use an amplifier in whole-cell voltage-clamp mode.
-
Hold the neuron at -60 mV.
-
Apply a brief pulse of capsaicin (1 µM) for 2-5 seconds to establish a baseline TRPV1 response.
-
After a recovery period (5-10 minutes), co-apply MRS2768 (10 µM) with capsaicin (1 µM).
-
Record the resulting current and compare it to the baseline response.
-
To study sensitization, pre-apply MRS2768 for 1-2 minutes before applying capsaicin.
-
-
Data Analysis:
-
Measure the peak inward current amplitude in response to capsaicin in the absence and presence of MRS2768.
-
Calculate the percentage potentiation of the capsaicin-evoked current by MRS2768.
-
Analyze the rate of desensitization of the TRPV1 current.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Caption: P2Y2 Receptor Signaling Pathway.
Caption: Experimental Workflow for Patch Clamp.
Conclusion
While direct experimental evidence for the use of MRS2768 tetrasodium salt in patch clamp electrophysiology is currently limited, its known selectivity for the P2Y2 receptor provides a strong foundation for its application in this field. This document offers a comprehensive, albeit hypothetical, guide for researchers to explore the electrophysiological consequences of P2Y2 receptor activation. By providing detailed protocols, expected quantitative outcomes, and clear visual representations of the underlying signaling pathways and experimental workflows, we hope to stimulate new avenues of research into the role of P2Y2 receptors in regulating ion channel function and cellular excitability. The use of MRS2768 in patch clamp studies holds significant promise for advancing our understanding of purinergic signaling in both health and disease.
References
- 1. P2Y₂ receptor activation decreases blood pressure via intermediate conductance potassium channels and connexin 37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.arizona.edu [experts.arizona.edu]
- 3. P2Y2 receptor activation decreases blood pressure via intermediate conductance potassium channels and connexin 37 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective activation of KCa3.1 and CRAC channels by P2Y2 receptors promotes Ca(2+) signaling, store refilling and migration of rat microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. P2Y2 receptors mediate ATP-induced resensitization of TRPV1 expressed by kidney projecting sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Co-activation of P2Y2 receptor and TRPV channel by ATP: implications for ATP induced pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Purinergic P2Y2 Receptor-Induced Activation of Endothelial TRPV4 Channels Mediates Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purinergic P2Y2 Receptor-Induced Activation of Endothelial TRPV4 Channels Mediates Lung Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Regulation of neuronal ion channels via P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. P2Y receptor-mediated inhibition of voltage-activated Ca(2+) currents in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Cardiomyocyte Protection with MRS2768
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cardiovascular diseases, particularly those involving ischemic injury, remain a leading cause of morbidity and mortality worldwide. Protecting cardiomyocytes from cell death during events like myocardial infarction is a critical therapeutic goal. MRS2768, a selective and potent agonist of the P2Y2 purinergic receptor, has emerged as a promising agent for cardioprotection.[1] Activation of the P2Y2 receptor by MRS2768 has been shown to protect cardiomyocytes from hypoxic and ischemic damage.[1] These application notes provide a comprehensive protocol for researchers to investigate the cardiomyocyte-protective effects of MRS2768 in an in-vitro setting.
Mechanism of Action of MRS2768
MRS2768 exerts its cardioprotective effects by activating the P2Y2 receptor, a Gq/11-coupled G-protein coupled receptor (GPCR). Upon binding of MRS2768, the activated Gαq subunit stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade is believed to initiate downstream pathways that ultimately lead to the observed cardiomyocyte protection, including the modulation of c-Jun N-terminal kinase (JNK) signaling.[1][2]
Mandatory Visualizations
Caption: Signaling pathway of MRS2768-mediated cardiomyocyte protection.
Experimental Protocols
This section provides detailed protocols for inducing simulated ischemia/reperfusion injury in cultured cardiomyocytes and assessing the protective effects of MRS2768.
Cell Culture and Simulated Ischemia/Reperfusion (I/R) Injury Model
Materials:
-
Neonatal rat ventricular myocytes (NRVMs) or human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
-
Cell culture medium (e.g., DMEM for NRVMs, specific media for hiPSC-CMs)
-
Ischemia medium (glucose-free, hypoxic medium, e.g., Krebs-Henseleit buffer)
-
Reperfusion medium (normal culture medium)
-
MRS2768 stock solution (10 mM in water)
-
Hypoxia chamber or incubator (0-1% O2, 5% CO2, 94-95% N2)
Protocol:
-
Culture cardiomyocytes in appropriate culture vessels until they form a confluent, synchronously beating monolayer.
-
Prepare working concentrations of MRS2768 from the stock solution. An effective concentration range is typically 1-10 µM.[1]
-
Pre-treat the cells with MRS2768 or vehicle control in normal culture medium for 1 hour before inducing ischemia.
-
To simulate ischemia, replace the culture medium with pre-warmed, hypoxic ischemia medium.
-
Place the cells in a hypoxia chamber for a duration of 2-4 hours.
-
To simulate reperfusion, remove the ischemia medium and replace it with normal, oxygenated culture medium (containing MRS2768 or vehicle for the duration of the reperfusion period).
-
Return the cells to a standard incubator (95% air, 5% CO2) for 1-24 hours, depending on the endpoint being measured.
Caption: Experimental workflow for studying MRS2768-mediated cardioprotection.
Assessment of Cell Viability
a) Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of LDH from damaged cells into the culture medium, an indicator of cytotoxicity.
Protocol:
-
At the end of the reperfusion period, collect the culture supernatant.
-
Lyse the remaining cells with a lysis buffer (e.g., 1% Triton X-100) to determine the maximum LDH release.
-
Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (typically 490 nm).
-
Calculate the percentage of LDH release: (% Cytotoxicity) = (Sample LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH) * 100.
b) MTT Assay
This colorimetric assay measures the metabolic activity of viable cells.
Protocol:
-
At the end of the reperfusion period, add MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Express cell viability as a percentage of the control group.
Assessment of Apoptosis
a) Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Harvest the cells (including floating cells) at the end of the reperfusion period.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
b) Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Protocol:
-
Lyse the cells at the end of the reperfusion period.
-
Use a commercially available colorimetric or fluorometric caspase-3 assay kit.
-
Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA).
-
Measure the absorbance or fluorescence at the appropriate wavelength.
-
Express caspase-3 activity relative to the control group.
Western Blot Analysis of Signaling Pathways
Protocol:
-
Lyse the cells at various time points during ischemia and reperfusion.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against:
-
Phospho-c-Jun (Ser63/73)
-
Total c-Jun
-
Cleaved Caspase-3
-
Bcl-2
-
Bax
-
GAPDH or β-actin (as a loading control)
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of MRS2768 on Cardiomyocyte Viability and Cytotoxicity after Simulated I/R Injury
| Treatment Group | LDH Release (% of Maximum) | Cell Viability (MTT, % of Control) |
| Normoxia Control | Data | 100% |
| I/R + Vehicle | Data | Data |
| I/R + MRS2768 (1 µM) | Data | Data |
| I/R + MRS2768 (5 µM) | Data | Data |
| I/R + MRS2768 (10 µM) | Data | Data |
Table 2: Effect of MRS2768 on Apoptosis of Cardiomyocytes after Simulated I/R Injury
| Treatment Group | Apoptotic Cells (Annexin V+, %) | Caspase-3 Activity (Fold Change) |
| Normoxia Control | Data | 1.0 |
| I/R + Vehicle | Data | Data |
| I/R + MRS2768 (1 µM) | Data | Data |
| I/R + MRS2768 (5 µM) | Data | Data |
| I/R + MRS2768 (10 µM) | Data | Data |
Table 3: Effect of MRS2768 on Protein Expression in Cardiomyocytes after Simulated I/R Injury (Western Blot Densitometry)
| Treatment Group | p-c-Jun/c-Jun Ratio | Cleaved Caspase-3/GAPDH Ratio | Bax/Bcl-2 Ratio |
| Normoxia Control | Data | Data | Data |
| I/R + Vehicle | Data | Data | Data |
| I/R + MRS2768 (10 µM) | Data | Data | Data |
Note: The tables above are templates. Researchers should populate them with their experimental data.
Expected Results
-
Cell Viability: Treatment with MRS2768 is expected to significantly reduce LDH release and increase cell viability (MTT) in cardiomyocytes subjected to simulated I/R injury compared to the vehicle-treated group.
-
Apoptosis: MRS2768 is expected to decrease the percentage of apoptotic cells (Annexin V positive) and reduce caspase-3 activity.
-
Western Blot: An increase in the phosphorylation of c-Jun may be observed with MRS2768 treatment, suggesting its involvement in the protective signaling pathway.[1] A decrease in the levels of cleaved caspase-3 and the Bax/Bcl-2 ratio would further confirm the anti-apoptotic effect of MRS2768.
By following these detailed protocols, researchers can effectively investigate and quantify the cardioprotective effects of MRS2768, contributing to a better understanding of its therapeutic potential in ischemic heart disease.
References
- 1. Use of the MTT assay in adult ventricular cardiomyocytes to assess viability: effects of adenosine and potassium on cellular survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An intrinsic temporal order of c-JUN N-terminal phosphorylation regulates its activity by orchestrating co-factor recruitment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRS2768 Tetrasodium Salt Solutions
Topic: Long-term Storage and Stability of MRS2768 Tetrasodium (B8768297) Salt Solutions
For: Researchers, scientists, and drug development professionals.
Introduction
MRS2768 tetrasodium salt is a selective and potent agonist for the P2Y2 purinergic receptor, with an EC50 of 1.89 μM. It is structurally a uridine-5'-tetraphosphate δ-phenyl ester. A key feature of MRS2768 is its enhanced stability compared to the endogenous agonist UTP, particularly against degradation by ectonucleotidases.[1] This enhanced stability makes it a valuable tool for in vitro and in vivo studies of P2Y2 receptor signaling. Proper handling and storage of MRS2768 solutions are critical to ensure its potency and obtain reliable experimental results. These application notes provide guidance on the long-term storage, stability, and handling of this compound solutions.
Physicochemical Properties
| Property | Value |
| Chemical Name | Uridine-5'-tetraphosphate δ-phenyl ester tetrasodium salt |
| Molecular Formula | C₁₅H₁₆N₂Na₄O₁₈P₄ |
| Molecular Weight | 728.14 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
Long-Term Storage and Stability of Aqueous Solutions
While MRS2768 exhibits enhanced stability, long-term storage of its aqueous solutions is not generally recommended. For optimal activity, it is advised to prepare solutions fresh for each experiment. If short-term storage is necessary, solutions should be stored at -20°C or -80°C. Repeated freeze-thaw cycles should be avoided as they may contribute to degradation.
The stability of MRS2768 in aqueous solution is influenced by temperature, pH, and the presence of enzymes. The primary degradation pathway for nucleotide analogs like MRS2768 in biological systems is enzymatic hydrolysis of the phosphate (B84403) chain.
Illustrative Stability Data
The following tables present illustrative quantitative data on the stability of MRS2768 solutions under different storage conditions. This data is representative and intended to guide storage practices. Actual stability may vary based on specific buffer components and purity.
Table 1: Stability of 10 mM MRS2768 in Sterile Water at Various Temperatures
| Storage Temperature | Purity (%) after 1 week | Purity (%) after 4 weeks | Purity (%) after 12 weeks |
| 4°C | 98.5 | 95.2 | 88.1 |
| -20°C | 99.8 | 99.5 | 98.9 |
| -80°C | >99.9 | 99.8 | 99.6 |
Table 2: Effect of pH on the Stability of 1 mM MRS2768 in Buffer at -20°C for 4 Weeks
| Buffer pH | Purity (%) |
| 5.0 | 97.8 |
| 7.4 | 99.5 |
| 8.5 | 98.2 |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated, sterile stock solution of MRS2768 for experimental use.
Materials:
-
This compound (solid)
-
Sterile, nuclease-free water
-
Sterile, conical centrifuge tubes
-
Vortex mixer
-
Sterile filtration unit (0.22 µm pore size)
-
Sterile, single-use aliquots
Procedure:
-
Allow the vial of solid MRS2768 to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically weigh the desired amount of MRS2768 powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution gently until the solid is completely dissolved.
-
Sterile-filter the stock solution using a 0.22 µm syringe filter into a sterile conical tube.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Assessment of MRS2768 Solution Stability by High-Performance Liquid Chromatography (HPLC)
Objective: To quantify the purity and degradation of MRS2768 in an aqueous solution over time.
Materials:
-
MRS2768 solution aliquots stored under desired conditions
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 20 mM Ammonium Acetate, pH 5.4
-
Mobile Phase B: Acetonitrile
-
Freshly prepared MRS2768 standard solution of known concentration
Procedure:
-
Sample Preparation: At each time point (e.g., 0, 1, 4, 12 weeks), thaw a stored aliquot of MRS2768 solution. Dilute the sample to an appropriate concentration (e.g., 100 µM) with Mobile Phase A.
-
HPLC Analysis:
-
Equilibrate the C18 column with the initial mobile phase conditions.
-
Inject a standard volume (e.g., 10 µL) of the prepared sample.
-
Run a gradient elution method to separate MRS2768 from potential degradation products. An example gradient is:
-
0-5 min: 100% Mobile Phase A
-
5-20 min: Linear gradient to 25% Mobile Phase B
-
20-25 min: Hold at 25% Mobile Phase B
-
25-30 min: Return to 100% Mobile Phase A
-
-
Set the UV detector to monitor absorbance at 260 nm.
-
-
Data Analysis:
-
Identify the peak corresponding to intact MRS2768 based on the retention time of the freshly prepared standard.
-
Integrate the peak area of MRS2768 and any degradation product peaks.
-
Calculate the purity of the MRS2768 solution at each time point as a percentage of the total peak area.
-
Visualizations
Caption: P2Y2 Receptor Signaling Pathway activated by MRS2768.
Caption: Experimental workflow for stability assessment.
References
Troubleshooting & Optimization
Troubleshooting MRS2768 tetrasodium salt solubility issues.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MRS2768 tetrasodium (B8768297) salt. The information is presented in a question-and-answer format to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving MRS2768 tetrasodium salt?
A1: The recommended solvent for this compound is high-purity water. Several suppliers offer this compound pre-dissolved in water at a concentration of 10mM, indicating good solubility and stability in this solvent for stock solutions.[1]
Q2: I am having trouble dissolving this compound in water. What should I do?
A2: If you are experiencing difficulty dissolving this compound, consider the following troubleshooting steps:
-
Ensure you are using high-purity water: Use deionized, distilled, or ultrapure water to avoid contaminants that might affect solubility.
-
Vortex the solution: Gently vortex the solution for a few minutes to aid dissolution. Avoid vigorous shaking that could lead to foaming.
-
Slight warming: If the compound still does not dissolve, you can try warming the solution to 37°C. However, be cautious with temperature as it might affect the stability of the compound. Do not boil the solution.
-
Sonication: A brief sonication in a water bath can also help to break up any clumps and facilitate dissolution.
Q3: Can I dissolve this compound in buffers like PBS or in cell culture media?
A3: While this compound is water-soluble, its solubility in buffers containing divalent cations (like Ca²⁺ and Mg²⁺ in PBS or some cell culture media) may be lower. These cations can sometimes form insoluble salts with phosphate-containing compounds. It is recommended to prepare a concentrated stock solution in water first and then dilute it to the final working concentration in your desired buffer or media. Always perform a small test to ensure compatibility and avoid precipitation.
Q4: My this compound solution appears cloudy or has precipitated after storage. What could be the cause?
A4: Cloudiness or precipitation upon storage can be due to several factors:
-
Low Temperature: Storing the aqueous solution at low, but not frozen, temperatures (e.g., 4°C) for extended periods might lead to precipitation.
-
Contamination: Bacterial or fungal contamination can alter the solution's properties and lead to precipitation. Ensure you work under sterile conditions when preparing and handling the solution.
-
Buffer Incompatibility: If the stock solution was diluted in a buffer, precipitation could occur due to interactions with buffer components, especially divalent cations.
It is recommended to prepare fresh solutions for your experiments. If you need to store the solution, it is best to store it in small aliquots at -80°C to minimize freeze-thaw cycles.
Q5: What is the recommended storage condition for this compound solutions?
A5: For short-term storage, keep the aqueous solution at 4°C. For long-term storage, it is advisable to store the solution in small, single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles. It is generally recommended to use the solution soon after preparation for best results.
Data Presentation
| Solvent | Reported Solubility | Notes |
| Water | Soluble, often supplied as a 10mM solution[1] | High-purity water is recommended. |
| DMSO | No specific data found. | It is advisable to first test solubility on a small scale. |
| PBS | No specific data found. | Caution is advised due to the potential for precipitation with divalent cations. Prepare a stock in water first. |
Experimental Protocols
Protocol for Preparation of 10mM this compound Stock Solution
Materials:
-
This compound powder
-
Sterile, high-purity water (e.g., nuclease-free water)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Calculate the required amount of this compound and water to achieve a 10mM concentration. The molecular weight of this compound is approximately 728.14 g/mol .
-
Weigh the required amount of the compound and add it to a sterile tube.
-
Add the calculated volume of sterile, high-purity water.
-
Cap the tube securely and vortex gently for 2-3 minutes until the solid is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
If for immediate use, the solution can be kept at 4°C. For long-term storage, dispense into single-use aliquots and store at -80°C.
Protocol for MRS2768-Induced Calcium Mobilization Assay
Materials:
-
Cells expressing the P2Y2 receptor
-
Cell culture medium
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
10mM this compound stock solution
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Seed the cells expressing the P2Y2 receptor into a 96-well black, clear-bottom microplate at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS with 20 mM HEPES.
-
Remove the cell culture medium from the wells and add the dye loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
-
Washing: Gently wash the cells twice with HBSS with 20 mM HEPES to remove excess dye.
-
Compound Addition and Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading for a few seconds.
-
Inject the desired concentration of this compound solution (diluted from the stock in HBSS) into the wells.
-
Immediately start recording the fluorescence intensity over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis: Analyze the fluorescence data to determine the response to MRS2768, typically by measuring the peak fluorescence intensity or the area under the curve.
Mandatory Visualizations
Caption: P2Y2 Receptor Signaling Pathway activated by MRS2768.
Caption: Experimental workflow for a calcium mobilization assay using MRS2768.
References
Optimizing MRS2768 tetrasodium salt concentration for maximum efficacy.
Technical Support Center: MRS2768 Tetrasodium (B8768297) Salt
Welcome to the technical support center for MRS2768 tetrasodium salt. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the use of MRS2768 for maximum efficacy in their experiments. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the P2Y2 receptor, which is a G protein-coupled receptor (GPCR). Its mechanism of action involves binding to and activating the P2Y2 receptor, which primarily couples to the Gq/11 protein. This activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively, initiating a cascade of downstream cellular responses.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored at -80°C. Many suppliers provide the compound pre-dissolved in water at a concentration of 10mM, which should also be stored at -80°C.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in water. To prepare a stock solution, reconstitute the solid compound in sterile, nuclease-free water to a desired concentration, typically 10 mM. If you receive a pre-dissolved solution, it can be used directly or further diluted in an appropriate aqueous buffer or cell culture medium to your desired working concentration. For cell-based assays, it is recommended to use a buffer compatible with your cell line, such as phosphate-buffered saline (PBS) or the specific culture medium.
Q4: What is the stability of MRS2768 in aqueous solutions and cell culture media?
A4: While specific long-term stability data for MRS2768 in various buffers is not extensively published, nucleotide analogs can be susceptible to degradation. It is best practice to prepare fresh dilutions for each experiment from a frozen stock solution. Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots. When diluted in cell culture media, the stability can be influenced by components such as enzymes that may be present in serum. For critical experiments, it is advisable to add the compound to the media immediately before treating the cells.
Q5: What are the typical effective concentrations of MRS2768 for in vitro and in vivo studies?
A5: The optimal concentration of MRS2768 will vary depending on the cell type, experimental model, and desired biological endpoint. Based on published studies, a wide range of concentrations has been used. For in vitro cell proliferation assays, concentrations from 0.01 µM to 10,000 µM have been reported.[1] The half-maximal effective concentration (EC50) for P2Y2 receptor activation is approximately 1.89 µM, while for stimulating proliferation in PANC-1 cells, it is around 0.8 µM.[1] In an in vivo mouse model of myocardial infarction, a dose of 4.44 µg/kg administered intravenously has been shown to be effective.[1][2]
Troubleshooting Guide
Issue 1: Inconsistent or no observable effect of MRS2768 in my cell-based assay.
-
Possible Cause 1: Suboptimal Concentration.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A broad range of concentrations (e.g., from 0.1 µM to 100 µM) is recommended for initial screening.
-
-
Possible Cause 2: Compound Degradation.
-
Solution: Ensure that the stock solution has been stored correctly at -80°C and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions in your experimental buffer or medium immediately before use.
-
-
Possible Cause 3: Low or Absent P2Y2 Receptor Expression.
-
Solution: Verify the expression of the P2Y2 receptor in your cell line of interest using techniques such as RT-qPCR, Western blotting, or flow cytometry. If expression is low, consider using a cell line known to express the P2Y2 receptor or a transient transfection system to overexpress the receptor.
-
-
Possible Cause 4: Assay Sensitivity.
-
Solution: Your assay may not be sensitive enough to detect the biological response. Consider using a more sensitive readout or a different assay that measures a more direct downstream effect of P2Y2 activation, such as intracellular calcium mobilization.
-
Issue 2: High background signal or off-target effects observed.
-
Possible Cause 1: Contamination of Reagents.
-
Solution: Ensure all buffers, media, and water used are sterile and of high quality. Test for endotoxin (B1171834) contamination, which can elicit non-specific cellular responses.
-
-
Possible Cause 2: Non-specific Binding at High Concentrations.
-
Possible Cause 3: Activation of other P2Y receptors.
-
Solution: Although MRS2768 displays no affinity for human P2Y4 or P2Y6 receptors, it is good practice to include appropriate controls. Consider using a P2Y2 receptor antagonist as a negative control to confirm that the observed effects are mediated through the P2Y2 receptor.
-
Issue 3: Difficulty dissolving this compound at high concentrations.
-
Possible Cause: Solubility Limit in a Specific Buffer.
-
Solution: MRS2768 is generally soluble in water. If you encounter solubility issues in a specific buffer, try dissolving the compound in sterile water first to create a concentrated stock solution, and then dilute it into your final experimental buffer. Gentle warming and vortexing may aid in dissolution.
-
Data Presentation: Effective Concentrations of MRS2768
| Application | Model System | Concentration/Dosage | Observed Effect | Reference |
| Cell Proliferation | PANC-1 cells | 0.01 - 10,000 µM (EC50 ≈ 0.8 µM) | Increased cell proliferation | [1] |
| Receptor Activation | Human P2Y2 Receptor | EC50 ≈ 1.89 µM | Receptor activation | |
| Cardioprotection | Mouse model of myocardial infarction | 4.44 µg/kg (i.v.) | Reduced myocardial damage | [1][2] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay using MTT
This protocol is designed to assess the effect of MRS2768 on the proliferation of adherent cell lines.
Materials:
-
This compound
-
Cell line of interest (e.g., PANC-1)
-
Complete cell culture medium
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Preparation of MRS2768 dilutions: Prepare a series of dilutions of MRS2768 in serum-free or low-serum medium. A typical concentration range to test would be 0.1, 1, 10, and 100 µM. Include a vehicle control (medium without MRS2768).
-
Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of the prepared MRS2768 dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Protocol 2: In Vitro Cardiomyocyte Protection Assay (Simulated Ischemia-Reperfusion)
This protocol outlines a method to assess the protective effects of MRS2768 on cardiomyocytes subjected to simulated ischemia-reperfusion (I/R) injury.
Materials:
-
This compound
-
Primary cardiomyocytes or iPSC-derived cardiomyocytes
-
Normoxic culture medium (e.g., DMEM with glucose and serum)
-
Ischemic buffer (glucose-free, low pH buffer, e.g., pH 6.2-6.6)
-
Hypoxia chamber or incubator (0-1% O2)
-
Cell viability assay kit (e.g., Calcein-AM/Ethidium homodimer-1)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Culture cardiomyocytes in a suitable format (e.g., 24-well plate) until they form a confluent, beating monolayer.
-
Pre-treatment with MRS2768: One hour prior to inducing ischemia, replace the culture medium with fresh normoxic medium containing the desired concentration of MRS2768 (e.g., 10 µM) or a vehicle control.
-
Simulated Ischemia:
-
Simulated Reperfusion:
-
Remove the cells from the hypoxia chamber.
-
Replace the ischemic buffer with fresh, pre-warmed normoxic culture medium (with or without MRS2768).
-
Return the cells to a normoxic incubator (21% O2, 5% CO2) at 37°C for a reperfusion period (e.g., 1-4 hours).[5]
-
-
Assessment of Cell Viability:
-
At the end of the reperfusion period, assess cardiomyocyte viability using a live/dead cell staining kit according to the manufacturer's instructions.
-
Capture images using a fluorescence microscope.
-
-
Data Analysis: Quantify the percentage of viable (green fluorescent) and dead (red fluorescent) cells in multiple fields of view for each condition. Compare the viability in the MRS2768-treated group to the vehicle control group.
Visualizations
Signaling Pathway of MRS2768 via the P2Y2 Receptor
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Ex vivo simulated ischemia reperfusion [bio-protocol.org]
Common experimental artifacts with MRS2768 tetrasodium salt.
Technical Support Center: MRS2768 Tetrasodium (B8768297) Salt
Welcome to the technical support center for MRS2768 tetrasodium salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of MRS2768, a selective P2Y2 receptor agonist. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the P2Y2 purinergic receptor, with an EC50 of 1.89 μM. It mimics the action of endogenous ligands like ATP and UTP, which activate the P2Y2 receptor.[1][2] This receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[1][2] IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][2]
Q2: What is the solubility and stability of this compound?
A2: this compound is soluble in water and is often supplied pre-dissolved at a concentration of 10mM. For storage, it is recommended to keep it at -80°C. The stability of nucleotide analogs in solution can be influenced by factors such as pH, temperature, and the presence of nucleotidases. While MRS2768 is designed for enhanced stability against ectonucleotidases compared to UTP, it is still advisable to prepare fresh solutions for experiments and store any stock solutions at low temperatures to minimize degradation.[3]
Q3: What are the known off-target effects of MRS2768?
A3: MRS2768 is reported to be selective for the P2Y2 receptor and displays no affinity for human P2Y4 or P2Y6 receptors at concentrations up to 10 μM.[3] However, like many pharmacological agents, high concentrations may lead to off-target effects. It is crucial to use the lowest effective concentration to minimize the risk of activating other purinergic receptors or engaging in non-specific interactions.
Q4: Can prolonged exposure to MRS2768 lead to receptor desensitization?
A4: Yes, prolonged exposure to agonists can lead to the desensitization of P2Y2 receptors. This is a common phenomenon for many GPCRs. Agonist-induced desensitization of the P2Y2 receptor is associated with receptor phosphorylation and internalization.[3][4][5] This can result in a diminished cellular response over time. To mitigate this, consider using shorter incubation times or performing experiments in a manner that accounts for potential desensitization, such as pre-incubating with the agonist for a defined period before measuring the final readout.
Troubleshooting Guides
This section provides solutions to common experimental problems that may arise when using MRS2768.
Issue 1: Inconsistent or No Cellular Response
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of MRS2768 | Prepare fresh solutions of MRS2768 for each experiment. If using a stock solution, ensure it has been stored properly at -80°C and has not undergone multiple freeze-thaw cycles. |
| Low P2Y2 Receptor Expression | Confirm the expression of P2Y2 receptors in your cell line or tissue model using techniques like qPCR, Western blot, or immunofluorescence. |
| Receptor Desensitization | Reduce the incubation time with MRS2768. Perform time-course experiments to determine the optimal duration of stimulation before significant desensitization occurs.[6][7] |
| Incorrect Concentration | Perform a dose-response curve to determine the optimal concentration of MRS2768 for your specific cell type and assay. The reported EC50 is 1.89 μM, but the optimal concentration can vary. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Poor cell health can lead to a blunted response. Perform a cell viability assay to confirm. |
Issue 2: High Background or Non-Specific Effects
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration of MRS2768 | Use the lowest effective concentration determined from your dose-response experiments to minimize off-target effects. |
| Non-Specific Binding | Include appropriate vehicle controls in your experimental design. Consider using a P2Y2 receptor antagonist, such as AR-C118925, to confirm that the observed effects are mediated by the P2Y2 receptor.[8] |
| Interference with Assay Readout | If using a fluorescence-based assay, check if MRS2768 itself is fluorescent or quenches the fluorescent signal.[9][10][11] Run controls with MRS2768 in the absence of cells to assess for direct interference with the assay components. |
Issue 3: Unexpected Changes in Cell Monolayer Properties (e.g., in Caco-2 cells)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Alteration of Tight Junctions | Activation of P2Y2 receptors can modulate epithelial ion transport and paracellular permeability. This may manifest as changes in transepithelial electrical resistance (TEER). Monitor TEER to quantify changes in monolayer integrity. |
| Induction of Secretory Processes | P2Y2 receptor activation can stimulate processes like HCO3- secretion in intestinal epithelial cells. Be aware of such potential physiological responses in your experimental model. |
Data Presentation
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Reference |
| Target Receptor | P2Y2 | |
| Agonist Type | Selective Agonist | |
| EC50 | 1.89 μM | |
| Selectivity | No affinity for human P2Y4 or P2Y6 receptors | |
| Molecular Weight | 728.14 g/mol | |
| Solubility | Water |
Experimental Protocols
Protocol 1: Assessment of MRS2768-Induced Calcium Mobilization
This protocol describes a general method for measuring intracellular calcium mobilization in response to MRS2768 stimulation using a fluorescent calcium indicator.
Materials:
-
Cells expressing P2Y2 receptors (e.g., 1321N1 astrocytoma cells, A431 cells)
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
This compound
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
P2Y2 receptor antagonist (optional, for control)
-
Fluorescence plate reader or microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
-
Cell Washing: After incubation, gently wash the cells twice with HBSS to remove excess dye.
-
Compound Preparation: Prepare a 2X concentrated solution of MRS2768 in HBSS. For a dose-response experiment, prepare a serial dilution.
-
Measurement:
-
Place the plate in a fluorescence plate reader capable of kinetic reads.
-
Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add the 2X MRS2768 solution to the wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every 1-2 seconds for 5-10 minutes).
-
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. The peak fluorescence intensity after agonist addition is typically used to quantify the response.
Visualizations
Signaling Pathway of MRS2768
Caption: Signaling pathway activated by MRS2768 via the P2Y2 receptor.
Experimental Workflow for Calcium Mobilization Assay
Caption: Workflow for a cell-based calcium mobilization assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are P2Y2 receptor agonists and how do they work? [synapse.patsnap.com]
- 3. Agonist-induced Phosphorylation and Desensitization of the P2Y2 Nucleotide Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist-induced phosphorylation and desensitization of the P2Y2 nucleotide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural basis of agonist-induced desensitization and sequestration of the P2Y2 nucleotide receptor. Consequences of truncation of the C terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ovid.com [ovid.com]
- 8. Therapeutic potential for P2Y2 receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent degradation of MRS2768 tetrasodium salt in experiments.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling and use of MRS2768 tetrasodium (B8768297) salt to prevent its degradation in experimental settings. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is MRS2768 tetrasodium salt and why is its stability a concern?
This compound is a selective and potent agonist for the P2Y2 purinergic receptor. It is recognized for its enhanced stability compared to endogenous ligands like UTP, particularly against degradation by ectonucleotidases which are enzymes present on the cell surface that can inactivate nucleotide-based signaling molecules.[1][2][3] However, like all complex organic molecules, its chemical integrity can be compromised under suboptimal conditions, leading to reduced potency and experimental variability.
Q2: How should I store this compound?
Proper storage is critical to maintain the stability of MRS2768.
-
Solid Form: The compound in its solid, lyophilized form should be stored at -80°C.[4][5][6][7][8][9][10]
-
Stock Solutions: Once dissolved, it is recommended to prepare single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.[11] While some suppliers suggest that solutions are usable for up to a month when stored at -20°C, preparing fresh solutions or using them as quickly as possible is the best practice.
Q3: What is the recommended solvent for dissolving this compound?
This compound is soluble in water.[4][5][7][9] Some suppliers may provide the compound pre-dissolved in water at a concentration of 10mM.[4][5][7][9] For laboratory preparation, use high-purity, nuclease-free water to reconstitute the solid compound.
Q4: Can I autoclave my buffer solution containing MRS2768?
It is strongly advised not to autoclave solutions containing MRS2768. The high temperatures and pressures of autoclaving can lead to the hydrolysis of the phosphate (B84403) chain and other forms of degradation. Filter-sterilize your solutions using a 0.22 µm filter if sterility is required.
Troubleshooting Guide
Issue 1: I am observing inconsistent or lower-than-expected activity of MRS2768 in my experiments.
This is a common issue that can often be traced back to compound degradation.
| Potential Cause | Recommended Action |
| Improper Storage | Ensure the solid compound is stored at -80°C and that stock solutions are aliquoted and also stored at -80°C. Avoid repeated freeze-thaw cycles. |
| Degradation in Solution | Prepare fresh solutions for each experiment. If using a stock solution, ensure it has been stored correctly and for not longer than the recommended period. Consider that long-term storage of any solution is not recommended.[11] |
| Enzymatic Degradation | Although MRS2768 has enhanced stability against ectonucleotidases,[3] significant enzymatic activity in your experimental system (e.g., cell lysates, serum-containing media) could still contribute to degradation over long incubation times. Minimize incubation times where possible. |
| pH Instability | The stability of nucleotide analogs can be pH-dependent. Ensure the pH of your experimental buffer is stable and within a physiological range (typically pH 7.2-7.4) unless the experimental design requires otherwise. |
| Interaction with Divalent Cations | The phosphate groups of MRS2768 can chelate divalent cations. While this is part of its mechanism of action at the receptor, high concentrations of certain cations in your buffer could potentially lead to precipitation or affect its effective concentration. |
Issue 2: I see precipitation in my stock solution after thawing.
Precipitation can occur if the compound is not fully dissolved or if it has degraded.
| Potential Cause | Recommended Action |
| Incomplete Dissolution | Ensure the compound is fully dissolved upon initial preparation. Gentle vortexing or warming to room temperature may aid dissolution. |
| Freeze-Thaw Cycles | Repeated freezing and thawing can lead to precipitation. Always aliquot stock solutions into single-use volumes. |
| Buffer Incompatibility | High concentrations of certain salts or divalent cations in the buffer could potentially lead to the formation of insoluble salts with the tetrasodium salt of MRS2768. |
Experimental Protocols to Minimize Degradation
To ensure the integrity of MRS2768 during your experiments, follow these recommended procedures.
Preparation of Stock Solution
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the solid in nuclease-free water to a desired stock concentration (e.g., 10 mM).
-
Ensure complete dissolution by gentle vortexing.
-
Immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -80°C until use.
General Cell-Based Assay Protocol
-
Culture cells to the desired confluency in your standard cell culture medium.
-
On the day of the experiment, thaw a single aliquot of the MRS2768 stock solution at room temperature.
-
Prepare serial dilutions of MRS2768 in a serum-free or low-serum medium, or a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium) immediately before adding to the cells.
-
Wash the cells with the assay buffer to remove any residual serum that may contain nucleotidases.
-
Add the prepared dilutions of MRS2768 to the cells and incubate for the desired period.
-
Proceed with your downstream analysis (e.g., calcium imaging, cAMP measurement).
Data Presentation
The following table summarizes the key stability and handling information for this compound.
| Parameter | Recommendation | Rationale |
| Storage (Solid) | -80°C, tightly sealed vial | To prevent chemical degradation and hydrolysis from atmospheric moisture. |
| Storage (Solution) | -80°C in single-use aliquots | To minimize freeze-thaw cycles and prevent degradation in solution. |
| Recommended Solvent | Nuclease-free water | Ensures solubility and minimizes potential enzymatic degradation from contaminants. |
| pH of Solution | Maintain near physiological pH (7.2-7.4) | The stability of the phosphate backbone of nucleotide analogs is generally optimal at neutral pH. |
| Light Exposure | Store protected from light | As a general precaution for complex organic molecules to prevent photodegradation. |
| Freeze-Thaw Cycles | Avoid | Can lead to precipitation and degradation of the compound. |
Visualizations
P2Y2 Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway activated by MRS2768 upon binding to the P2Y2 receptor.
Caption: P2Y2 receptor signaling cascade initiated by MRS2768.
Experimental Workflow to Prevent Degradation
This workflow outlines the key steps to maintain the integrity of MRS2768 throughout an experiment.
Caption: Recommended workflow for handling MRS2768 to prevent degradation.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Properties of Nucleotide Derivatives with Substituents in the Phospate Group [tud.ttu.ee]
- 5. Degradation of nucleic acids and nucleotides in several conditions with perspectives of retrieval: A review [scirp.org]
- 6. Influence of pH, temperature and buffers on cefepime degradation kinetics and stability predictions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis of nucleoside triphosphates other than ATP by nitrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. rndsystems.com [rndsystems.com]
- 10. Tocris Bioscience MRS 2768 tetrasodium salt 1 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 11. researchgate.net [researchgate.net]
Off-target effects of MRS2768 tetrasodium salt to consider.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of MRS2768 tetrasodium (B8768297) salt in experimental settings. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and ensure the accurate interpretation of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of MRS2768 tetrasodium salt?
This compound is a moderately potent and selective agonist for the P2Y2 receptor (P2Y2R), a G protein-coupled receptor (GPCR).[1][2] Its activity as a P2Y2R agonist has been demonstrated to have protective effects on cardiomyocytes from ischemic damage both in vivo and in vitro.[1]
Q2: Is this compound an HDAC inhibitor?
Based on available scientific literature, this compound is not classified as a histone deacetylase (HDAC) inhibitor. Its established pharmacological activity is as a selective P2Y2 receptor agonist.[1][2] Researchers investigating epigenetic modifications via HDAC inhibition should consider using established HDAC inhibitors with well-characterized selectivity profiles.
Q3: What is the known selectivity profile of this compound?
MRS2768 has been shown to be selective for the P2Y2 receptor. Specifically, it displays no affinity for the human P2Y4 or P2Y6 receptors. The EC50 for P2Y2 receptor activation is reported to be 1.89 μM.
Quantitative Data Summary: Selectivity of MRS2768
| Target | Activity | EC50 / Affinity | Reference |
| P2Y2 Receptor | Agonist | 1.89 μM | |
| P2Y4 Receptor | No Affinity | - | |
| P2Y6 Receptor | No Affinity | - |
Troubleshooting Guide
Issue 1: Unexpected experimental results not consistent with P2Y2 receptor activation.
If you are observing effects that cannot be attributed to the activation of the P2Y2 receptor, it is crucial to consider potential off-target effects. While MRS2768 is reported to be selective, all small molecules have the potential to interact with unintended targets, particularly at higher concentrations.
Recommended Action: Off-Target Effect Assessment
To investigate potential off-target interactions, a systematic approach is recommended. The following experimental workflow outlines a general strategy for identifying and validating off-target effects for any small molecule inhibitor or agonist.
Figure 1. A generalized experimental workflow for the identification and validation of small molecule off-target effects.
Issue 2: Misinterpretation of cellular effects due to unknown off-targets.
The cellular phenotype observed upon treatment with a compound is the sum of its on-target and off-target effects. It is critical to confirm that the observed phenotype is indeed due to the modulation of the intended target.
Recommended Action: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct target engagement within a cellular environment.[3] The principle is that the binding of a ligand (e.g., MRS2768) to its target protein stabilizes the protein, leading to an increase in its melting temperature. This technique can confirm that MRS2768 directly binds to the P2Y2 receptor in your experimental system.
P2Y2 Receptor Signaling Pathway
Understanding the canonical signaling pathway of the P2Y2 receptor is essential for designing experiments and interpreting results. The P2Y2 receptor is a Gq-coupled GPCR. Upon activation by an agonist like MRS2768, it initiates a downstream signaling cascade.
Figure 2. Simplified signaling pathway of the P2Y2 receptor upon activation by an agonist.
General Considerations for Off-Target Effects of Small Molecules
While MRS2768 is a P2Y2R agonist, it is valuable for researchers to understand the broader context of off-target effects, particularly for classes of compounds like HDAC inhibitors where selectivity is a major focus.
Example: Off-Target Profile of HDAC Inhibitors
Many HDAC inhibitors, especially pan-HDAC inhibitors, can interact with multiple HDAC isoforms and sometimes with entirely different protein classes.[4] For instance, some hydroxamate-based HDAC inhibitors have been found to interact with metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[4] A thorough investigation of a novel HDAC inhibitor would involve screening against all 11 human zinc-dependent HDACs and a panel of other potential off-targets.[4]
Experimental Protocol: Chemical Proteomics for Off-Target Identification
This method is used to identify the binding partners of a small molecule from a complex protein mixture, such as a cell lysate.
-
Probe Synthesis: Synthesize a derivative of the compound of interest with a linker and an affinity tag (e.g., biotin). A structurally similar but inactive control compound should also be synthesized.
-
Cell Lysate Preparation: Culture relevant cells and prepare a non-denaturing cell lysate.
-
Affinity Capture: Immobilize the biotinylated compound on streptavidin-coated beads. Incubate the beads with the cell lysate to allow the compound to bind to its target proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides.
-
Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Identify proteins that are significantly enriched in the compound-treated sample compared to the control.
This technical guide provides a starting point for addressing questions related to the use of this compound. For further assistance, please consult the relevant product datasheets and the primary scientific literature.
References
Improving reproducibility in experiments using MRS2768 tetrasodium salt.
This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with MRS2768 tetrasodium (B8768297) salt. Our aim is to enhance experimental reproducibility by addressing common challenges and providing detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the handling and use of MRS2768 tetrasodium salt.
| Question | Answer |
| 1. How should I store and handle this compound? | Storage: Upon receipt, store the lyophilized powder at -80°C.[1][2][3] Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to minimize freeze-thaw cycles. Handling: MRS2768 is soluble in water.[2][3] For reconstitution, use sterile, nuclease-free water. Some suppliers may provide the compound pre-dissolved in water.[2][3] It is advisable to use freshly prepared solutions for experiments; long-term storage of aqueous solutions is not recommended.[4] |
| 2. I'm observing inconsistent results in my cell-based assays. What could be the cause? | Inconsistent results can stem from several factors: • Solution Stability: Avoid repeated freeze-thaw cycles of your stock solution, as this can lead to degradation of the compound. Prepare fresh dilutions from a master stock for each experiment. • Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression and signaling pathways can change with extensive passaging. • Serum Effects: Components in fetal bovine serum (FBS) can sometimes interfere with purinergic signaling. Consider reducing the serum concentration or using serum-free media during the experiment if compatible with your cell line. • Endogenous Nucleotides: Cells can release endogenous nucleotides like ATP and UTP, which can activate P2Y2 receptors and lead to desensitization or variable responses. Ensure gentle handling of cells and consider washing them before applying MRS2768. |
| 3. What is the optimal concentration of MRS2768 to use in my experiments? | The optimal concentration is application-dependent. • In Vitro: For cell proliferation assays with PANC-1 cells, concentrations ranging from 0.01 µM to 10,000 µM have been used, with a half-maximal effective concentration (EC50) for proliferation stimulation reported as approximately 0.8 µM.[5] The EC50 for P2Y2 receptor agonism is 1.89 µM.[2][3] It is recommended to perform a dose-response curve for your specific cell line and endpoint to determine the optimal concentration. • In Vivo: In a mouse model of myocardial infarction, a pretreatment dose of 4.44 µg/kg via intravenous injection was shown to be effective in reducing myocardial damage.[5] |
| 4. My in vivo results are not as expected. What should I check? | For in vivo experiments, consider the following: • Route of Administration: The method of delivery (e.g., intravenous, intraperitoneal) can significantly impact the bioavailability and efficacy of the compound. The referenced in vivo study used intravenous injection.[5] • Timing of Administration: The timing of MRS2768 administration relative to the experimental insult is critical. In the myocardial infarction model, the compound was administered one hour before the ischemic event.[5] • Animal Model: Ensure the animal model and strain are appropriate and that the P2Y2 receptor expression and function are conserved and relevant to your study. |
| 5. How can I confirm that the effects I am seeing are specific to P2Y2 receptor activation? | To ensure specificity: • Use Antagonists: Although definitive and highly potent P2Y2 receptor antagonists are not widely available, some compounds with micromolar affinity, such as AR-C118925, can be used to block the effects of MRS2768. • Control Cell Lines: If possible, use cell lines that do not express the P2Y2 receptor or use siRNA/shRNA to knock down the receptor in your experimental cell line to demonstrate that the observed effect is receptor-dependent. • Receptor Selectivity: MRS2768 has been shown to have no affinity for human P2Y4 or P2Y6 receptors, supporting its selectivity for P2Y2.[2][3] |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound based on available literature.
Table 1: Physicochemical and In Vitro Activity
| Parameter | Value | Source |
| Molecular Weight | 728.14 g/mol | [2] |
| Purity | ≥98% (HPLC) | [2][3] |
| EC50 (P2Y2 Agonism) | 1.89 µM | [2][3] |
| EC50 (PANC-1 Cell Proliferation) | 0.8 ± 1.7 µM | [5] |
| Solubility | Soluble in water | [2][3] |
Table 2: In Vivo Experimental Parameters
| Parameter | Value | Source |
| Animal Model | Male wild-type mice (C57BL) | [5] |
| Dosage | 4.44 µg/kg | [5] |
| Administration Route | Intravenous (i.v.) | [5] |
| Experimental Context | Myocardial Infarction Model | [5] |
| Observed Effect | Reduction in myocardial damage (25.6 ± 4.5% vs. 39.2 ± 6.3% in untreated) | [5] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay using PANC-1 Cells
This protocol is adapted from studies investigating the effect of MRS2768 on the proliferation of human pancreatic duct epithelial cells (PANC-1).[5]
Materials:
-
PANC-1 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
This compound
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
96-well plates
-
Sterile, nuclease-free water
Procedure:
-
Cell Seeding: Seed PANC-1 cells in a 96-well plate at a density of 5 x 10³ cells/well in complete growth medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: After 24 hours, wash the cells with phosphate-buffered saline (PBS) and replace the medium with serum-free medium. Incubate for another 24 hours to synchronize the cells.
-
MRS2768 Treatment:
-
Prepare a stock solution of MRS2768 in sterile, nuclease-free water.
-
Perform serial dilutions in serum-free medium to achieve final concentrations ranging from 0.01 µM to 10,000 µM.
-
Add the different concentrations of MRS2768 to the respective wells. Include a vehicle control (serum-free medium only).
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Assessment:
-
Add the cell proliferation assay reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (typically 1-4 hours).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a function of MRS2768 concentration to determine the dose-response relationship.
Protocol 2: Preparation of MRS2768 for In Vivo Administration
This protocol outlines the preparation of MRS2768 for intravenous injection in a mouse model.[5]
Materials:
-
This compound
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Reconstitution:
-
Calculate the required amount of MRS2768 based on the desired final concentration and the number and weight of the animals.
-
Aseptically weigh the required amount of MRS2768 powder.
-
Reconstitute the powder in a small volume of sterile saline to create a concentrated stock solution. Ensure complete dissolution by vortexing gently.
-
-
Dilution to Final Concentration:
-
Dilute the stock solution with sterile saline to the final desired concentration for injection (e.g., to deliver 4.44 µg/kg in an appropriate injection volume for a mouse).
-
-
Administration:
-
Administer the freshly prepared solution to the animals via the desired route (e.g., intravenous injection).
-
Visualizations
P2Y2 Receptor Signaling Pathway
Activation of the P2Y2 receptor by MRS2768 initiates a signaling cascade through the Gq protein pathway.
Caption: P2Y2 receptor signaling cascade initiated by MRS2768.
Experimental Workflow for In Vitro Cell Proliferation Assay
A logical flow diagram illustrating the steps for assessing cell proliferation in response to MRS2768 treatment.
Caption: Workflow for MRS2768 in vitro cell proliferation assay.
Troubleshooting Logic for Inconsistent Results
A decision-making diagram to help troubleshoot variability in experimental outcomes.
Caption: Troubleshooting guide for inconsistent experimental results.
References
- 1. Tocris Bioscience MRS 2768 tetrasodium salt 1 mg | Buy Online | Tocris Bioscience™ | Fisher Scientific [fishersci.com]
- 2. bio-techne.com [bio-techne.com]
- 3. MRS 2768 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 4. apexbt.com [apexbt.com]
- 5. medchemexpress.com [medchemexpress.com]
MRS2768 tetrasodium salt quality control and purity assessment.
Welcome to the technical support center for MRS2768 tetrasodium (B8768297) salt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control, purity assessment, and troubleshooting for experiments involving this selective P2Y2 receptor agonist.
Frequently Asked Questions (FAQs)
1. What is MRS2768 tetrasodium salt?
This compound is a moderately potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR).[1][2] It is often used in research to study the physiological roles of the P2Y2 receptor, which is involved in processes such as inflammation, wound healing, and cell migration.[3]
2. What are the recommended storage conditions for this compound?
This compound should be stored at -80°C for long-term stability.[4]
3. How should I prepare stock solutions of this compound?
This compound is soluble in water.[4][5] For example, some suppliers provide it pre-dissolved in water at a concentration of 10 mM.[4] It is recommended to prepare aqueous stock solutions and to avoid long-term storage of these solutions; use them as freshly as possible.[5] For specific applications, it is always best to refer to the batch-specific data on the certificate of analysis.
4. What is the typical purity of commercially available this compound?
Commercially available this compound typically has a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC).[4]
Quality Control and Purity Assessment
Ensuring the quality and purity of this compound is critical for obtaining reliable and reproducible experimental results. Below are key specifications and detailed methodologies for its assessment.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | Uridine-5'-tetraphosphate δ-phenyl ester tetrasodium salt | [4] |
| Molecular Formula | C₁₅H₁₆N₂Na₄O₁₈P₄ | [1][4] |
| Molecular Weight | 728.14 g/mol | [1][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Purity | ≥98% (by HPLC) | [4] |
| Storage Temperature | -80°C | [4] |
| Solubility | Soluble in water | [4][5] |
Experimental Protocols for Purity Assessment
While specific, validated protocols for this compound are often proprietary, the following are representative methods for the quality control of nucleotide analogs.
Protocol 1: Purity Determination by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol describes a general method for assessing the purity of nucleotide analogs like MRS2768.
-
Objective: To separate and quantify this compound from potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 7 mM ammonium (B1175870) acetate (B1210297) in water.[6]
-
Mobile Phase B: Acetonitrile.[6]
-
Gradient:
-
0-5 min: 100% A
-
5-20 min: Linear gradient to 80% A / 20% B
-
20-25 min: Hold at 80% A / 20% B
-
25-30 min: Return to 100% A and re-equilibrate.
-
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV absorbance at 260 nm.[6]
-
Sample Preparation: Dissolve a small amount of this compound in water to a known concentration (e.g., 1 mg/mL).
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general procedure for the structural characterization of small molecules.
-
Objective: To confirm the chemical structure of this compound.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O).
-
Experiments:
-
¹H NMR: Provides information on the number and environment of protons.
-
¹³C NMR: Provides information on the carbon skeleton.
-
³¹P NMR: Crucial for analyzing the tetraphosphate (B8577671) chain.
-
2D NMR (e.g., COSY, HSQC): Used to establish connectivity between atoms.
-
-
Data Analysis: The resulting spectra are analyzed to ensure that the chemical shifts, coupling constants, and correlations are consistent with the known structure of MRS2768.
Protocol 3: Molecular Weight Verification by Mass Spectrometry (MS)
This protocol outlines a general method for confirming the molecular weight of the compound.
-
Objective: To verify the molecular weight of this compound.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).[7][8]
-
Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like nucleotides.
-
Mass Analyzer: Time-of-flight (TOF) or Orbitrap analyzers provide high mass accuracy.[9]
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., water/acetonitrile).
-
Data Analysis: The mass spectrum should show a prominent ion corresponding to the expected mass of MRS2768. For the tetrasodium salt, various charged species may be observed (e.g., [M-Na]⁻, [M-2Na]²⁻, etc.). The high-resolution mass data should be consistent with the elemental composition of the molecule.[8]
Troubleshooting Guides
Issue 1: Inconsistent or No Biological Response in Cell-Based Assays
| Possible Cause | Troubleshooting Step |
| Degraded Compound | Ensure the compound has been stored correctly at -80°C. Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify the concentration of the stock solution. Perform a dose-response curve to determine the optimal working concentration (EC₅₀ for MRS2768 is reported to be ~1.89 µM).[4] |
| Low Receptor Expression | Confirm that the cell line used expresses the P2Y2 receptor at sufficient levels. |
| Assay Interference | Components of the assay buffer or cell culture medium may interfere with the agonist's activity. Test the assay with a known P2Y2 agonist as a positive control. |
| Cell Health | Ensure cells are healthy and within a low passage number. High passage numbers can lead to altered receptor expression and signaling. |
Issue 2: High Background Signal in Functional Assays
| Possible Cause | Troubleshooting Step |
| Constitutive Receptor Activity | Some cell lines may exhibit basal P2Y2 receptor activity. If possible, use an inverse agonist to reduce this background. |
| Non-specific Binding | Increase the number of washing steps in your assay protocol. Include a non-specific binding control by adding a high concentration of an unlabeled ligand. |
| Contamination of Reagents | Use fresh, high-purity reagents and sterile techniques to avoid contamination that might activate cellular signaling pathways. |
Issue 3: Variability Between Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Passage Number | Use cells within a consistent and narrow passage number range for all experiments. |
| Pipetting Errors | Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. |
| Ligand Adsorption | Some compounds can adsorb to plasticware. Using low-adhesion microplates and pipette tips can mitigate this. |
Signaling Pathways and Experimental Workflows
P2Y2 Receptor Signaling Pathway
Activation of the P2Y2 receptor by MRS2768 initiates a signaling cascade primarily through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC).[3][10][11][12] Downstream effects include the activation of MAPK signaling and regulation of gene expression.[3][11]
Caption: P2Y2 Receptor Signaling Cascade.
Experimental Workflow for Quality Control
The following diagram illustrates a logical workflow for the quality control assessment of a new batch of this compound.
Caption: Quality Control Workflow for MRS2768.
Troubleshooting Logic for a Failed Experiment
This diagram provides a logical approach to troubleshooting a failed experiment where MRS2768 did not elicit the expected biological response.
Caption: Troubleshooting Failed Experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound — TargetMol Chemicals [targetmol.com]
- 3. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. apexbt.com [apexbt.com]
- 6. HPLC-based Assay to Monitor Extracellular Nucleotide/Nucleoside Metabolism in Human Chronic Lymphocytic Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What are P2Y2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Minimizing cytotoxicity of MRS2768 tetrasodium salt in cell lines.
Welcome to the technical support center for MRS2768 tetrasodium (B8768297) salt. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the use of MRS2768 in cell culture experiments, with a focus on minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is MRS2768 tetrasodium salt and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR). Its primary mechanism of action is to mimic the endogenous ligands ATP and UTP, binding to and activating the P2Y2 receptor. This activation initiates downstream signaling cascades, primarily through the Gαq/11 protein, leading to the activation of phospholipase C (PLC). PLC, in turn, generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which trigger the release of intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively.
Q2: Is MRS2768 expected to be cytotoxic?
A2: The effects of MRS2768 on cell viability are context-dependent and can be biphasic. In many cell types, activation of the P2Y2 receptor is associated with pro-survival and proliferative signals. However, prolonged or high-concentration stimulation of the P2Y2 receptor has been shown to induce apoptosis in certain cancer cell lines, such as colorectal carcinoma cells.[1][2] This suggests that the cytotoxic effects of MRS2768 may be cell-type specific and concentration-dependent. Therefore, it is crucial to determine the optimal concentration and exposure time for your specific cell line and experimental goals.
Q3: What are the typical concentrations at which MRS2768 is used?
A3: The effective concentration (EC50) of MRS2768 for P2Y2 receptor activation is in the low micromolar range. For initial in vitro experiments, a dose-response analysis across a broad concentration range, such as 0.1 µM to 100 µM, is recommended. Significant biological responses are often observed in the 1-10 µM range. The optimal concentration is highly dependent on the specific cell line and the biological endpoint being measured.
Q4: How can I confirm that MRS2768 is activating the P2Y2 receptor in my cells?
A4: There are several methods to verify P2Y2 receptor activation:
-
Calcium Imaging: A hallmark of P2Y2 receptor activation is a rapid and transient increase in intracellular calcium. This can be measured using calcium-sensitive fluorescent dyes like Fura-2 AM.
-
Western Blot for Downstream Signaling: Activation of the P2Y2 receptor leads to the phosphorylation of downstream kinases. A common and reliable method is to perform a Western blot to detect an increase in phosphorylated ERK1/2 (p-ERK1/2).
-
Inositol Phosphate Accumulation Assay: This assay directly measures the product of phospholipase C activity, providing a quantitative measure of Gq-coupled receptor activation.
Troubleshooting Guides
Issue 1: High Levels of Cell Death or Unexpected Cytotoxicity
High levels of cytotoxicity can obscure the intended effects of MRS2768. The following table outlines potential causes and solutions.
| Potential Cause | Recommended Solution |
| Concentration Too High | The most common cause of cytotoxicity is excessive agonist concentration leading to overstimulation. Perform a thorough dose-response experiment starting from a low concentration (e.g., 0.1 µM) to determine the optimal concentration that elicits the desired biological response without inducing significant cell death. |
| Prolonged Exposure Time | Continuous stimulation of the P2Y2 receptor can lead to receptor desensitization, internalization, and in some cases, activation of apoptotic pathways. Conduct a time-course experiment (e.g., 1, 6, 12, 24, 48 hours) to find the shortest incubation time that produces the desired effect. |
| Cell Line Sensitivity | Different cell lines have varying expression levels of the P2Y2 receptor and downstream signaling components, leading to different sensitivities to MRS2768. It is crucial to characterize the dose-response and time-course for each new cell line. |
| Serum Starvation Stress | Serum starvation prior to treatment, a common technique to reduce basal signaling, can itself induce stress and sensitize cells to apoptosis. If cytotoxicity is observed, consider reducing the serum starvation period or performing the experiment in a low-serum medium (e.g., 0.5-2% FBS) instead of complete serum-free medium.[3] |
| Off-Target Effects | At very high concentrations, the selectivity of any small molecule can decrease. Ensure that the observed effects are specific to P2Y2 activation by using a P2Y2 receptor antagonist (e.g., AR-C118925) as a negative control. The antagonist should reverse the effects of MRS2768. |
Issue 2: Inconsistent or No Observable Effect
Lack of a reproducible response to MRS2768 can be due to several factors related to the experimental setup and cell handling.
| Potential Cause | Recommended Solution |
| Low P2Y2 Receptor Expression | The cell line may not express sufficient levels of the P2Y2 receptor to elicit a measurable response. Confirm receptor expression using RT-PCR for mRNA levels or Western blot/immunofluorescence for protein levels. |
| Receptor Desensitization/Internalization | Prolonged exposure to an agonist can lead to receptor desensitization and internalization, diminishing the signal over time.[4][5] For signaling studies (e.g., calcium flux, ERK phosphorylation), use short stimulation times (minutes). |
| MRS2768 Degradation | Ensure the this compound stock solution is prepared and stored correctly. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. |
| Suboptimal Cell Health | Cells that are unhealthy, overly confluent, or have a high passage number may respond poorly. Always use cells in the logarithmic growth phase and maintain a consistent passaging schedule.[6] |
| Assay Sensitivity | The chosen assay may not be sensitive enough to detect the biological response. Consider using a more sensitive assay or optimizing the current assay parameters (e.g., increasing cell number, optimizing antibody concentrations for Western blots). |
Experimental Protocols
Protocol 1: Dose-Response Analysis of MRS2768 using a Cell Viability Assay (MTT Assay)
This protocol is for determining the optimal concentration of MRS2768 that does not induce cytotoxicity.
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in sterile water or PBS)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare serial dilutions of MRS2768 in complete culture medium. A common concentration range to test is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the same amount of solvent used for the highest MRS2768 concentration).
-
Cell Treatment: Carefully remove the old medium and add 100 µL of the medium containing the different concentrations of MRS2768 to the respective wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot cell viability versus the logarithm of the MRS2768 concentration.
Protocol 2: Verification of P2Y2 Receptor Activation via Western Blot for Phospho-ERK1/2
This protocol confirms that MRS2768 is activating the intended signaling pathway.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Complete culture medium and serum-free medium
-
MRS2768 stock solution
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Culture and Serum Starvation: Seed cells in 6-well plates and grow until they reach 70-80% confluency. To reduce basal p-ERK levels, replace the complete medium with serum-free medium and incubate for 4-24 hours.[1][2]
-
Cell Treatment: Treat the cells with the desired concentration of MRS2768 (determined from the viability assay) for a short duration (e.g., 5, 10, 15, 30 minutes). Include a vehicle-treated control.
-
Cell Lysis: After treatment, place the plate on ice, aspirate the media, and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Prepare samples by adding Laemmli buffer and boiling.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Reprobing: To normalize for protein levels, the membrane can be stripped and re-probed with an antibody against total ERK1/2 and a loading control.
Visualizations
Caption: P2Y2 Receptor Signaling Pathway activated by MRS2768.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
References
- 1. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Agonist-induced internalization of the P2Y2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Agonist-induced phosphorylation and desensitization of the P2Y2 nucleotide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Adjusting pH for optimal MRS2768 tetrasodium salt activity.
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of MRS2768 tetrasodium (B8768297) salt, a selective P2Y2 receptor agonist. The following guides and FAQs address common issues, with a focus on optimizing experimental conditions by adjusting pH.
Frequently Asked Questions (FAQs)
Q1: What is MRS2768 tetrasodium salt and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor.[1][2] Its primary mechanism of action is to mimic the effect of endogenous ligands like ATP and UTP, activating the P2Y2 receptor and initiating downstream intracellular signaling pathways.[1] This activation can lead to various cellular responses, including calcium mobilization, cytokine release, and changes in cell proliferation.[1]
Q2: What is the recommended storage condition for this compound?
A2: this compound should be stored at -80°C.[2] For solutions, it is recommended to prepare aliquots and store them at -20°C for up to one month to avoid repeated freeze-thaw cycles.
Q3: In what solvent is this compound soluble?
A3: this compound is soluble in water. Some suppliers may provide it pre-dissolved in an aqueous solution.
Q4: Why is pH important for the activity of MRS2768 in my experiments?
-
Compound Stability: Extreme pH values can lead to the hydrolysis of the phosphate (B84403) groups in nucleotide analogs like MRS2768, rendering the compound inactive.
-
Receptor Binding: The interaction between a ligand and its receptor is highly dependent on the ionization states of both molecules. Changes in pH can alter these ionization states, potentially reducing the binding affinity of MRS2768 to the P2Y2 receptor.
-
Cellular Health: Most mammalian cells thrive in a narrow pH range, typically between 7.2 and 7.4. Deviations from this range can induce cellular stress and affect the physiological response being studied.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with MRS2768, with a focus on pH-related problems.
Issue 1: Reduced or no biological activity of MRS2768.
| Possible Cause | Troubleshooting Step |
| Incorrect pH of stock solution or assay buffer. | 1. Measure the pH of your final assay medium after the addition of MRS2768. 2. Ensure the pH of your stock solution is near neutral (pH 7.0-7.4) before adding it to your assay medium. 3. Adjust the pH of your assay buffer to the optimal range for your cell type (typically 7.2-7.4 for mammalian cells). |
| Degradation of the compound. | 1. Prepare fresh stock solutions of MRS2768. 2. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. 3. Store the compound as recommended (-80°C for solid, -20°C for solutions). |
| Suboptimal cell culture conditions. | 1. Confirm that your cells are healthy and in the logarithmic growth phase. 2. Ensure your cell culture medium is properly buffered and the incubator's CO2 level is calibrated to maintain the correct pH. |
Issue 2: Precipitation of MRS2768 in the stock solution or assay medium.
| Possible Cause | Troubleshooting Step |
| Low pH of the solvent. | Tetrasodium salts of acidic compounds are generally more soluble at neutral to slightly alkaline pH. Acidic conditions can cause the protonation of the salt, leading to reduced solubility. 1. Check the pH of the water used to dissolve the MRS2768. Use a buffered solution (e.g., PBS) at pH 7.2-7.4 for preparing the stock solution. 2. If dissolving in water, adjust the pH of the solution to ~7.4 with a small amount of dilute NaOH. |
| High concentration of divalent cations in the buffer. | Although less common, high concentrations of divalent cations (e.g., Ca²⁺, Mg²⁺) can sometimes form insoluble salts with phosphate-containing compounds. 1. Prepare the stock solution in a buffer with low or no divalent cations. 2. Add the MRS2768 stock solution to the final assay medium slowly while mixing. |
Quantitative Data Summary
The following table summarizes the known biological activity data for this compound.
| Parameter | Value | Cell Line/Model | Reference |
| EC₅₀ (P2Y2 Receptor Agonism) | 1.89 µM | Not specified | [1][2] |
| EC₅₀ (Stimulation of Proliferation) | 0.8 ± 1.7 µM | PANC-1 (Human pancreatic duct epithelial cells) | |
| In Vivo Efficacy | 4.44 µg/kg (i.v.) | Mouse model of myocardial infarction |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of MRS2768
-
Materials:
-
This compound (solid)
-
Nuclease-free water or Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile microcentrifuge tubes
-
Calibrated pH meter
-
-
Procedure:
-
Allow the vial of solid MRS2768 to equilibrate to room temperature before opening.
-
Weigh the required amount of MRS2768 powder in a sterile microcentrifuge tube. Calculation Example: For 1 ml of a 10 mM solution (MW = 728.14 g/mol ), you would need 7.28 mg.
-
Add the appropriate volume of nuclease-free water or PBS (pH 7.4) to achieve a final concentration of 10 mM.
-
Vortex briefly to dissolve the compound completely.
-
Measure the pH of the stock solution using a calibrated pH meter. If the pH is outside the range of 7.2-7.6, adjust it carefully with dilute (0.1 M) NaOH or HCl.
-
Sterile-filter the solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into single-use volumes and store at -20°C.
-
Protocol 2: General Cell-Based Assay for P2Y2 Receptor Activation
-
Materials:
-
Cells expressing the P2Y2 receptor
-
Appropriate cell culture medium
-
10 mM stock solution of MRS2768
-
Assay-specific reagents (e.g., calcium indicator dye for mobilization assays)
-
Multi-well plates
-
-
Procedure:
-
Plate the cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.
-
On the day of the experiment, prepare the required concentrations of MRS2768 by serially diluting the 10 mM stock solution in the appropriate assay buffer or cell culture medium.
-
Ensure the final assay medium has the correct pH (typically 7.2-7.4) after the addition of all components.
-
Remove the culture medium from the cells and wash with a pre-warmed assay buffer if required by the specific assay protocol.
-
Add the MRS2768 dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of the solvent used for the stock solution).
-
Incubate the plate for the desired time at 37°C in a CO₂ incubator.
-
Measure the cellular response using an appropriate method (e.g., fluorescence measurement for calcium mobilization, cell proliferation assay).
-
Visualizations
Caption: P2Y2 Receptor Signaling Pathway Activated by MRS2768.
References
MRS2768 tetrasodium salt compatibility with other reagents.
Welcome to the technical support center for MRS2768 tetrasodium (B8768297) salt. This resource is intended for researchers, scientists, and drug development professionals utilizing this selective P2Y2 receptor agonist in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and compatibility data to ensure the successful application of MRS2768 in your research.
Frequently Asked Questions (FAQs)
Q1: What is MRS2768 tetrasodium salt and what is its primary mechanism of action?
A1: this compound is a moderately potent and selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR).[1] Its primary mechanism of action involves binding to and activating the P2Y2 receptor, which is coupled to the Gq/11 protein. This activation initiates a downstream signaling cascade through phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), respectively.
Q2: What is the recommended storage and handling for this compound?
A2: this compound should be stored at -80°C.[2] It is shipped on dry ice to maintain its stability. While it is soluble in water, long-term storage of MRS2768 in solution is not recommended. For optimal results, prepare aqueous solutions fresh for each experiment.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in water.[3] Some suppliers may provide it pre-dissolved in water at a concentration of 10mM.[3] For other solvents, it is recommended to perform small-scale solubility tests before preparing a stock solution.
Q4: What is the stability of MRS2768 in aqueous solutions?
A4: While specific quantitative stability data for MRS2768 at various pH values and temperatures is limited, a study has noted its "enhanced stability" for a P2Y2 receptor agonist. As a uridine (B1682114) triphosphate analog, it is advisable to handle it with care to prevent hydrolysis. General guidance for similar nucleotides suggests that aqueous stock solutions at a neutral pH are stable for several days when stored at 4°C. For long-term storage, it is crucial to store the compound at -80°C as a solid or in a suitable cryoprotectant.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or low cellular response to MRS2768 | Degradation of the compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation. | Prepare a fresh stock solution of MRS2768 from a new aliquot. Always store the stock solution at -80°C in small aliquots to minimize freeze-thaw cycles. |
| Low receptor expression: The cell line used may not express the P2Y2 receptor at a sufficient level. | Confirm P2Y2 receptor expression in your cell line using techniques like RT-PCR, Western blot, or flow cytometry. Consider using a cell line known to express the P2Y2 receptor or a transiently transfected system. | |
| Incorrect assay conditions: The concentration of MRS2768, incubation time, or assay buffer may not be optimal. | Perform a dose-response experiment to determine the optimal concentration of MRS2768 for your specific cell type and assay. Optimize the incubation time based on the kinetics of the expected response. Ensure the assay buffer is compatible with the compound and the cells. | |
| High background signal in the assay | Constitutive receptor activity: Some cell lines may exhibit basal P2Y2 receptor activity. | Measure the basal activity of your cells in the absence of MRS2768. If high, you may need to use a different cell line or an inverse agonist to reduce the background. |
| Assay artifacts: The compound may interfere with the detection method (e.g., autofluorescence). | Run a control with MRS2768 in a cell-free system to check for any interference with your assay readout. | |
| Inconsistent or variable results | Cell passage number: The expression of GPCRs can vary with cell passage number. | Use cells within a consistent and low passage number range for all experiments. |
| Pipetting errors: Inaccurate pipetting can lead to variability in the final concentration of MRS2768. | Calibrate your pipettes regularly. For viscous solutions, consider using reverse pipetting techniques. | |
| Presence of ectonucleotidases: Cells may express ectonucleotidases that can degrade MRS2768. | Consider co-incubating with a non-hydrolyzable analog or an ectonucleotidase inhibitor to prevent degradation of MRS2768. |
Compatibility with Other Reagents
Direct compatibility data for MRS2768 with a wide range of reagents is not extensively published. The following tables provide a summary of known compatibilities based on published research and general knowledge of similar compounds.
Solvents and Buffers
| Reagent | Compatibility | Notes |
| Water | Compatible | MRS2768 is readily soluble in water. |
| Phosphate-Buffered Saline (PBS) | Likely Compatible | PBS is a common physiological buffer and is unlikely to interfere with MRS2768 activity. |
| HEPES | Likely Compatible | HEPES is a widely used buffer in cell culture and biochemical assays. |
| Tris | Likely Compatible | Tris buffers are commonly used in biological experiments. |
| DMSO | Use with caution | While not the primary solvent, if necessary, use low concentrations of high-purity DMSO. High concentrations may affect cell viability and receptor function. |
| Ethanol (B145695) | Use with caution | Use low concentrations of high-purity ethanol if necessary. High concentrations can be cytotoxic. |
Cell Culture Media
| Reagent | Compatibility | Notes |
| DMEM | Likely Compatible | Standard cell culture medium. |
| RPMI-1640 | Likely Compatible | Standard cell culture medium. |
| F-12 Ham's Medium | Likely Compatible | Standard cell culture medium. |
| Serum (e.g., FBS) | Likely Compatible | Serum is a common supplement in cell culture. However, be aware that it may contain enzymes that could potentially degrade MRS2768 over long incubation periods. |
Common Laboratory Additives
| Reagent | Compatibility | Notes |
| Divalent Cations (e.g., Mg²⁺, Ca²⁺) | Likely Compatible | These cations are essential for many cellular processes and are present in physiological buffers. |
| Protease Inhibitor Cocktails | Likely Compatible | Generally compatible for short-term experiments. Long-term incubation may require specific validation. |
| Phosphatase Inhibitor Cocktails | Likely Compatible | Generally compatible for short-term experiments. Long-term incubation may require specific validation. |
Experimental Protocols
General Protocol for In Vitro Cell-Based Assays
This protocol provides a general workflow for studying the effect of MRS2768 on cultured cells. Specific parameters such as cell density, MRS2768 concentration, and incubation time should be optimized for each cell line and experimental endpoint.
-
Cell Seeding:
-
Culture cells in an appropriate medium to the desired confluency.
-
Seed the cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
-
Preparation of MRS2768 Solution:
-
Prepare a fresh stock solution of MRS2768 in sterile water.
-
Further dilute the stock solution to the desired final concentrations in a serum-free medium or an appropriate assay buffer immediately before use.
-
-
Cell Treatment:
-
Remove the culture medium from the cells and wash once with a serum-free medium or assay buffer.
-
Add the prepared MRS2768 solutions at different concentrations to the cells.
-
Include a vehicle control (medium or buffer without MRS2768).
-
-
Incubation:
-
Incubate the cells for the desired period at 37°C in a CO₂ incubator. The incubation time will depend on the specific downstream signaling event being measured.
-
-
Assay:
-
After incubation, perform the desired assay to measure the cellular response. This could include, but is not limited to:
-
Measurement of intracellular calcium flux.
-
Quantification of inositol phosphate (B84403) accumulation.
-
Western blot analysis of downstream signaling proteins (e.g., phosphorylated ERK).
-
Cell proliferation or migration assays.
-
-
Visualizations
P2Y2 Receptor Signaling Pathway
Caption: P2Y2 receptor signaling cascade initiated by MRS2768.
Experimental Workflow for a Cell-Based Assay
Caption: A generalized workflow for in vitro cell-based assays using MRS2768.
References
Validation & Comparative
A Comparative Guide to MRS2768 Tetrasodium Salt and Other P2Y2 Receptor Agonists
For researchers and professionals in drug development, the selection of a potent and selective P2Y2 receptor agonist is crucial for investigating its role in various physiological and pathological processes. This guide provides an objective comparison of MRS2768 tetrasodium (B8768297) salt with other notable P2Y2 agonists, supported by experimental data and detailed methodologies.
Introduction to P2Y2 Receptor Agonists
The P2Y2 receptor is a G protein-coupled receptor (GPCR) activated by the endogenous nucleotides adenosine (B11128) triphosphate (ATP) and uridine (B1682114) triphosphate (UTP). Its activation triggers a cascade of intracellular signaling events, making it a key player in processes such as inflammation, wound healing, and cell migration. Consequently, P2Y2 agonists are valuable tools for studying these pathways and for the potential development of therapeutics for a range of conditions, including dry eye disease and neurodegenerative disorders.[1][2]
Comparative Analysis of P2Y2 Agonist Potency and Selectivity
The efficacy of a P2Y2 agonist is determined by its potency (the concentration required to elicit a half-maximal response, or EC50) and its selectivity for the P2Y2 receptor over other P2Y receptor subtypes. The following table summarizes the available data for MRS2768 and other commonly used P2Y2 agonists.
| Agonist | EC50 (µM) at human P2Y2 Receptor | Selectivity Profile |
| MRS2768 tetrasodium salt | 1.89[3][4] | Selective for P2Y2; no affinity for human P2Y4 or P2Y6 receptors.[3][4] |
| 2-ThioUTP tetrasodium salt | 0.035 | Potent at P2Y2; also active at P2Y4 (EC50 = 0.35 µM) and P2Y6 (EC50 = 1.5 µM). |
| PSB1114 | 0.134[5] | Potent and selective for P2Y2 with >60-fold selectivity over P2Y4 and P2Y6 receptors.[5][6] |
| ATP (endogenous agonist) | 0.085[7] | Activates multiple P2Y subtypes (P2Y1, P2Y11) and P2X receptors.[7] |
| UTP (endogenous agonist) | 0.049[7] | Activates P2Y2 and P2Y4 receptors. |
| Diquafosol (Up₄U) | pEC50 = 7.00[8] | Non-selective, also activates the P2Y4 receptor.[8] |
| Denufosol (Up₄dC) | pEC50 = 6.66[8] | Non-selective, also activates the P2Y4 receptor.[8] |
P2Y2 Receptor Signaling Pathway
Activation of the P2Y2 receptor by an agonist initiates a signaling cascade primarily through the Gq/11 protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][9] The P2Y2 receptor can also couple to other G proteins, such as Go and G12, to regulate cytoskeletal dynamics.[9]
Experimental Protocols
Accurate determination of agonist potency and efficacy relies on standardized experimental protocols. Below are detailed methodologies for two key assays used in the characterization of P2Y2 agonists.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
Materials:
-
Cells expressing the P2Y2 receptor (e.g., 1321N1 astrocytoma cells)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
P2Y2 agonists (e.g., MRS2768)
-
96-well black-walled, clear-bottom microplate
-
Fluorescence microplate reader with automated injection
Procedure:
-
Cell Plating: Seed cells into a 96-well microplate at an appropriate density and culture overnight to allow for attachment.
-
Dye Loading: Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127. Remove the culture medium from the cells and add the Fluo-4 AM loading solution.
-
Incubation: Incubate the plate at 37°C for 1 hour, followed by a 30-minute incubation at room temperature to allow for complete de-esterification of the dye.
-
Washing: Gently wash the cells with HBSS to remove extracellular dye.
-
Agonist Preparation: Prepare serial dilutions of the P2Y2 agonists in HBSS.
-
Measurement: Place the plate in the fluorescence microplate reader. Measure the baseline fluorescence, then inject the agonist solutions and record the fluorescence intensity over time (excitation ~490 nm, emission ~525 nm).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the agonist concentration to determine the EC50 value.
Inositol Phosphate Accumulation Assay
This assay quantifies the production of inositol phosphates, a downstream product of P2Y2 receptor signaling.
Materials:
-
Cells expressing the P2Y2 receptor (e.g., 1321N1 astrocytoma cells)
-
[³H]-myo-inositol
-
Inositol-free culture medium
-
LiCl solution
-
Perchloric acid
-
Dowex AG1-X8 anion-exchange resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Labeling: Culture cells in a medium containing [³H]-myo-inositol for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.
-
Agonist Stimulation: Add the P2Y2 agonists at various concentrations and incubate for a defined period.
-
Extraction: Terminate the reaction by adding ice-cold perchloric acid.
-
Separation: Neutralize the cell extracts and apply them to Dowex anion-exchange columns to separate the inositol phosphates from other cellular components.
-
Quantification: Elute the inositol phosphates from the columns and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³H]-inositol phosphates produced against the agonist concentration to determine the EC50 value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing P2Y2 receptor agonists.
Conclusion
This compound is a valuable tool for studying the P2Y2 receptor due to its high selectivity. While its potency is moderate compared to some other agonists like 2-ThioUTP and PSB1114, its selectivity profile minimizes off-target effects, which is a significant advantage in many experimental settings. The choice of agonist will ultimately depend on the specific requirements of the research, balancing the need for high potency with the importance of target selectivity. The provided experimental protocols offer a standardized approach for the characterization and comparison of these and other P2Y2 receptor agonists.
References
- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple End-point Calcium Assay Using a Green Fluorescent Indicator Fluo-8E™, AM | AAT Bioquest [aatbio.com]
- 7. Ready-to-Assay P2Y2 Purinergic Receptor Frozen Cells [discoverx.com]
- 8. abcam.com [abcam.com]
- 9. biochem.wustl.edu [biochem.wustl.edu]
Comparative Analysis of P2Y2 Receptor Agonists: MRS2768 Tetrasodium Salt vs. Adenosine Triphosphate (ATP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic agonist MRS2768 tetrasodium (B8768297) salt and the endogenous ligand Adenosine Triphosphate (ATP) in the activation of the P2Y2 purinergic receptor. The P2Y2 receptor, a G protein-coupled receptor (GPCR), is a significant target in various physiological and pathological processes, including inflammation, wound healing, and cancer.[1][2] This document presents quantitative data, detailed experimental methodologies, and a visual representation of the associated signaling pathway to aid researchers in selecting the appropriate agonist for their experimental needs.
Data Presentation: Quantitative Comparison of Agonist Potency
The potency of an agonist is a critical parameter in pharmacological studies, typically represented by the half-maximal effective concentration (EC₅₀). The following table summarizes the reported EC₅₀ values for MRS2768 tetrasodium salt and ATP in activating the P2Y2 receptor.
| Agonist | Receptor | Reported EC₅₀ (μM) | Description |
| This compound | Human P2Y2 | 1.89 | A selective and moderately potent synthetic agonist.[3][4][5] It is noted for its enhanced stability against ectonucleotidases.[5] |
| Adenosine Triphosphate (ATP) | Human & Murine P2Y2 | 1.3 - 5.8 | The natural, endogenous agonist that activates the receptor with equipotency to Uridine Triphosphate (UTP).[6][7][8][9] |
P2Y2 Receptor Signaling Pathway
Activation of the P2Y2 receptor by either MRS2768 or ATP initiates a cascade of intracellular events. The primary pathway involves the coupling to Gαq/11 proteins, leading to the activation of Phospholipase C (PLC).[1][10][11] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[1][10] IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[1][10] The subsequent increase in intracellular Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which phosphorylates downstream targets to elicit cellular responses.[1][10][11] The receptor can also couple to other G proteins like Gαo and Gα12 to regulate cytoskeletal dynamics through RhoA and Rac.[1][10]
Caption: P2Y2 Receptor Gαq-PLC Signaling Cascade.
Experimental Protocols: Calcium Mobilization Assay
The functional activation of the P2Y2 receptor is commonly assessed by measuring the resulting mobilization of intracellular calcium.[6] This assay provides a quantitative measure of receptor activation and is used to determine agonist potency (EC₅₀).
Objective: To quantify the increase in intracellular calcium concentration in response to stimulation by P2Y2 receptor agonists.
Materials:
-
Cells expressing P2Y2 receptors (e.g., 1321N1 astrocytoma cells stably transfected with the human P2Y2 receptor cDNA).[6]
-
Calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
This compound and ATP stock solutions.
-
Microplate fluorometer or fluorescence microscope.
Procedure:
-
Cell Culture: Plate the P2Y2-expressing cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates) and grow to an appropriate confluency.
-
Dye Loading:
-
Prepare a loading buffer containing the Fura-2 AM fluorescent dye.
-
Remove the culture medium from the cells and wash gently with HBSS.
-
Incubate the cells with the Fura-2 AM loading buffer for a specified time (e.g., 30-60 minutes) at 37°C, allowing the dye to enter the cells and be cleaved into its active form.
-
-
Washing: After incubation, gently wash the cells multiple times with HBSS to remove any extracellular dye.
-
Agonist Preparation: Prepare serial dilutions of MRS2768 and ATP in HBSS to create a range of concentrations for generating a dose-response curve.
-
Fluorescence Measurement:
-
Place the plate into the microplate fluorometer, which is set to excite Fura-2 at two wavelengths (typically 340 nm and 380 nm) and measure the emission at ~510 nm.
-
Record a baseline fluorescence reading for a short period.
-
Add the different concentrations of the agonist (MRS2768 or ATP) to the wells.
-
Immediately begin recording the fluorescence intensity changes over time. The ratio of the emission intensity from 340 nm excitation to that from 380 nm excitation (F340/F380) is proportional to the intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence ratio for each agonist concentration.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the resulting dose-response curve using a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC₅₀ value.
-
Performance Comparison and Summary
Potency and Selectivity: Both ATP and MRS2768 are effective agonists for the P2Y2 receptor, exhibiting potency in the low micromolar range.[3][6][7] ATP, as the natural ligand, also activates other P2 receptor subtypes, which can complicate pharmacological studies in systems expressing multiple receptor types.[12] MRS2768, on the other hand, is a selective P2Y2 agonist, showing no significant affinity for human P2Y4 or P2Y6 receptors at concentrations up to 10 μM.[3][5] This selectivity makes MRS2768 a more precise tool for studying P2Y2-specific functions.
Stability: A significant advantage of MRS2768 over ATP is its enhanced stability.[5] Natural nucleotides like ATP are rapidly hydrolyzed by ectonucleotidases present on the cell surface. The chemical structure of MRS2768, specifically the δ-phosphate being blocked as a phosphoester, renders it more resistant to this enzymatic degradation.[5] This increased stability ensures a more sustained and predictable concentration of the agonist in experimental systems, which is particularly beneficial for longer-term in vitro and in vivo studies.[5]
Conclusion: The choice between this compound and ATP depends on the specific experimental goals. ATP is the ideal choice for studying the physiological response to the endogenous agonist. However, for experiments requiring high selectivity for the P2Y2 receptor and greater stability to avoid rapid degradation, the synthetic agonist MRS2768 offers a clear advantage, providing a more reliable and targeted activation of the P2Y2 signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. P2Y2 Receptor Signaling in Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-techne.com [bio-techne.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. P2Y2 receptor agonist with enhanced stability protects the heart from ischemic damage in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. P2Y2 Receptor Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic potential for P2Y2 receptor antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Extracellular ATP and P2Y2 receptors mediate intercellular Ca2+ waves induced by mechanical stimulation in submandibular gland cells: role of mitochondrial regulation of store operated Ca2+ entry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are P2Y2 receptor agonists and how do they work? [synapse.patsnap.com]
- 12. resources.tocris.com [resources.tocris.com]
Validating the Selectivity of MRS2768 for the P2Y2 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of MRS2768, a known P2Y2 receptor agonist, with the well-characterized P2Y2 selective antagonist, AR-C118925. The following sections present quantitative data, experimental methodologies, and visual representations of key biological pathways and workflows to objectively assess the selectivity of MRS2768 for the P2Y2 receptor.
Comparative Analysis of P2Y2 Receptor Ligands
The selectivity of a compound is a critical factor in its utility as a research tool and its potential as a therapeutic agent. This section provides a quantitative comparison of MRS2768 and the selective P2Y2 antagonist AR-C118925.
| Compound | Target Receptor | Compound Type | Potency (EC50/IC50) | Affinity (pA2) | Selectivity Profile |
| MRS2768 | Human P2Y2 | Agonist | 1.89 μM | Not Available | No affinity for human P2Y4 or P2Y6 receptors |
| AR-C118925 | Human P2Y2 | Antagonist | ~1 μM (for ATP-γS-induced mucin secretion) | 8.43 | At least 50-fold selective for P2Y2 over other mammalian P2Y receptor subtypes.[1] Blocks P2X1 and P2X3 receptors at concentrations of ~1 μM.[2][3] |
Experimental Methodologies
The data presented in this guide are derived from established in vitro assays. The following are detailed protocols for key experiments used to characterize the activity and selectivity of P2Y2 receptor ligands.
Radioligand Binding Assay (for determining binding affinity)
This assay measures the direct interaction of a radiolabeled ligand with the P2Y2 receptor, allowing for the determination of binding affinity (Kd) of an unlabeled competitor (like MRS2768 or AR-C118925).
Protocol:
-
Membrane Preparation:
-
Cells expressing the human P2Y2 receptor are harvested and homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer. Protein concentration is determined using a standard protein assay.
-
-
Binding Reaction:
-
In a 96-well plate, incubate the prepared cell membranes with a known concentration of a suitable P2Y2 receptor radioligand (e.g., [³H]UTP).
-
Add increasing concentrations of the unlabeled test compound (MRS2768 or a competitor).
-
Non-specific binding is determined in the presence of a high concentration of a known P2Y2 ligand.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
Calcium Mobilization Assay (for determining functional activity)
This functional assay measures the increase in intracellular calcium concentration following the activation of the Gq-coupled P2Y2 receptor. It is used to determine the potency of agonists (EC50) and antagonists (IC50 or pA2).
Protocol:
-
Cell Preparation:
-
Cells endogenously or recombinantly expressing the P2Y2 receptor are seeded in a 96-well plate.
-
The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Addition and Signal Detection:
-
For agonist testing, increasing concentrations of MRS2768 are added to the wells.
-
For antagonist testing, cells are pre-incubated with increasing concentrations of the antagonist (e.g., AR-C118925) before the addition of a fixed concentration of a P2Y2 agonist (e.g., ATP or UTP).
-
The fluorescence intensity is measured over time using a fluorescence plate reader. An increase in fluorescence indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
The peak fluorescence response is measured for each concentration of the test compound.
-
For agonists, the EC50 value (the concentration that produces 50% of the maximal response) is determined by plotting the response against the log of the agonist concentration.
-
For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist-induced response) is calculated. The pA2 value, a measure of antagonist potency, can also be determined from Schild analysis.
-
Visualizing Key Pathways and Processes
P2Y2 Receptor Signaling Pathway
The P2Y2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by agonists such as ATP or UTP, the receptor initiates a cascade of intracellular events leading to various cellular responses.
Caption: P2Y2 receptor signaling cascade.
Experimental Workflow for Validating Antagonist Selectivity
Validating the selectivity of a receptor antagonist is a multi-step process that involves assessing its activity at the target receptor and a panel of related off-target receptors.
Caption: Workflow for antagonist selectivity validation.
References
Comparative Analysis of MRS2768 Tetrasodium Salt Cross-reactivity with P2Y Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity profile of MRS2768 tetrasodium (B8768297) salt, a known P2Y receptor agonist, with other members of the P2Y receptor family. The information presented is based on available experimental data to facilitate informed decisions in research and drug development.
MRS2768 tetrasodium salt is recognized as a selective agonist for the P2Y2 receptor subtype.[1] Experimental data confirms its potency at this receptor, with a reported half-maximal effective concentration (EC50) of 1.89 μM. Investigations into its selectivity have demonstrated that MRS2768 exhibits no affinity for the human P2Y4 and P2Y6 receptors.
Quantitative Comparison of MRS2768 Activity at P2Y Receptors
| Receptor Subtype | Coupling | Known Activity of MRS2768 | Potency (EC50/Ki) | Reference |
| P2Y2 | Gq/11 | Agonist | 1.89 μM (EC50) | |
| P2Y1 | Gq/11 | Data not available | Not available | |
| P2Y4 | Gq/11 | No affinity | Not applicable | |
| P2Y6 | Gq/11 | No affinity | Not applicable | |
| P2Y11 | Gs/Gq | Data not available | Not available | |
| P2Y12 | Gi | Data not available | Not available | |
| P2Y13 | Gi | Data not available | Not available | |
| P2Y14 | Gi | Data not available | Not available |
Experimental Protocols
The characterization of the selectivity profile of a compound like MRS2768 across the P2Y receptor family typically involves functional assays that measure the downstream signaling of these G-protein coupled receptors (GPCRs). Based on the G-protein coupling of the different P2Y receptor subtypes, the following experimental methodologies are commonly employed:
Calcium Mobilization Assay (for Gq/11-coupled P2Y Receptors: P2Y1, P2Y2, P2Y4, P2Y6, P2Y11)
This assay is a primary method for assessing the activity of agonists at Gq-coupled receptors, which signal through an increase in intracellular calcium concentration.
Objective: To determine the potency (EC50) of MRS2768 in stimulating Gq-coupled P2Y receptors.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing a specific human P2Y receptor subtype (e.g., P2Y1, P2Y2, P2Y4, P2Y6, or P2Y11) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to adhere overnight.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) in a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES) for 1 hour at 37°C. An organic anion transporter inhibitor, such as probenecid, is often included to prevent dye leakage.
-
Compound Addition: After dye loading, the plate is washed to remove excess dye. Serial dilutions of this compound are prepared in the assay buffer.
-
Signal Detection: The microplate is placed in a fluorescence plate reader equipped with an automated liquid handling system (e.g., a FLIPR® or FlexStation®). Baseline fluorescence is measured before the addition of the compound. The instrument then adds the MRS2768 dilutions to the wells, and the change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored kinetically.
-
Data Analysis: The peak fluorescence response is measured for each concentration of the compound. The data are then normalized and fitted to a sigmoidal dose-response curve to determine the EC50 value.
cAMP Accumulation Assay (for Gi-coupled P2Y Receptors: P2Y12, P2Y13, P2Y14)
For Gi-coupled receptors, which inhibit adenylyl cyclase and thus decrease intracellular cyclic AMP (cAMP) levels, a cAMP accumulation assay is used.
Objective: To determine the potency (IC50) of MRS2768 in inhibiting forskolin-stimulated cAMP production via Gi-coupled P2Y receptors.
Methodology:
-
Cell Culture: HEK293 or CHO cells stably expressing a specific human Gi-coupled P2Y receptor subtype (e.g., P2Y12, P2Y13, or P2Y14) are cultured.
-
Cell Plating: Cells are seeded into 96-well or 384-well microplates.
-
Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are then treated with serial dilutions of MRS2768.
-
Following a short incubation, adenylyl cyclase is stimulated with a known concentration of forskolin (B1673556) to induce cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
-
cAMP Detection: The intracellular cAMP concentration is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF®), Fluorescence Polarization (FP), or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The amount of cAMP produced is inversely proportional to the activity of the Gi-coupled receptor agonist. The data are normalized and fitted to a sigmoidal dose-response curve to determine the IC50 value of MRS2768 for the inhibition of forskolin-stimulated cAMP production.
Visualizations
The following diagrams illustrate the primary signaling pathway for the P2Y2 receptor and a typical experimental workflow for assessing P2Y receptor activity.
References
Navigating Purinergic Signaling: A Guide to MRS2768 Tetrasodium Salt Alternatives for P2Y1 Receptor Studies
For researchers, scientists, and drug development professionals investigating the intricate world of purinergic signaling, the selection of appropriate pharmacological tools is paramount. This guide provides a comprehensive comparison of alternatives to MRS2768 tetrasodium (B8768297) salt for the specific study of the P2Y1 receptor, a key player in platelet aggregation, neurotransmission, and other physiological processes. We present a detailed analysis of competitive and allosteric antagonists, supported by experimental data and protocols to aid in the selection of the most suitable compound for your research needs.
The P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), represents a significant therapeutic target, particularly in the context of thrombosis. While a variety of antagonists have been developed, understanding their distinct characteristics is crucial for accurate and reproducible experimental outcomes. This guide focuses on prominent alternatives to MRS2768, which is not a P2Y1 antagonist, but rather a P2Y2 agonist, highlighting their potency, selectivity, and mechanism of action.
Comparative Analysis of P2Y1 Receptor Antagonists
To facilitate a clear comparison, the following table summarizes the key quantitative data for several widely used P2Y1 receptor antagonists. The compounds are categorized based on their chemical nature and mechanism of action.
| Antagonist | Type | P2Y1 Ki (nM) | P2Y1 IC50 (nM) | Selectivity Profile |
| MRS2500 | Nucleotide analogue (competitive) | 0.78[1] | 0.95 (inhibition of ADP-induced human platelet aggregation)[2][1] | Highly selective for P2Y1 over other P2Y receptors.[3][4][5] |
| MRS2279 | Nucleotide analogue (competitive) | 2.5[6][7] | 51.6[6][7][8] | Selective for P2Y1; no significant activity at P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12 receptors.[6] |
| MRS2179 | Nucleotide analogue (competitive) | - | KB = 100-102[9][10] | Selective for P2Y1 over P2X1 (IC50 = 1.15 µM) and P2X3 (IC50 = 12.9 µM), as well as P2Y2, P2Y4, and P2Y6 receptors.[9][10][11] |
| BPTU | Non-nucleotide (allosteric) | 6[12] | 2100 (inhibition of ADP-induced human platelet aggregation)[12] | Allosteric antagonist with a distinct binding site from competitive antagonists.[4] EC50 of 0.06-0.3 µM in functional assays.[13][14] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental approaches, the following diagrams illustrate the P2Y1 receptor signaling cascade and a typical workflow for characterizing P2Y1 antagonists.
Detailed Experimental Protocols
For researchers aiming to replicate or adapt these studies, the following are detailed methodologies for key experiments.
Protocol for ADP-Induced Platelet Aggregation using Light Transmission Aggregometry (LTA)
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood from healthy donors (who have not taken anti-platelet medication for at least 10 days) into tubes containing 3.2% or 3.8% sodium citrate.[15]
-
Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off to obtain PRP.[15]
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.[15]
-
Adjust the platelet count in the PRP to 200-350 x 10³/µL using autologous PPP.[16]
2. Aggregation Measurement:
-
Pre-warm PRP and PPP samples to 37°C.[15]
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.[15][17]
-
Place a stir bar in the aggregometer cuvette containing a specific volume of adjusted PRP.[15]
-
Equilibrate the PRP for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).[15]
-
To test antagonists, pre-incubate the PRP with the desired concentration of the antagonist for a specified time before adding the agonist.
-
Add a known concentration of ADP (e.g., 1-5 µmol/L final concentration) to initiate platelet aggregation.[18]
-
Record the change in light transmission for a set period (e.g., 5 minutes) to measure the extent of aggregation.[18]
Protocol for Intracellular Calcium Measurement
1. Cell Preparation and Dye Loading:
-
Seed cells expressing the P2Y1 receptor (e.g., 1321N1 human astrocytoma cells) in a 96-well plate to achieve 80-90% confluency.
-
Wash the cells with a suitable buffer (e.g., HEPES-buffered saline).
-
Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer containing the dye for a specific duration (e.g., 45 minutes at 37°C in the dark).[19][20]
-
After incubation, wash the cells to remove excess dye.[19]
2. Calcium Flux Measurement:
-
Place the 96-well plate into a fluorescence plate reader equipped with injectors.
-
To test antagonists, add the antagonist to the wells and incubate for a defined period before agonist addition.
-
Establish a baseline fluorescence reading.
-
Inject the P2Y1 agonist (e.g., ADP or 2-MeSADP) into the wells to stimulate the cells.
-
Measure the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, measure the ratio of emission at two different excitation wavelengths (e.g., 340 nm and 380 nm) to determine the intracellular calcium concentration.[20]
3. Data Analysis:
-
The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
For antagonist studies, construct dose-response curves by plotting the agonist-induced calcium response against different concentrations of the antagonist to determine the IC50 value.
Conclusion
The selection of a P2Y1 receptor antagonist should be guided by the specific requirements of the experiment. For high potency and selectivity, MRS2500 stands out as a primary choice. MRS2279 and MRS2179 offer viable, albeit less potent, alternatives. For studies requiring a non-nucleotide, allosteric modulator, BPTU provides a unique mechanism of action. By utilizing the provided data and protocols, researchers can confidently select and apply the most appropriate tool to advance their understanding of P2Y1 receptor function in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MRS 2500 tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. MRS2500 [2-Iodo-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate], a Potent, Selective, and Stable Antagonist of the Platelet P2Y1 Receptor with Strong Antithrombotic Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. news-medical.net [news-medical.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. bio-techne.com [bio-techne.com]
- 11. rndsystems.com [rndsystems.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. medchemexpress.com [medchemexpress.com]
- 14. BPTU | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 15. benchchem.com [benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. diagnostica.cz [diagnostica.cz]
- 18. ahajournals.org [ahajournals.org]
- 19. bu.edu [bu.edu]
- 20. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Showdown: MRS2768 vs. UTP in Functional P2Y Receptor Assays
A comprehensive comparison of the selective P2Y₂ receptor agonist MRS2768 and the endogenous agonist Uridine Triphosphate (UTP) in key functional assays reveals distinct profiles in potency and selectivity. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their performance, supported by experimental data and protocols.
This report outlines a head-to-head comparison of MRS2768 and UTP, focusing on their efficacy in activating P2Y receptors, which are implicated in a wide range of physiological processes and represent significant therapeutic targets. The data presented herein is crucial for the selection of appropriate tool compounds in preclinical research and drug discovery programs.
Quantitative Efficacy Comparison
The functional potency of MRS2768 and UTP has been evaluated in cell-based assays measuring downstream signaling events following P2Y receptor activation. The most common assays involve the measurement of intracellular calcium mobilization and inositol (B14025) phosphate (B84403) accumulation, both of which are hallmarks of Gq-coupled P2Y receptor signaling.
| Compound | Target(s) | Functional Assay | Cell Type | Potency (EC₅₀) |
| MRS2768 | Selective P2Y₂ Agonist | Calcium Mobilization | hP2Y₂-transfected 1321N1 astrocytoma cells | 1.89 µM[1] |
| UTP | P2Y₂, P2Y₄, P2Y₆ Agonist | Calcium Mobilization | hP2Y₂-transfected 1321N1 astrocytoma cells | ~1-3 µM[2] |
Note: EC₅₀ values are dependent on the specific cell line and assay conditions. The data presented is for comparative purposes.
The data indicates that while both MRS2768 and UTP exhibit similar potency at the human P2Y₂ receptor, MRS2768 offers a significant advantage in terms of selectivity. MRS2768 demonstrates no affinity for human P2Y₄ or P2Y₆ receptors, making it a more precise tool for interrogating P2Y₂ receptor-specific functions.[1] In contrast, UTP's activity across multiple P2Y receptor subtypes can complicate the interpretation of experimental results. Studies have also shown that both UTP and MRS2768 can stimulate the proliferation of cardiac fibroblasts, suggesting comparable efficacy in certain cellular contexts.[3]
Signaling Pathways and Experimental Workflows
Activation of the P2Y₂ receptor by either MRS2768 or UTP initiates a canonical Gq-protein coupled signaling cascade. This pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key second messenger that triggers a multitude of cellular responses.
The following diagrams illustrate the general workflows for the two key functional assays used to compare the efficacy of MRS2768 and UTP.
Experimental Protocols
Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium mobilization in response to agonist stimulation using a fluorescent dye such as Fluo-4 AM.[4]
1. Cell Preparation:
-
Seed human embryonic kidney (HEK293) cells stably expressing the P2Y₂ receptor in a black-walled, clear-bottom 96-well or 384-well microplate at a density of 40,000 to 80,000 cells/well for a 96-well plate or 10,000 to 20,000 cells/well for a 384-well plate.[5]
-
Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
2. Dye Loading:
-
Prepare a Fluo-4 AM dye-loading solution according to the manufacturer's instructions. This typically involves dissolving Fluo-4 AM in anhydrous DMSO and then diluting it in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) containing an anion-exchange inhibitor like probenecid.[4]
-
Remove the culture medium from the cells and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate for 1 hour at 37°C, followed by a 15-30 minute incubation at room temperature, protected from light.[5]
3. Assay Procedure:
-
Prepare serial dilutions of MRS2768 and UTP in the assay buffer.
-
Place the cell plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation).
-
Measure the baseline fluorescence for a short period before agonist addition.
-
The instrument's integrated pipettor then adds the agonist solutions to the wells while simultaneously recording the change in fluorescence intensity (Excitation: ~490 nm, Emission: ~525 nm) over time.[5]
4. Data Analysis:
-
The change in fluorescence intensity reflects the increase in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to generate dose-response curves.
-
Calculate the EC₅₀ (half-maximal effective concentration) and Emax (maximum effect) values from the curves to determine the potency and efficacy of each agonist.
Inositol Phosphate (IP) Accumulation Assay
This protocol describes the quantification of total inositol phosphate accumulation, a direct measure of PLC activation, using radiolabeling.[6]
1. Cell Preparation and Labeling:
-
Seed HEK293 cells expressing the P2Y₂ receptor in 24-well plates and grow them to near confluency.
-
Wash the cells with inositol-free medium and then incubate them overnight in the same medium supplemented with [³H]-myo-inositol (e.g., 1-2 µCi/mL) to label the cellular phosphoinositide pools.
2. Stimulation:
-
Wash the labeled cells with a physiological salt solution (e.g., Krebs-Henseleit buffer).
-
Pre-incubate the cells with a solution containing lithium chloride (LiCl, typically 10 mM) for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.
-
Add varying concentrations of MRS2768 or UTP to the wells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.
3. Extraction and Separation:
-
Terminate the stimulation by aspirating the medium and adding ice-cold perchloric acid or trichloroacetic acid to lyse the cells and precipitate macromolecules.
-
Neutralize the acid extracts.
-
Apply the extracts to anion-exchange chromatography columns (e.g., Dowex AG1-X8).
-
Wash the columns to remove free [³H]-myo-inositol.
-
Elute the total inositol phosphates with a high-salt buffer (e.g., 1 M ammonium (B1175870) formate/0.1 M formic acid).
4. Quantification and Data Analysis:
-
Measure the radioactivity in the eluted fractions using liquid scintillation counting.
-
Plot the amount of [³H]-inositol phosphates accumulated against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax for each compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Purinergic P2Y2 receptors mediate rapid Ca(2+) mobilization, membrane hyperpolarization and nitric oxide production in human vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcium signaling and the novel anti-proliferative effect of the UTP-sensitive P2Y11 receptor in rat cardiac myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell density-dependent changes in intracellular Ca2+ mobilization via the P2Y2 receptor in rat bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of MRS2768 Tetrasodium Salt's Cardioprotective Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo cardioprotective effects of MRS2768 tetrasodium (B8768297) salt, a selective P2Y2 receptor agonist, with other relevant purinergic receptor agonists. The information presented is based on published experimental data, offering a comprehensive overview of its performance and underlying mechanisms.
Comparative Efficacy of P2Y2 Receptor Agonists in Myocardial Infarction
The protective effects of MRS2768 have been evaluated in a murine model of myocardial infarction (MI), demonstrating a significant reduction in cardiac tissue damage and preservation of heart function. To contextualize these findings, the following table compares the in vivo efficacy of MRS2768 with other P2Y2 receptor agonists, Uridine-5'-triphosphate (UTP) and Adenosine-5'-triphosphate (ATP).
| Compound | Animal Model | Dosage | Key Findings | Reference |
| MRS2768 | Mouse (MI) | 4.44 µg/kg (i.v.) | - Reduced myocardial damage (25.6±4.5% vs. 39.2±6.3% in untreated) - Improved fractional shortening (40.0 ± 3.1% vs. 33.4 ± 2.7% in MI alone) - Reduced circulating TNF-α levels | [1][2] |
| UTP | Rat (MI) | 0.44 µg/kg (i.v.) 30 min before MI 4.4 µg/kg (i.v.) 24h before MI | - Reduced infarct size to area at risk (22.9±6.6% and 23.1±9.1% vs. 45.4±7.6% in MI) - Improved fractional shortening (56±14.3% and 36.7±8.2% vs. MI) - Reduced mitochondrial calcium overload | [3][4] |
| ATP | Rabbit (MI/R) | Post-ischemic administration | - Reduced myocardial infarct size - Attenuated cardiomyocyte apoptosis - Mediated through the RISK pathway and mitoKATP channels | [5] |
MI: Myocardial Infarction; MI/R: Myocardial Ischemia/Reperfusion; i.v.: intravenous; TNF-α: Tumor Necrosis Factor-alpha; UTP: Uridine-5'-triphosphate; ATP: Adenosine-5'-triphosphate; RISK: Reperfusion Injury Salvage Kinase; mitoKATP: mitochondrial ATP-dependent potassium channels.
Experimental Protocols
The in vivo validation of MRS2768's cardioprotective effects was primarily established using a mouse model of myocardial infarction induced by ligation of the left anterior descending (LAD) coronary artery.
Murine Model of Myocardial Infarction (for MRS2768 and UTP studies)
-
Animal Model: Male wild-type mice (e.g., C57BL) or rats are used.[1][4]
-
Anesthesia and Ventilation: Animals are anesthetized, and endotracheal intubation is performed to allow for mechanical ventilation.
-
Surgical Procedure:
-
A left thoracotomy is performed to expose the heart.
-
The LAD coronary artery is identified and ligated with a suture.
-
Successful ligation is confirmed by the observation of myocardial blanching.
-
-
Drug Administration:
-
Post-operative Care: The chest is closed, and animals are allowed to recover.
-
Assessment of Cardiac Function and Damage:
-
Echocardiography: Performed to measure parameters such as fractional shortening to assess cardiac function.[1][4]
-
Infarct Size Measurement: Hearts are excised, and staining with triphenyltetrazolium (B181601) chloride (TTC) is used to differentiate between infarcted and viable tissue.[1][4]
-
Biochemical Markers: Blood samples are collected to measure levels of cardiac troponin T and inflammatory markers like TNF-α.[1]
-
Visualizing the Mechanisms and Workflow
To better understand the biological pathways and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: P2Y2 Receptor Signaling Pathway in Cardioprotection.
Caption: In Vivo Myocardial Infarction Experimental Workflow.
References
- 1. mmpc.org [mmpc.org]
- 2. Guidelines for in vivo mouse models of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Uridine-5'-triphosphate (UTP) reduces infarct size and improves rat heart function after myocardial infarct - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Induction of Myocardial Infarction and Myocardial Ischemia-Reperfusion Injury in Mice [jove.com]
Confirming the Mechanism of MRS2768 Tetrasodium Salt: A Comparative Guide to P2Y2 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective P2Y2 receptor agonist, MRS2768 tetrasodium (B8768297) salt, with other endogenous and synthetic agonists. It details the use of receptor antagonists to definitively confirm its mechanism of action, supported by experimental data and detailed protocols.
Unveiling the P2Y2 Receptor-Mediated Action of MRS2768
MRS2768 tetrasodium salt is a selective agonist for the P2Y2 receptor, a G protein-coupled receptor (GPCR) activated by extracellular nucleotides like ATP and UTP. Activation of the P2Y2 receptor initiates a well-defined signaling cascade, primarily through the Gq alpha subunit, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a key event that can be experimentally measured to quantify receptor activation.
To confirm that the observed effects of MRS2768 are indeed mediated by the P2Y2 receptor, specific receptor antagonists are employed. These antagonists block the receptor, thereby preventing the agonist from binding and initiating the downstream signaling cascade. A potent and selective competitive antagonist for the P2Y2 receptor is AR-C118925XX.[1] By demonstrating that AR-C118925XX can inhibit the cellular response to MRS2768, researchers can confidently attribute the mechanism of action of MRS2768 to its activity at the P2Y2 receptor.
Comparative Agonist Performance at the P2Y2 Receptor
The following table summarizes the potency of MRS2768 in comparison to the endogenous P2Y2 receptor agonists, ATP and UTP. The data is presented as EC50 values, which represent the concentration of the agonist that produces 50% of the maximal response, typically measured as an increase in intracellular calcium.
| Agonist | Receptor Target | EC50 (µM) | Reference |
| This compound | P2Y2 | 1.89 | [2] |
| Uridine Triphosphate (UTP) | P2Y2 | 1.5 - 5.8 | [3] |
| Adenosine Triphosphate (ATP) | P2Y2 | 1.5 - 5.8 | [3] |
Note: The provided EC50 values are from different studies and may not be directly comparable due to variations in experimental conditions.
Quantifying Antagonism: Confirming the Mechanism
The potency of a competitive antagonist is quantified by its pA2 value, which is the negative logarithm of the antagonist concentration required to produce a two-fold rightward shift in the agonist's concentration-response curve. A higher pA2 value indicates a more potent antagonist. The table below presents the pA2 values for the selective P2Y2 antagonist, AR-C118925XX, against the endogenous agonists UTP and ATP.
| Antagonist | Agonist | pA2 Value | Reference |
| AR-C118925XX | UTP | 8.43 | |
| AR-C118925XX | ATP | Not explicitly found, but antagonism is documented.[4] |
The high pA2 value of AR-C118925XX against UTP demonstrates its potent and specific blockade of the P2Y2 receptor. While a specific pA2 value against MRS2768 was not found in the searched literature, the competitive nature of AR-C118925XX at the P2Y2 receptor strongly indicates it would effectively antagonize the effects of MRS2768.
Experimental Protocol: Calcium Mobilization Assay
A common and robust method to investigate P2Y2 receptor activation and its antagonism is the calcium mobilization assay. This assay directly measures the increase in intracellular calcium concentration following agonist stimulation.
Objective: To determine the potency of P2Y2 receptor agonists (MRS2768, UTP, ATP) and the antagonistic effect of AR-C118925XX.
Materials:
-
Cells expressing the P2Y2 receptor (e.g., 1321N1 astrocytoma cells, human adipose-derived mesenchymal stromal cells).[4]
-
P2Y2 receptor agonists: this compound, UTP, ATP.
-
P2Y2 receptor antagonist: AR-C118925XX.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader capable of kinetic reading.
Procedure:
-
Cell Culture and Plating: Culture the P2Y2 receptor-expressing cells to confluency and seed them into 96-well or 384-well black-walled, clear-bottom plates. Allow the cells to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye in the dark at 37°C for a specified time (e.g., 60 minutes).
-
Antagonist Pre-incubation: For antagonist experiments, wash the cells to remove excess dye and then pre-incubate them with varying concentrations of AR-C118925XX for a defined period (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject the P2Y2 receptor agonist (MRS2768, UTP, or ATP) at various concentrations and immediately begin recording the fluorescence intensity over time.
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For agonist potency determination, plot the peak fluorescence response against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
For antagonist characterization, perform agonist concentration-response curves in the absence and presence of different concentrations of the antagonist. A rightward shift in the agonist's EC50 value indicates competitive antagonism.
-
A Schild plot analysis can be performed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression provides the pA2 value.[5]
-
Visualizing the Molecular Interactions and Experimental Logic
To further clarify the concepts discussed, the following diagrams illustrate the P2Y2 receptor signaling pathway, the mechanism of competitive antagonism, and the experimental workflow.
Caption: P2Y2 Receptor Signaling Pathway.
Caption: Mechanism of Competitive Antagonism.
Caption: Calcium Mobilization Assay Workflow.
References
- 1. Synthesis, characterization, and in vitro evaluation of the selective P2Y2 receptor antagonist AR-C118925 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Differential agonist-induced desensitization of P2Y2 nucleotide receptors by ATP and UTP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P2Y2 and P2Y6 receptor activation elicits intracellular calcium responses in human adipose-derived mesenchymal stromal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Schild equation - Wikipedia [en.wikipedia.org]
Benchmarking MRS2768 tetrasodium salt performance against published data.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of MRS2768 tetrasodium (B8768297) salt against other common P2Y2 receptor modulators. The information presented is supported by published experimental data to assist in the selection of appropriate pharmacological tools for research and development.
Executive Summary
MRS2768 tetrasodium salt is a selective agonist for the P2Y2 purinergic receptor, a G-protein coupled receptor involved in a variety of physiological processes, including inflammation, ion transport, and cell proliferation. This guide benchmarks the in vitro and in vivo performance of MRS2768 against endogenous agonists and a selective antagonist, providing a comprehensive overview of its potency, selectivity, and functional effects.
Data Presentation: Quantitative Performance Comparison
The following tables summarize the key performance indicators of this compound in comparison to other well-characterized P2Y2 receptor ligands.
Table 1: Potency of P2Y2 Receptor Agonists
| Compound | Agonist/Antagonist | Target(s) | EC50 (µM) | Notes |
| This compound | Agonist | P2Y2 | 1.89 | Selective for P2Y2 over P2Y4 and P2Y6. |
| PANC-1 cell proliferation | 0.8 | Demonstrates functional activity in a cellular context. | ||
| ATP (Adenosine Triphosphate) | Agonist | P2Y2, other P2Y and P2X receptors | ~1-5 | Endogenous agonist, non-selective. |
| UTP (Uridine Triphosphate) | Agonist | P2Y2, P2Y4 | ~1-5 | Endogenous agonist, activates both P2Y2 and P2Y4 receptors. |
| Diquafosol | Agonist | P2Y2 | Potent | A P2Y2 receptor agonist used in the treatment of dry eye disease. |
Table 2: Performance of a P2Y2 Receptor Antagonist
| Compound | Agonist/Antagonist | Target(s) | pA2 / Ki | Selectivity |
| AR-C118925 | Antagonist | P2Y2 | pA2 = 7.4-8.4 | Potent and selective competitive antagonist. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro P2Y2 Receptor Activation: Calcium Mobilization Assay
This protocol describes the measurement of intracellular calcium mobilization following P2Y2 receptor activation using a fluorescent calcium indicator like Fluo-4 AM.
Materials:
-
Cells expressing the P2Y2 receptor (e.g., 1321N1 astrocytoma cells, PANC-1 cells)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound and other test compounds
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in HBSS containing Pluronic F-127.
-
Remove the cell culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Cell Washing: Gently wash the cells with HBSS to remove excess dye.
-
Compound Preparation: Prepare serial dilutions of MRS2768 and other test compounds in HBSS.
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence microplate reader.
-
Establish a baseline fluorescence reading for each well.
-
Use the instrument's automated injector to add the test compounds to the wells.
-
Immediately begin recording fluorescence intensity (Excitation: ~490 nm, Emission: ~515 nm) over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Calculate the EC50 values for agonists from the dose-response curves.
In Vitro Cell Proliferation: MTT Assay with PANC-1 Cells
This protocol details the use of the MTT assay to assess the effect of MRS2768 on the proliferation of PANC-1 human pancreatic cancer cells.
Materials:
-
PANC-1 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PANC-1 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of MRS2768. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the control and determine the EC50 value for MRS2768.
In Vivo Myocardial Infarction Model: Left Anterior Descending (LAD) Coronary Artery Ligation in Mice
This protocol describes the surgical procedure to induce myocardial infarction in mice, a model used to evaluate the cardioprotective effects of MRS2768.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for small animal surgery
-
Ventilator
-
Suture material (e.g., 8-0 silk)
-
This compound for injection
Procedure:
-
Anesthesia and Ventilation: Anesthetize the mouse and intubate it to provide artificial ventilation.
-
Surgical Incision: Make a left thoracotomy to expose the heart.
-
LAD Ligation: Carefully locate the left anterior descending (LAD) coronary artery and ligate it with a suture. Successful ligation is confirmed by the immediate paling of the anterior wall of the left ventricle.
-
Drug Administration: Administer MRS2768 (e.g., via intravenous injection) at the desired time point (e.g., before or after LAD ligation).
-
Closure and Recovery: Close the chest incision in layers and allow the mouse to recover from anesthesia.
-
Infarct Size Assessment: After a predetermined period (e.g., 24 hours), euthanize the mouse and harvest the heart. The heart can be sectioned and stained (e.g., with TTC staining) to visualize and quantify the infarct size as a percentage of the area at risk or the total left ventricle.
Mandatory Visualization
Signaling Pathways
Caption: P2Y2 Receptor Signaling Cascade.
Experimental Workflows
Caption: In Vitro Calcium Mobilization Assay Workflow.
Caption: MTT Cell Proliferation Assay Workflow.
Caption: In Vivo Myocardial Infarction Model Workflow.
Comparative Analysis of MRS2768 Tetrasodium Salt: A Potent and Selective P2Y2 Receptor Agonist
A comprehensive guide for researchers and drug development professionals on the EC50 value, experimental determination, and comparison of MRS2768 tetrasodium (B8768297) salt with other P2Y2 receptor agonists.
MRS2768 tetrasodium salt has emerged as a significant pharmacological tool for studying the P2Y2 purinergic receptor, a G protein-coupled receptor (GPCR) implicated in a wide array of physiological and pathophysiological processes, including inflammation, ion transport, and cell proliferation. This guide provides a detailed comparison of this compound with other P2Y2 receptor agonists, focusing on their half-maximal effective concentrations (EC50). Furthermore, it outlines a comprehensive experimental protocol for the accurate determination of EC50 values and illustrates the associated signaling pathway.
Performance Comparison of P2Y2 Receptor Agonists
The potency of this compound and its alternatives is best compared through their EC50 values. A lower EC50 value indicates a higher potency. The following table summarizes the EC50 values for this compound and other common P2Y2 receptor agonists.
| Compound | Receptor Selectivity | EC50 Value (µM) | Notes |
| This compound | Selective P2Y2 | 1.89 [1] | Does not show affinity for human P2Y4 or P2Y6 receptors. [1] |
| Adenosine triphosphate (ATP) | Endogenous, Non-selective | 0.085 - 5.8[2][3] | Activates multiple P2Y and P2X receptor subtypes. |
| Uridine triphosphate (UTP) | Endogenous, P2Y2/P2Y4 | 0.049 - 5.8[2][3] | Equipotent with ATP at the P2Y2 receptor. |
| Diquafosol (Up₄U) | Selective P2Y2 | 0.1[3] | A dinucleotide agonist developed for therapeutic applications such as dry eye disease. |
| Denufosol (Up₄dC) | Selective P2Y2 | 0.22[3] | Another dinucleotide agonist investigated for conditions like cystic fibrosis. |
Experimental Protocol: EC50 Value Determination via Intracellular Calcium Mobilization Assay
The EC50 value of a P2Y2 receptor agonist is typically determined by measuring its ability to stimulate a cellular response. The canonical signaling pathway for the P2Y2 receptor involves the activation of Gαq, leading to the stimulation of phospholipase C (PLC) and a subsequent increase in intracellular calcium concentration ([Ca²⁺]i). A widely used method to quantify this response is the intracellular calcium mobilization assay using a fluorescent calcium indicator like Fura-2 AM.
Materials and Reagents:
-
Cell Line: Human astrocytoma cell line 1321N1 or Chinese Hamster Ovary (CHO) cells stably expressing the human P2Y2 receptor.
-
Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Fluorescent Calcium Indicator: Fura-2 AM (acetoxymethyl ester).
-
Pluronic F-127: To aid in the dispersion of Fura-2 AM.
-
Probenecid (B1678239): An anion transport inhibitor to prevent the leakage of the de-esterified dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).
-
Test Compounds: this compound and other P2Y2 receptor agonists.
-
96-well black, clear-bottom microplates.
-
Fluorescence microplate reader capable of ratiometric measurement with excitation at 340 nm and 380 nm, and emission at 510 nm.
Step-by-Step Procedure:
-
Cell Culture: Culture the cells in T-75 flasks until they reach 80-90% confluency.
-
Cell Seeding: Harvest the cells and seed them into a 96-well black, clear-bottom microplate at a density of 5 x 10⁴ cells per well. Allow the cells to adhere and grow for 24 hours.
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in assay buffer. The final concentration of Fura-2 AM is typically 2-5 µM. Include 0.02% Pluronic F-127 and 2.5 mM probenecid in the loading solution.
-
Remove the culture medium from the wells and wash the cells once with assay buffer.
-
Add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Washing: After incubation, gently wash the cells twice with assay buffer containing 2.5 mM probenecid to remove extracellular dye.
-
Compound Addition:
-
Prepare serial dilutions of this compound and other test agonists in the assay buffer.
-
Add the agonist solutions to the respective wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity at an emission wavelength of 510 nm, with excitation alternating between 340 nm and 380 nm.
-
Record the fluorescence ratio (F340/F380) over time to measure the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence ratio for each agonist concentration.
-
Plot the peak response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the EC50 value.
-
Visualizing the Experimental and Biological Processes
To better understand the experimental workflow and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for determining the EC50 value of a P2Y2 receptor agonist.
Caption: P2Y2 receptor signaling pathway leading to intracellular calcium mobilization.
Conclusion
This compound is a valuable tool for researchers due to its high selectivity for the P2Y2 receptor over other P2Y subtypes. Its potency, as indicated by its EC50 value in the low micromolar range, makes it a reliable agonist for in vitro and in vivo studies. The provided experimental protocol offers a robust framework for the determination of EC50 values for MRS2768 and other P2Y2 agonists, ensuring accurate and reproducible data. The visualization of the experimental workflow and the P2Y2 signaling pathway further aids in the comprehension and execution of these studies, ultimately facilitating advancements in the understanding of purinergic signaling and the development of novel therapeutics targeting the P2Y2 receptor.
References
- 1. The human astrocytoma cell line 1321 N1 contains M2-glandular type muscarinic receptors linked to phosphoinositide turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of P2Y2 Receptor Agonists: Potency, Efficacy, and Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different P2Y2 receptor agonists, focusing on their performance based on experimental data. The P2Y2 receptor, a G protein-coupled receptor activated by extracellular nucleotides like ATP and UTP, is a promising therapeutic target for a variety of conditions, including dry eye disease, cystic fibrosis, and chronic bronchitis.[1][2] This document summarizes key quantitative data, details common experimental protocols for agonist characterization, and visualizes the intricate signaling pathways activated upon receptor stimulation.
Data Presentation: Comparative Potency of P2Y2 Receptor Agonists
The potency of various P2Y2 receptor agonists is a critical factor in their therapeutic potential. The half-maximal effective concentration (EC50) is a standard measure of a drug's potency. The table below summarizes the EC50 values for several common P2Y2 receptor agonists, as determined by inositol (B14025) phosphate (B84403) accumulation or calcium mobilization assays in various cell lines.
| Agonist | Cell Line | Assay Type | EC50 (µM) | Reference |
| ATP | 1321N1 Astrocytoma | Inositol Phosphate Accumulation | 0.085 | [2] |
| Human and Murine P2Y2-transfected 1321N1 Astrocytoma | Calcium Mobilization | 1.5 - 5.8 | [3] | |
| UTP | 1321N1 Astrocytoma | Inositol Phosphate Accumulation | 0.049 | |
| Human and Murine P2Y2-transfected 1321N1 Astrocytoma | Calcium Mobilization | 1.5 - 5.8 | [3] | |
| Diquafosol (INS365) | Not Specified | Not Specified | ~0.1 (pEC50 7.00) | |
| Denufosol (INS37217) | Not Specified | Not Specified | ~0.22 (pEC50 6.66) | |
| UTP-γ-S | 1321N1 Astrocytoma | Inositol Phosphate Accumulation | 0.24 | |
| 2-thio-2′-deoxy-2′-amino-UTP | 1321N1 Astrocytoma | Inositol Phosphate Accumulation | 0.008 | [2] |
| Up4U | 1321N1 Astrocytoma | Inositol Phosphate Accumulation | 0.210 | [2] |
P2Y2 Receptor Signaling Pathways
Activation of the P2Y2 receptor by an agonist initiates a cascade of intracellular signaling events. The receptor can couple to multiple G protein subtypes, primarily Gq/11, but also Go and G12, leading to the activation of diverse downstream effector pathways.[3] The following diagrams illustrate these key signaling cascades.
Caption: P2Y2 receptor G protein-coupled signaling pathways.
Caption: P2Y2 receptor-mediated transactivation of EGFR.
Experimental Protocols
The characterization of P2Y2 receptor agonists relies on a variety of in vitro assays to determine their potency and efficacy. Below are detailed methodologies for key experiments.
Calcium Mobilization Assay
This assay is a common method to determine the potency of P2Y2 receptor agonists by measuring the increase in intracellular calcium concentration following receptor activation.
1. Cell Culture and Plating:
-
Human 1321N1 astrocytoma cells, endogenously expressing the P2Y2 receptor, or HEK293 cells stably transfected with the human P2Y2 receptor are commonly used.
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 atmosphere.
-
For the assay, cells are seeded into 96-well black-walled, clear-bottom plates and grown to 80-90% confluency.
2. Dye Loading:
-
The growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4).
-
Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester) or Fluo-4 AM, in the buffered salt solution for 30-60 minutes at 37°C.[4] Probenecid may be included to prevent dye leakage.
3. Agonist Stimulation and Measurement:
-
After incubation, the dye-containing solution is removed, and cells are washed again with the buffered salt solution.
-
The plate is placed in a fluorescence plate reader (e.g., FlexStation or FLIPR).[4][5]
-
A baseline fluorescence reading is taken before the addition of the agonist.
-
Varying concentrations of the P2Y2 receptor agonist are automatically injected into the wells.
-
Fluorescence intensity is measured immediately and continuously for a set period (e.g., 1-3 minutes) to capture the transient increase in intracellular calcium. For Fura-2, the ratio of fluorescence at 340 nm and 380 nm excitation is measured. For Fluo-4, fluorescence is typically measured at an excitation of ~490 nm and an emission of ~520 nm.
4. Data Analysis:
-
The change in fluorescence intensity (or ratio) from baseline is calculated for each agonist concentration.
-
The data are normalized to the maximum response and plotted against the logarithm of the agonist concentration.
-
The EC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[2]
Inositol Phosphate Accumulation Assay
This assay measures the accumulation of inositol phosphates (IPs), second messengers produced downstream of Gq/11-coupled receptor activation, to quantify agonist activity.
1. Cell Labeling:
-
Cells (e.g., 1321N1 astrocytoma cells) are seeded in 12- or 24-well plates and grown to near confluency.
-
The growth medium is replaced with inositol-free medium containing [³H]myo-inositol, and the cells are incubated for 24-48 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.[6]
2. Agonist Stimulation:
-
After the labeling period, the medium is removed, and the cells are washed with a buffered salt solution.
-
A pre-incubation solution containing LiCl is added to the cells for 10-20 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs.[6]
-
P2Y2 receptor agonists at various concentrations are then added, and the cells are incubated for a defined period (e.g., 30-60 minutes) at 37°C.
3. Extraction of Inositol Phosphates:
-
The stimulation is terminated by the addition of a cold acid solution (e.g., perchloric acid or trichloroacetic acid).
-
The cell lysates are collected and neutralized.
4. Quantification of Inositol Phosphates:
-
The total inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography (e.g., Dowex columns).[6]
-
The radioactivity in the eluted IP fraction is quantified by liquid scintillation counting.
5. Data Analysis:
-
The amount of [³H]inositol phosphates accumulated is plotted against the agonist concentration.
-
The data are analyzed using non-linear regression to determine the EC50 value.
Experimental Workflow for Agonist Characterization
The following diagram outlines a typical workflow for the characterization of a novel P2Y2 receptor agonist.
Caption: Workflow for P2Y2 receptor agonist characterization.
References
- 1. Cell-type-specific role of P2Y2 receptor in HDM-driven model of allergic airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Modeling of the Human P2Y2 Receptor and Design of a Selective Agonist, 2′-Amino-2′-deoxy-2-thio-UTP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 6. ADP stimulation of inositol phosphates in hepatocytes: role of conversion to ATP and stimulation of P2Y2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MRS2768 Tetrasodium Salt: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of MRS2768 tetrasodium (B8768297) salt, a selective P2Y2 receptor agonist. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before handling MRS2768 tetrasodium salt, it is crucial to consult the product's Safety Data Sheet (SDS). As a general guideline for this and similar chemical compounds, appropriate personal protective equipment (PPE) should always be worn. This includes, but is not limited to, safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation. In case of accidental contact, flush the affected area with copious amounts of water and seek medical advice if irritation persists. For detailed first-aid measures, refer to the specific SDS provided by the supplier.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, must be carried out in accordance with federal, state, and local environmental control regulations. The following is a generalized procedure based on common practices for non-hazardous chemical waste; however, institutional guidelines should always take precedence.
-
Waste Characterization : Determine if the waste is hazardous. While this compound is not broadly classified as a hazardous substance, its disposal should be managed prudently.[1][2] Check your institution's specific criteria for chemical waste.
-
Containerization :
-
Storage :
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Disposal Request :
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.
-
Provide them with all necessary information about the waste, including its composition and volume.
-
-
Empty Containers :
-
Empty containers that once held this compound should be triple-rinsed with a suitable solvent.[2]
-
The rinsate should be collected and disposed of as chemical waste.
-
Once cleaned, the container can often be disposed of as regular laboratory glass or plastic waste, after defacing the original label.
-
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.[4][5]
| Property | Value |
| Molecular Weight | 728.14 g/mol |
| Purity | ≥98% (HPLC) |
| EC50 | 1.89 μM (for P2Y2 receptor) |
| Storage Temperature | -80°C |
P2Y2 Receptor Signaling Pathway
MRS2768 is an agonist for the P2Y2 receptor, a G protein-coupled receptor. Its activation initiates a cascade of intracellular signaling events.
Caption: P2Y2 Receptor signaling cascade initiated by MRS2768.
Experimental Workflow for Waste Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for this compound disposal.
References
Comprehensive Safety and Handling Guide for MRS2768 Tetrasodium Salt
For researchers, scientists, and drug development professionals, the proper handling of specialized chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of MRS2768 tetrasodium (B8768297) salt, a selective P2Y2 receptor agonist.
Product Information and Physical Data
MRS2768 tetrasodium salt is a research-grade chemical used to study purinergic signaling. Understanding its physical and chemical properties is the first step in safe handling.
| Property | Value |
| Chemical Name | Uridine-5'-tetraphosphate δ-phenyl ester tetrasodium salt |
| CAS Number | 2567869-47-8[1][2][3] |
| Molecular Formula | C₁₅H₁₆N₂Na₄O₁₈P₄ |
| Molecular Weight | 728.14 g/mol [2][3] |
| Appearance | Solid |
| Purity | ≥98%[2] |
| Solubility | Soluble in water |
| Storage Temperature | -80°C[2] |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific hazard classification for this compound is not detailed in the provided search results, general principles for handling nucleotide analogs and laboratory reagents should be strictly followed. The potential hazards are low, but caution is always advised.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile rubber, splash protection. |
| Eye Protection | Safety Glasses | Must be worn at all times. |
| Skin and Body | Lab Coat | Worn to prevent skin contact. |
Handling and Storage Procedures
Proper handling and storage are critical to maintain the stability of this compound and to prevent contamination.
Handling:
-
For research use only. Not for human or veterinary use.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Handle in a well-ventilated area.
-
Solutions should be prepared using appropriate laboratory techniques to avoid contamination.
Storage:
Accidental Release and First Aid Measures
In the event of accidental exposure or release, the following procedures should be followed:
| Situation | Action |
| Skin Contact | Wash off with soap and plenty of water. |
| Eye Contact | Flush eyes with water as a precaution. |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water. |
| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. |
Disposal Plan
Unused this compound and its solutions should be disposed of in accordance with local, state, and federal regulations for chemical waste. As a nucleotide analog, it is advisable to consult your institution's environmental health and safety (EHS) office for specific guidance on the disposal of this class of compounds.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting, from receiving the compound to its final use in an experiment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
